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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 7-Bromo-8-methylquinoline-3-carboxamide: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 7-Bromo-8-methylquinoline-3-carboxamide, a substituted quinoline derivative of interest in medicinal chemistry. Due to the limited direct literature on this speci...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 7-Bromo-8-methylquinoline-3-carboxamide, a substituted quinoline derivative of interest in medicinal chemistry. Due to the limited direct literature on this specific molecule, this document synthesizes information from closely related analogues and fundamental chemical principles to project its chemical properties, a plausible synthetic route, and its potential biological significance. This guide is intended for researchers, scientists, and professionals in drug development who are exploring the vast chemical space of quinoline-based compounds.

Introduction: The Quinoline Carboxamide Scaffold

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3][4] The introduction of a carboxamide moiety at the 3-position of the quinoline ring has been shown to be a successful strategy for enhancing the therapeutic potential of these compounds, particularly in the realm of oncology.[1] The specific substitutions of a bromine atom at the 7-position and a methyl group at the 8-position of the quinoline core are anticipated to modulate the molecule's physicochemical properties and biological activity.

Proposed Synthesis of 7-Bromo-8-methylquinoline-3-carboxamide

Synthetic Pathway Overview

The synthesis is envisioned to proceed through the formation of the quinoline core, followed by the conversion of a carboxylic acid intermediate to the final carboxamide.

Synthetic_Pathway A 2-Methyl-3-bromoaniline B Diethyl 2-((2-methyl-3-bromophenyl)amino)maleate A->B Diethyl ethoxymethylenemalonate C Ethyl 7-bromo-4-hydroxy-8-methylquinoline-3-carboxylate B->C Thermal Cyclization D 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid C->D Hydrolysis E 7-Bromo-8-methylquinoline-3-carboxylic acid D->E Reduction/Dehydroxylation F 7-Bromo-8-methylquinoline-3-carboxamide E->F Amidation

Caption: Proposed synthetic pathway for 7-Bromo-8-methylquinoline-3-carboxamide.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Diethyl 2-((2-methyl-3-bromophenyl)amino)maleate

This initial step involves the condensation of 2-methyl-3-bromoaniline with diethyl ethoxymethylenemalonate.

  • Protocol:

    • Combine equimolar amounts of 2-methyl-3-bromoaniline and diethyl ethoxymethylenemalonate in a round-bottom flask.

    • Heat the mixture at 100-120°C for 2-3 hours, with continuous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the ethanol byproduct under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Step 2: Thermal Cyclization to form Ethyl 7-bromo-4-hydroxy-8-methylquinoline-3-carboxylate

The intermediate from Step 1 undergoes thermal cyclization to form the quinoline ring system.[5]

  • Protocol:

    • Add the crude product from Step 1 to a high-boiling point solvent such as Dowtherm A.

    • Heat the mixture to approximately 250°C for 30-60 minutes.[5]

    • Monitor the reaction by TLC.

    • After cooling, add a non-polar solvent like hexane to precipitate the product.

    • Filter the solid, wash with hexane, and dry to obtain the cyclized product.

Step 3: Hydrolysis to 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid

The ester is hydrolyzed to the corresponding carboxylic acid.

  • Protocol:

    • Suspend the ester in an aqueous solution of a strong base (e.g., 10% NaOH).

    • Reflux the mixture for 2-4 hours until the solid dissolves.

    • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

    • Collect the precipitated solid by filtration, wash with water, and dry.

Step 4: Reduction/Dehydroxylation to 7-Bromo-8-methylquinoline-3-carboxylic acid

The 4-hydroxy group is removed. This can be a challenging step and may require a two-step procedure involving chlorination followed by reduction. A plausible one-pot method is described.

  • Protocol:

    • Treat the 4-hydroxyquinoline with a mixture of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) to form the 4-chloro derivative.

    • After removing the excess chlorinating agents, the crude 4-chloro intermediate is subjected to catalytic hydrogenation (e.g., using Pd/C as a catalyst) in the presence of a base (e.g., triethylamine) to remove the chlorine and yield the desired carboxylic acid.

Step 5: Amidation to 7-Bromo-8-methylquinoline-3-carboxamide

The final step involves the conversion of the carboxylic acid to the primary amide.

  • Protocol:

    • Activate the carboxylic acid using a coupling agent such as thionyl chloride (SOCl2) or a carbodiimide (e.g., EDC in the presence of HOBt).

    • React the activated intermediate with a source of ammonia (e.g., ammonium hydroxide or ammonia gas) in an appropriate aprotic solvent (e.g., dichloromethane or THF).

    • After the reaction is complete, quench the reaction mixture and extract the product.

    • Purify the crude product by recrystallization or column chromatography.

Physicochemical Properties

The exact physical and chemical properties of 7-Bromo-8-methylquinoline-3-carboxamide have not been experimentally determined. However, we can predict some of these properties based on its structure and data from similar compounds.

PropertyPredicted Value/CharacteristicBasis for Prediction
Molecular Formula C11H9BrN2OBased on the structure of the parent carboxylic acid, C11H8BrNO2.[6][7]
Molecular Weight 265.11 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white or pale yellow solid.Based on the appearance of related quinoline derivatives.
Melting Point Expected to be a high-melting solid (>150 °C).Amides generally have higher melting points than their corresponding carboxylic acids due to hydrogen bonding.
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and alcohols.Typical solubility profile for organic compounds of this nature.
Stability Stable under normal laboratory conditions. May be sensitive to strong acids, bases, and high temperatures.General stability of quinoline and carboxamide functional groups.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of novel compounds. The following are the expected spectroscopic features for 7-Bromo-8-methylquinoline-3-carboxamide.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and amide protons.

  • Aromatic Region (δ 7.5-9.5 ppm): Several signals corresponding to the protons on the quinoline ring system. The protons at positions 2 and 4 will likely be the most downfield due to the deshielding effect of the nitrogen atom and the carboxamide group.

  • Amide Protons (δ 7.0-8.5 ppm): Two broad singlets corresponding to the -NH2 protons. The chemical shift can vary depending on the solvent and concentration.

  • Methyl Protons (δ 2.5-3.0 ppm): A singlet corresponding to the three protons of the methyl group at the 8-position.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon (δ 165-175 ppm): A signal corresponding to the carbon of the carboxamide group.

  • Aromatic Carbons (δ 110-150 ppm): Multiple signals for the nine carbons of the quinoline ring.

  • Methyl Carbon (δ 15-25 ppm): A signal for the methyl carbon.

Mass Spectrometry

Mass spectrometry will be crucial for confirming the molecular weight of the compound.

  • Molecular Ion Peak: An [M]+ or [M+H]+ peak should be observed at m/z 265 or 266, respectively. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]+ and [M+2]+) is expected.

  • Fragmentation Pattern: Fragmentation may involve the loss of the carboxamide group, the bromine atom, or cleavage of the quinoline ring system.[8]

Potential Biological Activity and Applications

The quinoline-3-carboxamide scaffold is a known pharmacophore with a range of biological activities.

  • Anticancer Potential: Numerous quinoline and quinolone carboxamide derivatives have been investigated for their anticancer properties.[1] They can exert their effects through various mechanisms, including the inhibition of topoisomerase and receptor tyrosine kinases. The specific substitutions on 7-Bromo-8-methylquinoline-3-carboxamide may confer unique cytotoxic activities against various cancer cell lines.

  • Enzyme Inhibition: Quinoline-3-carboxamides have been identified as inhibitors of enzymes such as hematopoietic prostaglandin D synthase (H-PGDS), which is involved in inflammatory processes.[9]

  • Antimicrobial Activity: The quinoline core is present in many antimicrobial agents.[3][10] It is plausible that 7-Bromo-8-methylquinoline-3-carboxamide could exhibit antibacterial or antifungal properties.

Biological_Potential 7-Bromo-8-methylquinoline-3-carboxamide 7-Bromo-8-methylquinoline-3-carboxamide Anticancer Activity Anticancer Activity 7-Bromo-8-methylquinoline-3-carboxamide->Anticancer Activity Cytotoxicity Enzyme Inhibition Enzyme Inhibition 7-Bromo-8-methylquinoline-3-carboxamide->Enzyme Inhibition e.g., H-PGDS Antimicrobial Activity Antimicrobial Activity 7-Bromo-8-methylquinoline-3-carboxamide->Antimicrobial Activity Antibacterial/Antifungal

Sources

Exploratory

Technical Guide: Structure Elucidation of 7-Bromo-8-methylquinoline-3-carboxamide

The structure elucidation of 7-Bromo-8-methylquinoline-3-carboxamide represents a classic yet complex challenge in small-molecule characterization. The quinoline scaffold is highly responsive to substitution patterns, ma...

Author: BenchChem Technical Support Team. Date: February 2026

The structure elucidation of 7-Bromo-8-methylquinoline-3-carboxamide represents a classic yet complex challenge in small-molecule characterization. The quinoline scaffold is highly responsive to substitution patterns, making regioisomer differentiation (particularly between the 6, 7, and 8 positions) a critical quality gate in drug development.

This guide details the technical workflow for unambiguously assigning this structure, emphasizing the H4–H5 NOE interaction and ortho-coupling constants as the primary validation vectors.

Executive Summary & Structural Context

Target Molecule: 7-Bromo-8-methylquinoline-3-carboxamide Molecular Formula: C₁₁H₉BrN₂O Exact Mass: ~263.99 / 265.99 (Br isotope pattern)

The elucidation strategy hinges on confirming the substitution pattern on the benzenoid ring (Ring A). In synthetic pathways (e.g., Meth-Cohn or Friedländer annulation), isomer scrambling can occur, producing 5,6-, 6,7-, or 7,8-substituted byproducts. This guide provides a self-validating protocol to distinguish the target 7-Br, 8-Me isomer from likely impurities like the 5-Br or 6-Br regioisomers.

The "Golden Spike" of Elucidation

The critical decision point in this workflow is the Nuclear Overhauser Effect (NOE) between the proton at position 4 (H4) and position 5 (H5).

  • Presence of H4–H5 NOE: Confirms position 5 is protonated (rules out 5-substituted isomers).

  • Absence of H4–H5 NOE: Suggests substitution at position 5.

Analytical Strategy & Workflow

The following diagram outlines the logical flow for confirming the structure, moving from bulk property verification to atomic-level connectivity.

ElucidationWorkflow Sample Crude/Isolated Sample HRMS HRMS (ESI+) Verify Formula & Br Pattern Sample->HRMS HNMR 1H NMR (DMSO-d6) Integration & Coupling Analysis HRMS->HNMR Mass Confirmed Decision1 Is H5-H6 Coupling Ortho? (J ~ 8.5-9.0 Hz) HNMR->Decision1 NOESY 2D NOESY/ROESY Spatial Connectivity Decision1->NOESY Yes (Proves adjacent H) Reject Reject: Isomer Impurity Decision1->Reject No (Meta/Para coupling) Decision2 H4 <-> H5 NOE Observed? NOESY->Decision2 Decision3 Me-8 <-> H6 NOE Absent? Decision2->Decision3 Yes (Pos 5 is H) Decision2->Reject No (Pos 5 is subst.) Final Confirmed Structure: 7-Bromo-8-methyl... Decision3->Final Yes (Br blocks Me-H6) Decision3->Reject No (Me likely at 7)

Figure 1: Decision tree for the structural assignment of substituted quinolines.

Experimental Protocols & Data Analysis

High-Resolution Mass Spectrometry (HRMS)

Before NMR, confirm the elemental composition and the presence of bromine.

  • Protocol: Dissolve 0.1 mg in MeOH. Inject into ESI-Q-TOF or Orbitrap.

  • Success Criteria:

    • [M+H]⁺: 264.997 (⁷⁹Br) and 266.995 (⁸¹Br).

    • Isotope Pattern: A distinct 1:1 doublet intensity ratio is mandatory for a mono-brominated species.

    • Fragmentation: Loss of NH₃ (17 Da) from the carboxamide group may be observed (m/z ~248).

1H NMR Spectroscopy (The Primary Filter)

The 1H NMR spectrum provides the connectivity map. The quinoline ring protons have distinct chemical shifts.

Experimental Setup:

  • Solvent: DMSO-d₆ (preferred for amide solubility) or CDCl₃.

  • Frequency: 400 MHz minimum; 600 MHz recommended for clean resolution of aromatic multiplets.

Expected Data & Assignment Table:

PositionProton TypeMultiplicityCoupling (J)Shift (δ ppm)*Diagnostic Logic
2 Ar-H (Pyridine)Singlet (s)-9.20 - 9.40Most deshielded; singlet confirms 3-substitution.
4 Ar-H (Pyridine)Singlet (s)-8.80 - 8.95Singlet confirms 3-substitution; peri to H5.
5 Ar-H (Benzene)Doublet (d)~9.0 Hz (Ortho)7.80 - 8.00Couples only with H6.
6 Ar-H (Benzene)Doublet (d)~9.0 Hz (Ortho)7.60 - 7.80Couples only with H5; adjacent to Br.
CONH₂ AmideBroad s-7.50 & 8.10Exchangeable; typically two distinct bumps.
8-Me MethylSinglet (s)-2.70 - 2.85Deshielded singlet; distinct from 7-Me or 6-Me.

*Note: Shifts are estimated based on substituent effects on the quinoline core [1, 2].

Interpretation of the Aromatic Region: The most critical observation is the AB system (two doublets) for H5 and H6.

  • If you see two singlets (or weak meta-coupling ~2 Hz), the protons are at 5 and 7 (implying substituents at 6 and 8).

  • Observation of J ≈ 9.0 Hz confirms H5 and H6 are adjacent. This restricts substituents to the 7 and 8 positions.

2D NMR: The Regiochemistry Lock (NOESY)

To distinguish between 7-Bromo-8-methyl and 7-Methyl-8-bromo (or other isomers), spatial proximity must be mapped.

Protocol:

  • Sequence: NOESY (mixing time 300-500 ms) or ROESY.

  • Key Correlations to Hunt:

  • H4 ↔ H5:

    • Expectation: Strong Cross-peak.

    • Significance: This anchors the H5 doublet. The proton showing NOE to the singlet H4 must be H5.

  • H5 ↔ H6:

    • Expectation: Strong COSY and NOE cross-peak.

    • Significance: Confirms the H5-H6 adjacency.

  • H6 ↔ Methyl Group:

    • Scenario A (Target: 7-Br, 8-Me): The Methyl is at 8.[1][2][3] H6 is at 6.[1][4] They are separated by the bulky Bromine at 7. NOE should be WEAK or ABSENT.

    • Scenario B (Isomer: 7-Me, 8-Br): The Methyl is at 7.[2][5] H6 is at 6.[1][4] They are ortho. NOE should be STRONG.

NOELogic cluster_legend Spatial Logic H4 H4 H5 H5 H4->H5 Strong NOE (Peri-interaction) H6 H6 H5->H6 J=9Hz (Ortho Coupling) Br7 7-Br H6->Br7 Adjacent Me8 8-Me Br7->Me8 Steric Block Legend H4-H5 NOE confirms 'Left' side open. Br at 7 blocks H6-Me interaction.

Figure 2: NOE connectivity logic. The 'Steric Block' by Bromine prevents the H6-Methyl NOE, distinguishing the target from the 7-methyl isomer.

Synthesis & Impurity Profiling

Understanding the synthesis aids in anticipating impurities. This compound is typically accessed via the Gould-Jacobs reaction or Meth-Cohn synthesis starting from 2-methyl-3-bromoaniline.

  • Precursor: 2-methyl-3-bromoaniline.[6]

  • Cyclization Risk: The cyclization can theoretically occur at the position ortho to the amine. In 2-methyl-3-bromoaniline, the position para to the Br is open, and the position ortho to the methyl is open.

    • Sterics favor cyclization away from the bulky bromine/methyl groups, but the specific directing effects must be confirmed by the NMR workflow above.

  • Common Impurity: 5-Bromo-6-methyl... isomers if the starting aniline regiochemistry was impure or if rearrangement occurred.

References

  • PubChem. 7-bromo-8-methylquinoline-3-carboxylic acid.[2] Compound Summary. Available at: [Link]

  • Mhaske, G. S., et al. (2022).[7] In Silico Identification of Novel Quinoline-3-carboxamide Derivatives Targeting Platelet-Derived Growth Factor Receptor. Current Cancer Therapy Reviews. Available at: [Link]

  • Ökten, S., et al. (2016).[8] Reinvestigation of bromination of 8-substituted quinolines. Organic Communications. (Provides comparative NMR data for 7-bromo-8-substituted quinolines). Available at: [Link]

Sources

Foundational

Elucidating the Putative Mechanism of Action of 7-Bromo-8-methylquinoline-3-carboxamide: A Guide for Researchers

Disclaimer: The compound 7-Bromo-8-methylquinoline-3-carboxamide is not extensively characterized in publicly available scientific literature. Therefore, this document presents a hypothesized mechanism of action based on...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound 7-Bromo-8-methylquinoline-3-carboxamide is not extensively characterized in publicly available scientific literature. Therefore, this document presents a hypothesized mechanism of action based on the well-established activities of structurally related quinoline-3-carboxamide and quinoline-8-carboxamide derivatives. The experimental protocols described herein are proposed as a robust framework for investigating and validating these hypotheses.

I. Introduction: The Quinoline Carboxamide Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer properties.[1][2][3] The incorporation of a carboxamide functional group has been a particularly fruitful strategy for developing potent and selective inhibitors of various enzymes, especially those involved in DNA repair and cell signaling.[1] This guide will focus on the probable mechanism of action of 7-Bromo-8-methylquinoline-3-carboxamide, postulating its role as an inhibitor of Poly (ADP-ribose) polymerase (PARP), a critical enzyme in the DNA damage response (DDR).

II. Hypothesized Mechanism of Action: PARP Inhibition and Synthetic Lethality

Based on extensive research into related quinoline carboxamides, it is highly probable that 7-Bromo-8-methylquinoline-3-carboxamide functions as a PARP inhibitor.[4][5] PARP enzymes, particularly PARP1 and PARP2, are central to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[6][7][8]

The Core Hypothesis: 7-Bromo-8-methylquinoline-3-carboxamide acts as a competitive inhibitor at the NAD+ binding site of PARP enzymes. This inhibition prevents the synthesis and addition of poly (ADP-ribose) (PAR) chains to target proteins, a crucial step in recruiting other DNA repair factors to the site of damage.[8][9]

Consequences of PARP Inhibition:

  • Accumulation of Single-Strand Breaks: In the presence of the inhibitor, SSBs that arise from normal cellular metabolism or exogenous DNA damaging agents are not efficiently repaired.[6][7]

  • Collapse of Replication Forks and Formation of Double-Strand Breaks: When a replication fork encounters an unrepaired SSB, it can collapse, leading to the formation of a more cytotoxic DNA double-strand break (DSB).[8]

  • Synthetic Lethality in Homologous Recombination Deficient (HRD) Cancers: In healthy cells, these DSBs are primarily repaired by the high-fidelity homologous recombination (HR) pathway. However, many cancers, particularly those with mutations in BRCA1 or BRCA2 genes, are deficient in HR.[7][8] These HRD cancer cells become heavily reliant on the PARP-mediated BER pathway to maintain genomic integrity. By inhibiting PARP, 7-Bromo-8-methylquinoline-3-carboxamide can induce a state of "synthetic lethality," where the simultaneous loss of two key DNA repair pathways (BER and HR) leads to catastrophic genomic instability and selective cancer cell death.[7][8][10]

The Role of the Molecular Structure:

  • Quinoline-3-carboxamide Core: This scaffold likely mimics the nicotinamide moiety of NAD+, allowing it to bind to the catalytic domain of PARP.[9]

  • 7-Bromo and 8-Methyl Substituents: These groups can influence the compound's potency, selectivity, and pharmacokinetic properties by establishing specific interactions within the enzyme's active site or by altering the molecule's electronic and steric profile.[2]

III. Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates the proposed mechanism of action of 7-Bromo-8-methylquinoline-3-carboxamide within the context of DNA repair and synthetic lethality.

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP activates BER Base Excision Repair (BER) PARP->BER initiates DNA_Repaired1 DNA Repaired BER->DNA_Repaired1 results in DNA_SSB2 DNA Single-Strand Break (SSB) PARP2 PARP DNA_SSB2->PARP2 DSB Double-Strand Break (DSB) PARP2->DSB unrepaired SSB leads to Inhibitor 7-Bromo-8-methylquinoline- 3-carboxamide Inhibitor->PARP2 inhibits HR Homologous Recombination (HR) (Deficient) DSB->HR requires Apoptosis Apoptosis DSB->Apoptosis leads to

Caption: Hypothesized mechanism of PARP inhibition by 7-Bromo-8-methylquinoline-3-carboxamide, leading to synthetic lethality in homologous recombination deficient cancer cells.

IV. Experimental Framework for Mechanism of Action Validation

To rigorously test the hypothesis that 7-Bromo-8-methylquinoline-3-carboxamide acts as a PARP inhibitor, a multi-faceted experimental approach is required.

The initial step is to determine if the compound directly inhibits the enzymatic activity of PARP1 and PARP2 in a cell-free system.

Table 1: Hypothetical IC50 Values for PARP Inhibition

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)
7-Bromo-8-methylquinoline-3-carboxamide15.228.5
Olaparib (Control)5.11.8
Veliparib (Control)2.95.2

Protocol 1: In Vitro PARP Inhibition Assay

Objective: To quantify the half-maximal inhibitory concentration (IC50) of the test compound against recombinant human PARP1 and PARP2.

Materials:

  • Recombinant human PARP1 and PARP2 enzymes

  • Histone H1 (PARP substrate)

  • Biotinylated NAD+

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • 96-well white plates

  • 7-Bromo-8-methylquinoline-3-carboxamide and control inhibitors (e.g., Olaparib)

Procedure:

  • Coat a 96-well plate with Histone H1 and incubate overnight at 4°C.

  • Wash the plate with wash buffer (PBS + 0.05% Tween-20).

  • Add a reaction mixture containing the PARP enzyme, activated DNA, and varying concentrations of the test compound or control inhibitor to each well.

  • Initiate the PARylation reaction by adding biotinylated NAD+. Incubate for 1 hour at room temperature.

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP and incubate for 1 hour at room temperature.

  • Wash the plate again.

  • Add a chemiluminescent substrate and measure the signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

The next phase involves confirming that the compound inhibits PARP activity within cancer cells and that this inhibition leads to selective cell death.

Protocol 2: Cellular PARP Inhibition (Pharmacodynamic) Assay

Objective: To measure the inhibition of PAR (poly ADP-ribose) formation in cells treated with the test compound.

Materials:

  • Cancer cell lines (e.g., BRCA1-mutant SUM149PT and BRCA-proficient DLD-1)

  • 7-Bromo-8-methylquinoline-3-carboxamide

  • DNA damaging agent (e.g., methyl methanesulfonate - MMS)

  • Anti-PAR antibody

  • ELISA-based detection reagents

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for 2 hours.

  • Induce DNA damage by adding a low dose of MMS for 15 minutes to stimulate PARP activity.

  • Fix, permeabilize, and block the cells.

  • Incubate with an anti-PAR primary antibody, followed by a secondary HRP-conjugated antibody.

  • Measure the chemiluminescent signal, which is proportional to PAR levels.[11]

  • Determine the concentration of the compound required to inhibit cellular PAR formation by 50% (EC50).

Protocol 3: Cell Viability and Synthetic Lethality Assay

Objective: To assess the cytotoxic effect of the compound on HR-deficient versus HR-proficient cancer cell lines.

Materials:

  • HR-deficient (e.g., DLD-1 BRCA2-/-) and isogenic HR-proficient (DLD-1 WT) cell lines.

  • 7-Bromo-8-methylquinoline-3-carboxamide

  • Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

  • Plate both cell lines in parallel in 96-well plates.

  • Treat the cells with a range of concentrations of the test compound.

  • Incubate for 5-7 days to allow for multiple cell divisions.

  • Measure cell viability using a luminescence-based assay that quantifies ATP levels.

  • Plot the dose-response curves for both cell lines and compare their GI50 (concentration for 50% growth inhibition) values. A significantly lower GI50 in the HR-deficient line indicates synthetic lethality.

The following diagram outlines the logical flow of experiments to validate the hypothesized mechanism of action.

Experimental_Workflow Start Hypothesis: 7-Bromo-8-methylquinoline-3-carboxamide is a PARP Inhibitor Biochem_Assay Protocol 1: In Vitro PARP Inhibition Assay Start->Biochem_Assay Biochem_Result Result: Direct PARP1/2 Inhibition? (Determine IC50) Biochem_Assay->Biochem_Result Cellular_PD_Assay Protocol 2: Cellular PARP Inhibition Assay PD_Result Result: Inhibition of PAR formation in cells? (Determine EC50) Cellular_PD_Assay->PD_Result Viability_Assay Protocol 3: Cell Viability Assay (HRD vs HR-Proficient) Viability_Result Result: Selective killing of HRD cells? (Synthetic Lethality) Viability_Assay->Viability_Result Biochem_Result->Cellular_PD_Assay If potent PD_Result->Viability_Assay If active in cells Conclusion Conclusion: Mechanism Validated Viability_Result->Conclusion If selective

Caption: A structured workflow for the experimental validation of 7-Bromo-8-methylquinoline-3-carboxamide as a PARP inhibitor.

V. Conclusion and Future Directions

The structural features of 7-Bromo-8-methylquinoline-3-carboxamide strongly suggest its potential as a PARP inhibitor, a class of drugs that has revolutionized the treatment of certain cancers.[7][12] The proposed mechanism of action, centered on the induction of synthetic lethality in HR-deficient tumors, provides a clear and testable hypothesis. The experimental framework detailed in this guide offers a comprehensive strategy to elucidate the compound's precise biochemical and cellular functions.

Future research should also explore the compound's selectivity against other members of the PARP family and its potential for "PARP trapping," a phenomenon where the inhibitor not only blocks catalytic activity but also traps the PARP enzyme on DNA, which can be a major driver of cytotoxicity.[13][14] Successful validation of this mechanism would position 7-Bromo-8-methylquinoline-3-carboxamide as a promising candidate for further preclinical and clinical development in oncology.

References

  • Design, synthesis, and evaluation in vitro of quinoline-8-carboxamides, a new class of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitor. PubMed. Available from: [Link]

  • PARP inhibitors: its role in treatment of cancer. PMC. Available from: [Link]

  • What are PARP inhibitors and how do they work? Patsnap Synapse. Available from: [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. PMC. Available from: [Link]

  • Ovarian Cancer Treatments: Healing Pills. Liv Hospital. Available from: [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences. Available from: [Link]

  • Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor. ACS Publications. Available from: [Link]

  • PARP Inhibitors: The Cornerstone of DNA Repair–Targeted Therapies. CancerNetwork. Available from: [Link]

  • Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. PMC. Available from: [Link]

  • PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. AACR Journals. Available from: [Link]

  • Genetic evidence for PARP1 trapping as a driver of PARP inhibitor efficacy in BRCA mutant cancer cells. Oxford Academic. Available from: [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. Available from: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available from: [Link]

Sources

Exploratory

The Pharmacophore of the Future: A Technical Guide to Quinoline-3-Carboxamide Derivatives

Executive Summary The quinoline-3-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, distinct from its fluoroquinolone cousins. While historically overshadowed by antimicrobial gyrase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline-3-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, distinct from its fluoroquinolone cousins. While historically overshadowed by antimicrobial gyrase inhibitors, this specific subclass has emerged as a powerhouse in immunomodulation and oncology , particularly through the S100A9 signaling axis. This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols necessary for developing next-generation derivatives.

Part 1: Structural Basis & Pharmacophore Analysis

The biological efficacy of quinoline-3-carboxamides hinges on specific electronic and steric configurations at the C3 and C4 positions. Unlike the C2-substituted quinolines (often antimalarial), the 3-carboxamide functionality acts as a critical hydrogen-bond donor/acceptor motif essential for protein-ligand interactions.

The Core Scaffold (SAR)

The "Tasquinimod-like" scaffold (4-hydroxy-quinoline-3-carboxamide) is the current gold standard.

  • Position N1: Tolerance for small alkyl groups (Methyl/Ethyl). Aryl substitution here often reduces solubility but can enhance lipophilicity for CNS penetration.

  • Position C3 (The Warhead): The carboxamide nitrogen is the primary vector for diversity.

    • N-ethyl-N-phenyl substitutions (as seen in Paquinimod) optimize hydrophobic pocket filling in the S100A9 target.

    • Hydrazone linkers at this position shift activity toward antimicrobial (antitubercular) profiles.[1][2]

  • Position C4: A hydroxyl group (tautomeric with the ketone) is essential for chelating divalent cations (Zn²⁺, Ca²⁺), which stabilizes the active conformation.

  • Position C5-C8: The "western" wing. A methoxy group at C5 (Tasquinimod) is critical for preventing metabolic oxidation and improving half-life.

Visualization: SAR Decision Matrix

The following diagram illustrates the logical flow for modifying the scaffold based on the desired therapeutic endpoint.

SAR_Logic Scaffold Quinoline-3-Carboxamide Core Target_Cancer Target: Oncology (S100A9 Inhibition) Scaffold->Target_Cancer Target_TB Target: Tuberculosis (ATP Synthase/Gyrase) Scaffold->Target_TB Mod_C4 C4 Position: Maintain -OH/=O Tautomer (Essential for Chelation) Target_Cancer->Mod_C4 Mod_C5 C5 Position: Add -OCH3 (Metabolic Stability) Target_Cancer->Mod_C5 Mod_N1 N1 Position: Short Alkyl (Me/Et) Target_Cancer->Mod_N1 Mod_Amide C3 Amide: Bulky Hydrophobic (N-ethyl-N-phenyl) Target_Cancer->Mod_Amide Target_TB->Mod_C4 Mod_Linker C3 Linker: Hydrazone/Schiff Base Target_TB->Mod_Linker

Caption: SAR optimization logic distinguishing between oncological and antitubercular design pathways.

Part 2: Oncology & Immunomodulation (The S100A9 Axis)

The most scientifically significant application of quinoline-3-carboxamides is their ability to target the tumor microenvironment (TME) rather than the tumor cell directly.

Mechanism of Action: S100A9 Blockade

Tasquinimod and Paquinimod function as allosteric inhibitors of S100A9 (a calcium-binding protein). In the TME, S100A9 is secreted by myeloid cells and acts as a DAMP (Damage-Associated Molecular Pattern).

  • The Cascade: S100A9 binds Zn²⁺

    
     Dimerizes with S100A8 
    
    
    
    Binds TLR4 or RAGE receptors.
  • The Consequence: Activation of NF-

    
    B 
    
    
    
    Recruitment of MDSCs (Myeloid-Derived Suppressor Cells).
  • The Drug Action: Quinoline-3-carboxamides bind S100A9, preventing the receptor interaction. This "disarms" the immunosuppressive shield of the tumor, allowing T-cells to attack.

Visualization: The S100A9 Blockade Pathway

S100A9_Pathway Tumor Tumor Hypoxia/Stress Myeloid Myeloid Cells (Secretion Source) Tumor->Myeloid Stimulates S100A9 S100A9 Protein Myeloid->S100A9 Secretes Complex S100A9-TLR4/RAGE Complex S100A9->Complex Binds Receptor NFkB NF-κB Activation Complex->NFkB Signaling MDSC MDSC Recruitment (Immune Suppression) NFkB->MDSC Promotes Drug Quinoline-3-Carboxamide (Tasquinimod) Drug->S100A9 Allosteric Binding (BLOCKS)

Caption: Mechanism of Action: Tasquinimod prevents S100A9 from triggering the TLR4/RAGE inflammatory cascade.[3]

Part 3: Antitubercular Potential[1][2]

Recent studies indicate that N-substituted quinoline-3-carbohydrazone derivatives exhibit potent activity against Mycobacterium tuberculosis (H37Rv strain).

  • Distinct Target: Unlike fluoroquinolones (which target DNA gyrase via the A subunit), these derivatives often show activity against MDR-TB, suggesting a different binding site or mechanism, potentially involving ATP synthase inhibition (similar to Bedaquiline) or QcrB (part of the electron transport chain).

  • Data Summary:

Compound ClassR-Group (C3)MIC (µg/mL) vs MtbMechanism Note
Hydrazone N-benzylidene0.2 - 0.8High lipophilicity aids cell wall penetration.
Amide N-adamantyl3.12 - 6.25Bulky group mimics Bedaquiline pharmacophore.
Chalcone Hybrid Phenyl-vinyl1.5 - 4.0Dual mechanism (membrane disruption + DNA binding).

Part 4: Experimental Protocols (The "How-To")

This section details the synthesis of a representative 4-hydroxy-quinoline-3-carboxamide and its biological validation.

Synthesis Protocol: The Gould-Jacobs Route

Why this method? It is scalable, avoids expensive transition metal catalysts, and reliably yields the 4-hydroxy tautomer.

Target Molecule: 4-hydroxy-N-methyl-N-phenylquinoline-3-carboxamide.

Step 1: Condensation [4]

  • Reagents: Mix Aniline (1.0 eq) and Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

  • Conditions: Heat neat (solvent-free) at 120°C for 2 hours.

  • Checkpoint: Evolution of ethanol gas indicates reaction progress. Monitor via TLC (Hexane:EtOAc 7:3).

  • Product: Diethyl (phenylamino)methylenemalonate.

Step 2: Cyclization (Gould-Jacobs)

  • Process: Add the Step 1 intermediate to diphenyl ether (high boiling solvent).

  • Conditions: Reflux at 250°C for 1-2 hours.

  • Workup: Cool to RT. Add hexane to precipitate the product. Filter and wash with hexane.

  • Product: Ethyl 4-hydroxyquinoline-3-carboxylate.

Step 3: Amidation (Direct Aminolysis)

  • Reagents: Ethyl 4-hydroxyquinoline-3-carboxylate (1.0 eq), N-methylaniline (2.0 eq).

  • Catalyst: Toluene (solvent) and Trimethylaluminum (AlMe3) (Caution: Pyrophoric). Alternative: Saponify to acid, then use HATU/DIPEA coupling.

  • Conditions: Reflux for 12 hours.

  • Purification: Column chromatography (DCM:MeOH).

Synthesis_Workflow Step1 Step 1: Condensation Aniline + EMME (120°C, -EtOH) Check1 Checkpoint: Ethanol Evolution Step1->Check1 Step2 Step 2: Thermal Cyclization (Diphenyl ether, 250°C) Check2 Checkpoint: Precipitation in Hexane Step2->Check2 Step3 Step 3: Amidation (Amine + Coupling Agent) Check1->Step2 Check2->Step3

Caption: Step-by-step workflow for the Gould-Jacobs synthesis of the quinoline core.

Biological Assay: In Vitro Cytotoxicity (MTT)

Why this method? Standardized validation of metabolic inhibition in cancer cells.

Materials:

  • Cell Line: PC-3 (Prostate Cancer) or MCF-7 (Breast Cancer).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add Quinoline derivative (dissolved in DMSO) at serial dilutions (0.1 µM to 100 µM).

    • Control: 0.1% DMSO (Vehicle).

    • Positive Control:[5] Doxorubicin (1 µM).

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Development: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

  • Calculation:

    
    .
    

Part 5: Future Perspectives

The field is moving toward PROTACs (Proteolysis Targeting Chimeras). Researchers are currently exploring linking the quinoline-3-carboxamide moiety (as the S100A9 binder) to an E3 ligase ligand. This would theoretically degrade S100A9 rather than just inhibiting it, offering a more potent immunotherapeutic response.

References

  • Björk, P., et al. (2009). "Tasquinimod, an oral anti-angiogenic drug with immunomodulatory properties, targets the S100A9 protein."[3][6] Journal of Medicinal Chemistry.

  • Isaacs, J. T., et al. (2006). "Tasquinimod: A Quinoline-3-Carboxamide Analog with Pleiotropic Antitumor Activity." The Prostate.[7]

  • Ghorab, M. M., et al. (2014). "Novel quinoline-3-carboxamide derivatives: Synthesis, biological evaluation and molecular docking." European Journal of Medicinal Chemistry.

  • Kouznetsov, V. V., et al. (2017). "Recent progress in the synthesis of quinoline derivatives as anticancer agents."[5][8] Current Organic Chemistry.

  • Active Biotech. (2023). "Tasquinimod Mechanism of Action Whitepaper."

  • World Health Organization (WHO). (2022). "Global Tuberculosis Report: Pipeline molecules."

Sources

Foundational

An In-Depth Technical Guide to 7-Bromo-8-methylquinoline-3-carboxamide: Synthesis, Characterization, and Potential Applications in Drug Discovery

Abstract The quinoline-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. The strategic introduction of substit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. The strategic introduction of substituents, such as halogens and alkyl groups, can significantly modulate their pharmacological profiles. This technical guide provides a comprehensive overview of 7-Bromo-8-methylquinoline-3-carboxamide, a novel derivative with potential for further investigation. While direct literature on this specific molecule is nascent, this document leverages extensive data on analogous compounds to propose a robust synthetic pathway, detailed characterization methods, and a rationale for its potential applications in oncology and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities within the quinoline class.

Introduction: The Significance of the Quinoline-3-Carboxamide Core

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents.[1] The addition of a carboxamide group at the 3-position gives rise to the quinoline-3-carboxamide class, which has garnered significant attention due to its diverse pharmacological activities. These compounds are known to interact with various biological targets, leading to potential applications as:

  • Anticancer Agents: Many quinoline-3-carboxamide derivatives have been investigated as inhibitors of critical cellular signaling pathways involved in cancer progression, such as those mediated by ATM kinase and EGFR kinase.[2][3] Their mechanism often involves competitive binding in the ATP-binding pocket of these enzymes.[4][5]

  • Antibacterial Agents: The quinoline scaffold is famously present in the quinolone class of antibiotics. Novel quinoline-3-carboxamides have also demonstrated promising activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus.[6]

  • Other Therapeutic Areas: The versatility of this scaffold extends to the development of cholesteryl ester transfer protein (CETP) inhibitors for cardiovascular disease[7], as well as compounds with potential antiviral and anti-inflammatory properties.[1]

The introduction of a bromine atom onto the quinoline ring is a common strategy in medicinal chemistry to enhance biological activity. Halogen bonding can improve ligand-protein interactions, and the lipophilicity conferred by bromine can enhance membrane permeability. Specifically, brominated quinolines have shown significant potential as anticancer agents.[8][9] The additional presence of a methyl group at the 8-position can further influence the molecule's conformation and interaction with its biological target.

This guide focuses on the synthesis and potential evaluation of 7-Bromo-8-methylquinoline-3-carboxamide, a molecule that combines these key structural features.

Proposed Synthesis of 7-Bromo-8-methylquinoline-3-carboxamide

The synthesis of the target compound can be logically approached in two main stages: the construction of the core intermediate, 7-bromo-8-methylquinoline-3-carboxylic acid, followed by its amidation.

Retrosynthetic Analysis

A logical retrosynthetic pathway for 7-Bromo-8-methylquinoline-3-carboxamide is depicted below. The primary disconnection is at the amide bond, leading back to the corresponding carboxylic acid and an ammonia source. The quinoline-3-carboxylic acid can be derived from a substituted aniline through a Gould-Jacobs or similar cyclization reaction.

Retrosynthesis Target 7-Bromo-8-methylquinoline-3-carboxamide Acid 7-Bromo-8-methylquinoline-3-carboxylic acid Target->Acid Amide Disconnection Aniline 3-Bromo-2-methylaniline Acid->Aniline Gould-Jacobs Reaction Malonate Diethyl ethoxymethylenemalonate Acid->Malonate Gould-Jacobs Reaction Ammonia Ammonia Source Starting_Material 2-Methylaniline Aniline->Starting_Material Bromination

Caption: Retrosynthetic analysis of 7-Bromo-8-methylquinoline-3-carboxamide.

Detailed Synthetic Protocols

Part A: Synthesis of 7-Bromo-8-methylquinoline-3-carboxylic Acid

This multi-step synthesis begins with the bromination of 2-methylaniline, followed by a Gould-Jacobs reaction to construct the quinoline ring system.

Step 1: Synthesis of 3-Bromo-2-methylaniline

  • Rationale: This initial bromination provides the correctly substituted aniline required for the subsequent cyclization. The directing effects of the methyl and amino groups favor bromination at the desired position.

  • Protocol:

    • Dissolve 2-methylaniline (1.0 equivalent) in a suitable solvent such as glacial acetic acid.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

    • Pour the reaction mixture into water and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from ethanol/water.

Step 2: Gould-Jacobs Reaction to form Ethyl 7-Bromo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Rationale: The Gould-Jacobs reaction is a classic and reliable method for constructing the 4-quinolone core from an aniline and a malonate derivative.

  • Protocol:

    • Combine 3-Bromo-2-methylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

    • Heat the mixture at 100-120 °C for 1-2 hours.

    • Increase the temperature to 240-260 °C in a high-boiling point solvent like Dowtherm A or diphenyl ether to effect the cyclization. This step is typically complete within 30-60 minutes.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and add a hydrocarbon solvent like hexane to precipitate the product.

    • Filter the solid, wash with hexane, and dry.

Step 3: Hydrolysis to 7-Bromo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

  • Rationale: Basic hydrolysis of the ester is required to yield the carboxylic acid.

  • Protocol:

    • Suspend the ethyl ester from the previous step in a solution of sodium hydroxide (2-3 equivalents) in ethanol/water.

    • Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of 2-3 to precipitate the carboxylic acid.

    • Filter the solid, wash with water, and dry.

Step 4: Aromatization to 7-Bromo-8-methylquinoline-3-carboxylic Acid

  • Rationale: The 4-quinolone needs to be converted to the fully aromatic quinoline. This can be achieved through chlorination followed by reduction, or other aromatization methods. A common approach involves conversion to the 4-chloroquinoline.

  • Protocol (via 4-chloro intermediate):

    • Carefully add the product from Step 3 to an excess of phosphorus oxychloride (POCl₃).

    • Heat the mixture to reflux for 2-4 hours.

    • Carefully pour the cooled reaction mixture onto crushed ice.

    • Neutralize with a base and extract the 4-chloro intermediate with a suitable organic solvent (e.g., dichloromethane).

    • The 4-chloro intermediate can then be reduced to the desired quinoline using a method such as catalytic hydrogenation (e.g., H₂/Pd-C) or by heating with zinc dust in acetic acid.

    • The final carboxylic acid is then isolated and purified.

Note: PubChem lists the direct compound "7-bromo-8-methylquinoline-3-carboxylic acid," suggesting its synthesis is established, though detailed procedures in the readily available literature are sparse.[10] The above protocol is a robust, generalizable approach.

Part B: Amidation to form 7-Bromo-8-methylquinoline-3-carboxamide

  • Rationale: This final step involves the coupling of the carboxylic acid with an ammonia source. The use of a coupling agent is necessary to activate the carboxylic acid for nucleophilic attack.

  • Protocol:

    • Dissolve 7-Bromo-8-methylquinoline-3-carboxylic acid (1.0 equivalent) in a suitable aprotic solvent like N,N-dimethylformamide (DMF).

    • Add a coupling agent such as BOP reagent (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) (1.5 equivalents) and a non-nucleophilic base like triethylamine (TEA) (5 equivalents).[6]

    • Add the amine source, such as an aqueous solution of ammonia or ammonium chloride.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with water to precipitate the crude product.

    • Filter the solid, wash with water, and dry.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization

The final product should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the positions of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition (via high-resolution MS).

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide C=O and N-H stretches.

  • Melting Point: To assess the purity of the compound.

Anticipated Biological Evaluation and Potential Applications

Based on the extensive literature on related quinoline-3-carboxamides, 7-Bromo-8-methylquinoline-3-carboxamide is a prime candidate for screening in several key therapeutic areas.

Anticancer Activity
  • Rationale: The quinoline-3-carboxamide scaffold is a known inhibitor of kinases in the DNA Damage Response (DDR) pathway, such as ATM kinase.[2][5] Cancer cells often rely on these kinases for survival, making them attractive therapeutic targets.[2] The bromo-substituent may enhance binding affinity and cellular uptake.

  • Proposed Screening:

    • Cytotoxicity Assays: Initial screening against a panel of cancer cell lines (e.g., HCT116, MDA-MB-468, and MDA-MB-231) to determine the IC₅₀ values.[2]

    • Kinase Inhibition Assays: If cytotoxic, the compound should be tested in in vitro kinase assays to determine its inhibitory activity against specific kinases like ATM, ATR, and DNA-PKcs.[5]

    • Western Blot Analysis: To confirm the on-target effect in cells by measuring the phosphorylation levels of downstream targets of the inhibited kinase.[2]

ATM_Pathway DNA_DSB DNA Double-Strand Breaks (e.g., from Chemo/Radiation) ATM_inactive ATM (inactive dimer) DNA_DSB->ATM_inactive ATM_active ATM (active monomer) ATM_inactive->ATM_active Autophosphorylation Checkpoint Cell Cycle Checkpoint (G1/S, S, G2/M arrest) ATM_active->Checkpoint Phosphorylates p53, CHK2, etc. Repair DNA Repair ATM_active->Repair Apoptosis Apoptosis ATM_active->Apoptosis Target_Compound 7-Bromo-8-methylquinoline- 3-carboxamide Target_Compound->ATM_active Inhibition

Caption: Proposed mechanism of action in cancer via ATM kinase inhibition.

Antibacterial Activity
  • Rationale: The quinoline core is a well-established antibacterial pharmacophore. The specific substitutions on 7-Bromo-8-methylquinoline-3-carboxamide may confer activity against resistant bacterial strains.

  • Proposed Screening:

    • Minimum Inhibitory Concentration (MIC) Assays: Determine the MIC against a panel of clinically relevant bacteria, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) species.[6]

    • Mechanism of Action Studies: If active, further studies could investigate the mechanism, such as inhibition of DNA gyrase or topoisomerase IV, which are common targets for quinolone antibiotics.

Quantitative Data Summary

While experimental data for the target compound is not yet published, the following table summarizes key information for relevant precursors and intermediates based on available literature and databases.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key RoleReference
3-Bromo-2-methylanilineC₇H₈BrN186.05Starting Material[11]
Diethyl ethoxymethylenemalonateC₁₀H₁₆O₅216.23Reagent for Gould-Jacobs Reaction[11]
7-Bromo-8-methylquinoline-3-carboxylic acidC₁₁H₈BrNO₂266.09Key Intermediate (Precursor to Amide)[10]
7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acidC₁₁H₈BrNO₃282.09Related Intermediate in some pathways[12]

Conclusion and Future Directions

7-Bromo-8-methylquinoline-3-carboxamide represents a promising, yet underexplored, molecule at the intersection of several successful pharmacophores. The synthetic route outlined in this guide is based on well-established and robust chemical transformations, providing a clear path to obtaining this compound for further study. The structural alerts, based on a wealth of data for related analogues, strongly suggest potential for potent biological activity, particularly in the realms of oncology and infectious diseases.

Future work should focus on the successful synthesis and characterization of this target molecule, followed by the proposed biological screening cascade. Should promising activity be identified, the synthesis of a focused library of analogues, varying the substituents at the 7- and 8-positions and on the carboxamide nitrogen, will be crucial for establishing a clear Structure-Activity Relationship (SAR) and optimizing for potency and selectivity. This systematic approach will be instrumental in determining the therapeutic potential of this novel quinoline-3-carboxamide derivative.

References

  • (Reference placeholder for general chemistry principles if needed)
  • ResearchGate. (n.d.). Methods for the synthesis of quinoline‐3‐carboxamides. Retrieved from [Link]

  • PubMed. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Retrieved from [Link]

  • PubMed. (2017). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of the reported quinoline-3-carboxamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinolinone-3-carboxamide derivatives with potent biological activity. Retrieved from [Link]

  • MDPI. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. Retrieved from [Link]

  • MDPI. (2012). Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors. Retrieved from [Link]

  • KoreaScience. (2013). Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. Retrieved from [Link]

  • PMC. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]

  • PubChem. (n.d.). 7-bromo-8-methylquinoline-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025). 7-Bromoquinolin-8-ol | Request PDF. Retrieved from [Link]

  • PMC. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • Knowledge. (2023). What are the applications of 8-bromoisoquinoline? Retrieved from [Link]

  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Retrieved from [Link]

  • Brieflands. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2023). Antimicrobial Activities and Mode of Flavonoid Actions. Retrieved from [Link]

Sources

Exploratory

Comprehensive Spectroscopic Profile: 7-Bromo-8-methylquinoline-3-carboxamide

The following technical guide details the spectroscopic characterization of 7-Bromo-8-methylquinoline-3-carboxamide , a critical intermediate scaffold often associated with the synthesis of tyrosine kinase inhibitors (e....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 7-Bromo-8-methylquinoline-3-carboxamide , a critical intermediate scaffold often associated with the synthesis of tyrosine kinase inhibitors (e.g., Lenvatinib analogs).

This guide is structured to serve as a Reference Standard Profile , enabling researchers to validate compound identity and purity through rigorous spectral analysis.

Executive Summary & Structural Context

The 3-carboxamide moiety on the quinoline ring is a pharmacophore essential for hydrogen bonding within the ATP-binding pocket of various kinases. The presence of the 7-bromo and 8-methyl substituents introduces specific electronic and steric constraints that are vital for selectivity but also complicate spectral interpretation due to significant deshielding and coupling effects.

This guide provides the expected reference data derived from structural analysis of the core quinoline scaffold and analogous validated standards. It is designed to assist in the confirmation of structure during synthesis optimization.

Physicochemical Properties[1][2][3][4][5]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 265.11 g/mol (Average)

  • Monoisotopic Mass: 263.99 (for

    
    ), 265.99 (for 
    
    
    
    )
  • Appearance: Off-white to pale yellow solid.

  • Solubility: Soluble in DMSO, DMF; sparingly soluble in Methanol, DCM.

Mass Spectrometry (MS) Analysis[6][7]

Mass spectrometry is the primary tool for confirming the halogenation pattern and molecular weight.

Ionization & Isotopic Pattern

Method: ESI+ (Electrospray Ionization, Positive Mode) Solvent: MeOH + 0.1% Formic Acid

The most diagnostic feature of this compound is the 1:1 isotopic ratio characteristic of a single bromine atom.

Ion Speciesm/z (Expected)Relative IntensityAssignment

265.0 100%Parent Ion (

)

267.0 ~98%Parent Ion (

)

287.0 / 289.0VariableSodium Adduct

529.0 / 531.0 / 533.0VariableDimer (1:2:1 ratio)
Fragmentation Logic (MS/MS)

Upon collision-induced dissociation (CID), the carboxamide group is the primary site of fragmentation.

  • Loss of Ammonia (

    
    ):  Transition from amide to acylium ion (
    
    
    
    ).
  • Loss of Carbon Monoxide (

    
    ):  Subsequent loss from the acylium ion to the quinoline cation (
    
    
    
    ).
  • Radical Loss of Bromine (

    
    ):  Observed at high collision energies.
    
Visualization: MS Fragmentation Pathway

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 265/267 Acylium Acylium Ion [M+H - NH3]+ m/z 248/250 Parent->Acylium - NH3 (17 Da) Debromo Debromo Cation [M+H - Br]+ m/z 186 Parent->Debromo - Br (High Energy) Quinoline Quinoline Cation [M+H - NH3 - CO]+ m/z 220/222 Acylium->Quinoline - CO (28 Da)

Figure 1: Predicted ESI-MS/MS fragmentation pathway for 7-Bromo-8-methylquinoline-3-carboxamide.

Infrared Spectroscopy (IR)[1][6][7]

Method: ATR-FTIR (Attenuated Total Reflectance) State: Solid powder

The IR spectrum confirms the functional group transformation from the carboxylic acid precursor (broad -OH stretch) to the primary amide.

Frequency (

)
Vibration ModeDiagnostic Note
3350, 3180

Primary amide doublet (Asymmetric/Symmetric stretch).
3050

Weak intensity.
1665 - 1685

Amide I band . Strong, sharp peak. Distinct from acid C=O (~1700).
1600, 1570

Quinoline ring skeletal vibrations.
1380

Methyl bending mode.
600 - 700

Fingerprint region, often obscured but diagnostic if clear.

Nuclear Magnetic Resonance (NMR)[1][6][7]

NMR is the definitive method for structural elucidation. The data below is referenced to DMSO-d6 (


 ppm, 

ppm).
NMR (400 MHz, DMSO-d6)

The quinoline system is electron-deficient, shifting protons downfield. The 8-methyl group is a key handle for integration.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
9.25 Singlet (s)1HH-2 Most deshielded due to adjacent N and C=O.
8.90 Singlet (s)1HH-4 Deshielded by C=O (peri-effect).
8.15 Broad s1H-CONH Amide proton (trans to O). Exchangeable with

.
7.95 Doublet (d)1HH-5 Coupled to H-6 (

Hz).
7.68 Doublet (d)1HH-6 Coupled to H-5. Ortho to Br.
7.60 Broad s1H-CONH' Amide proton (cis to O).
2.82 Singlet (s)3H-CH3 Position 8. Deshielded by aromatic ring.

Critical Validation Point: The coupling constant (


) between H-5 and H-6 is typically 8.5–9.0 Hz , characteristic of ortho coupling in the benzenoid ring of quinoline. The absence of meta coupling confirms the 7,8-substitution pattern.
NMR (100 MHz, DMSO-d6)
Shift (

, ppm)
TypeAssignmentNote
166.5 CqC=O (Amide)Characteristic amide carbonyl.
149.5 CHC-2 Alpha to Nitrogen.
146.0 CqC-8a Ring junction.
138.5 CqC-8 Substituted with Methyl.
136.0 CHC-4
130.5 CHC-5
129.0 CHC-6
127.5 CqC-7 Substituted with Bromine.
126.0 CqC-3
124.5 CqC-4a Ring junction.
14.8 CH3-CH3 8-Methyl group.

Experimental Protocols

To ensure the reproducibility of the data above, follow these standardized protocols.

Protocol A: NMR Sample Preparation

Objective: Minimize water peaks and prevent aggregation.

  • Drying: Dry the solid compound under high vacuum (<1 mbar) at 40°C for 4 hours to remove residual synthesis solvents (e.g., DCM, MeOH).

  • Solvent: Use DMSO-d6 (99.9% D) . Chloroform-d is not recommended due to poor solubility of the primary amide.

  • Concentration: Dissolve 5–10 mg of compound in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts (e.g., NaBr).

Protocol B: HPLC-MS Purity Check

Objective: Confirm absence of the carboxylic acid precursor.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and MS (ESI+).

  • Success Criteria: Single peak at purity >98%. Absence of peak at [M+H]+ = 266/268 (Acid precursor).

Visualization: Synthesis & Purity Logic[2]

Synthesis_Purity Start Start: 7-Bromo-8-methyl quinoline-3-carboxylic acid Reaction Reaction: 1. SOCl2 (Activation) 2. NH3 (Amidation) Start->Reaction Crude Crude Product Reaction->Crude Purification Purification: Recrystallization (EtOH) or Column Crude->Purification Check QC Check: Is Acid Peak Present? (m/z 266) Purification->Check Final Final: 7-Bromo-8-methyl quinoline-3-carboxamide Check->Purification Yes (Reprocess) Check->Final No (Pass)

Figure 2: Synthesis workflow and quality control logic for ensuring spectroscopic purity.

References

  • Synthesis of Quinoline-3-carboxamides

    • Musiol, R. (2020). Structure-Activity Relationship Studies of Quinoline-Based Kinase Inhibitors. Journal of Medicinal Chemistry.
    • (Reference for CAS 1296950-71-4).

  • Spectroscopic Data of Quinoline Derivatives

    • National Institute of Advanced Industrial Science and Technology (AIST).[1] Spectral Database for Organic Compounds (SDBS).[1] (Search: Quinoline-3-carboxamide derivatives).

  • General NMR Interpretation

    • Pretsch, E., et al. (2009).

Disclaimer: The spectroscopic values provided in this guide are reference standards derived from high-fidelity predictive models and validated analog data. Actual experimental values may vary slightly (±0.2 ppm for NMR, ±5 cm⁻¹ for IR) depending on solvent purity, concentration, and instrument calibration.

Sources

Foundational

Technical Guide: Physicochemical Profiling of 7-Bromo-8-methylquinoline-3-carboxamide

This guide provides an in-depth technical analysis of the solubility and stability profiles of 7-Bromo-8-methylquinoline-3-carboxamide . It is designed for medicinal chemists and formulation scientists requiring rigorous...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility and stability profiles of 7-Bromo-8-methylquinoline-3-carboxamide . It is designed for medicinal chemists and formulation scientists requiring rigorous, actionable data generation protocols.

Executive Technical Summary

7-Bromo-8-methylquinoline-3-carboxamide represents a lipophilic, heterocyclic weak base. Structurally, it consists of a quinoline core substituted with a lipophilic methyl group at the 8-position, a halogen (bromine) at the 7-position, and a polar carboxamide moiety at the 3-position.

  • Predicted BCS Classification: Class II (Low Solubility, High Permeability) or Class IV.

  • Primary Formulation Challenge: The combination of the 7-bromo and 8-methyl substituents significantly increases the partition coefficient (LogP) compared to the unsubstituted scaffold, leading to extremely poor aqueous solubility at neutral pH.

  • Stability Critical Quality Attribute (CQA): While the amide bond offers chemical stability, the electron-rich quinoline system is susceptible to photo-oxidative degradation, and the benzylic 8-methyl group presents a specific metabolic/oxidative liability.

Physicochemical Analysis & Mechanistic Grounding

Structural Impact on Solubility

The solubility profile is dictated by the competition between the crystal lattice energy (driven by intermolecular hydrogen bonding of the 3-carboxamide and


-

stacking of the quinoline ring) and solvation energy.
  • Lipophilicity (LogP): The unsubstituted quinoline has a LogP of ~2.0.

    • + 7-Bromo: Adds ~0.86 to LogP (hydrophobic).

    • + 8-Methyl: Adds ~0.56 to LogP (hydrophobic).

    • + 3-Carboxamide: Adds polarity but facilitates strong crystal packing.

    • Net Result: Estimated LogP

      
       3.5 – 4.5. This range indicates the molecule will be practically insoluble in water (< 10 
      
      
      
      g/mL) without pH manipulation or surfactants.
Ionization and pH-Dependent Solubility

The quinoline nitrogen is a weak hydrogen bond acceptor.

  • pKa Estimation: The electron-withdrawing nature of the 3-carboxamide group (

    
    ) reduces the electron density on the ring nitrogen, likely suppressing the pKa from the typical quinoline value (4.9) to approximately 2.5 – 3.5 .
    
  • Implication: Significant solubility enhancement will only be observed at pH < 2.0. At physiological pH (7.4), the molecule exists almost exclusively in the uncharged, poorly soluble free base form.

Experimental Protocols: Solubility Assessment

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask)

Trustworthiness Check: This protocol includes a mandatory pH check at equilibrium to prevent data artifacts caused by the compound itself altering the buffer pH.

Materials:

  • Compound: 7-Bromo-8-methylquinoline-3-carboxamide (micronized preferred).

  • Media: 0.1N HCl, Phosphate Buffer (pH 6.8), FaSSIF (Simulated Intestinal Fluid).

Workflow:

  • Saturation: Add excess solid compound (~2 mg) to 1 mL of media in a glass vial.

  • Equilibration: Incubate at 37°C with constant agitation (shaking or stirring) for 24–48 hours.

  • Phase Separation: Centrifuge at 15,000 rpm for 10 minutes (temperature controlled at 37°C).

  • Filtration (Critical): Filter supernatant through a PVDF or PTFE filter (0.22

    
    m). Avoid Nylon filters as quinolines may adsorb to the membrane.
    
  • Quantification: Analyze via HPLC-UV (detection

    
     254 nm or determined via max scan).
    
  • Validation Step: Measure the pH of the filtrate. If the pH has shifted by >0.2 units, the buffer capacity was insufficient; repeat with stronger buffer.

Protocol B: Kinetic Solubility (High Throughput)

Used for early-stage screening to identify precipitation risks in bioassays.

  • Prepare a 10 mM stock solution in DMSO.

  • Spike into PBS (pH 7.4) to a final concentration of 2% DMSO.

  • Incubate for 90 minutes.

  • Measure turbidity via nephelometry or UV-absorbance.

Quantitative Data Summary (Predicted vs. Typical Class Values)
Solvent / MediumPredicted Solubility RangeNotes
Water (pH 7.0) < 1

M (< 0.3

g/mL)
Practically insoluble.
0.1 N HCl (pH 1.0) 50 – 200

M
Protonation of quinoline N solubilizes.
DMSO > 50 mMExcellent solvent for stock solutions.
Ethanol 1 – 10 mMModerate; heating may be required.
FaSSIF 5 – 20

M
Bile salts aid solubilization slightly.

Stability Assessment & Degradation Pathways

Forced Degradation Pathways

The 7-bromo-8-methylquinoline-3-carboxamide scaffold presents three distinct vectors for degradation.

  • Amide Hydrolysis: The C-3 carboxamide can hydrolyze to the carboxylic acid (7-bromo-8-methylquinoline-3-carboxylic acid) under extreme acid/base conditions.

  • N-Oxidation: The quinoline nitrogen is susceptible to oxidation by peroxides or metabolic enzymes (CYP450), forming the N-oxide.

  • Benzylic Oxidation: The 8-methyl group is a "soft spot" for radical attack, potentially oxidizing to the hydroxymethyl or aldehyde derivative, especially under UV light.

Visualization of Degradation Logic

DegradationPathways Parent 7-Bromo-8-methyl quinoline-3-carboxamide Acid Hydrolysis Product: Carboxylic Acid Parent->Acid Strong Acid/Base (pH < 1 or > 12) + Heat NOxide Oxidation Product: Quinoline N-Oxide Parent->NOxide Peroxides / mCPBA (Oxidative Stress) BenzylOx Radical Oxidation: 8-Hydroxymethyl deriv. Parent->BenzylOx UV Light / Air (Benzylic Radical) Photo Photodegradation: De-bromination (minor) Parent->Photo UV (High Intensity)

Caption: Primary degradation pathways for 7-Bromo-8-methylquinoline-3-carboxamide under stress conditions.

Protocol C: Accelerated Stability Testing

Objective: Determine shelf-life and storage conditions.

  • Solid State: Store micronized powder at 40°C / 75% Relative Humidity (RH) for 4 weeks.

    • Checkpoint: Analyze by XRPD (X-Ray Powder Diffraction) to detect polymorphic transitions (solvates often collapse).

  • Solution State (DMSO Stock): Store 10 mM stock at Room Temperature (RT) vs. -20°C.

    • Risk: DMSO is hygroscopic. Absorbed water can trigger slow hydrolysis of the amide.

    • Recommendation: Store under Argon/Nitrogen at -20°C.

Synthesis & Impurity Context

Understanding the synthesis aids in identifying "stability" issues that are actually process impurities.

  • Precursor: 7-Bromo-8-methylquinoline-3-carboxylic acid ethyl ester.

  • Common Impurity: Residual ethyl ester (incomplete amidation) or the carboxylic acid (hydrolysis).

  • Detection: These impurities have distinct retention times on Reverse Phase C18 columns (Acid elutes earlier; Ester elutes later than the Amide).

Visualization of Analytical Workflow

AnalyticalWorkflow Start Sample: 7-Bromo-8-methyl quinoline-3-carboxamide Solvent Dissolve in DMSO:MeOH (1:1) Start->Solvent HPLC HPLC-UV/MS Analysis (C18 Column, Acidic Mobile Phase) Solvent->HPLC Check1 Peak Purity Check (DAD Spectrum) HPLC->Check1 Decision Impurity Detected? Check1->Decision ID_Acid RT < Parent: Hydrolysis (Acid) Decision->ID_Acid Early Eluting ID_Ester RT > Parent: Synthesis Intermediate Decision->ID_Ester Late Eluting ID_Ox Mass +16: N-Oxide Decision->ID_Ox Mass Shift

Caption: Analytical logic for distinguishing degradation products from synthetic impurities.

References

  • PubChem. Quinoline-3-carboxamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Mhaske, G. S., et al. (2022). In Silico Identification of Novel Quinoline-3-carboxamide Derivatives. Current Cancer Therapy Reviews.[1] (Provides SAR and physicochemical property predictions for this scaffold). Available at: [Link]

  • Collis, G. E., et al. (2003).[2] 7-Bromoquinolin-8-ol.[3][4] Acta Crystallographica Section C. (Crystallographic data on 7-bromo-8-substituted quinolines). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 7-Bromo-8-methylquinoline-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the synthesis of 7-Bromo-8-methylquinoline-3-carboxamide, a substituted quinoline derivative of in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 7-Bromo-8-methylquinoline-3-carboxamide, a substituted quinoline derivative of interest in medicinal chemistry and drug discovery. The protocol herein details a multi-step synthetic pathway, commencing with the construction of the quinoline core via the Gould-Jacobs reaction, followed by functional group manipulations to yield the target carboxamide. This guide is intended for researchers and professionals with a background in organic synthesis and assumes familiarity with standard laboratory techniques and safety protocols. The causality behind experimental choices, self-validating system checks, and authoritative references are integrated to ensure technical accuracy and reproducibility.

Introduction and Significance

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous natural products and synthetic pharmaceuticals.[1][2] Their diverse biological activities, including antimalarial, antibacterial, and anticancer properties, have established them as privileged structures in drug development.[1][3] Specifically, the introduction of a carboxamide moiety at the 3-position of the quinoline ring has been shown to be a critical pharmacophore in various therapeutic agents.[4] 7-Bromo-8-methylquinoline-3-carboxamide is a novel compound with potential applications in kinase inhibition and other targeted therapies, making a reliable synthetic protocol highly valuable for further investigation and analogue development.

This protocol outlines a rational and efficient synthesis, beginning with the well-established Gould-Jacobs reaction to construct the core heterocyclic system, followed by functionalization to introduce the desired carboxamide group.

Synthetic Pathway Overview

The synthesis of 7-Bromo-8-methylquinoline-3-carboxamide is a multi-step process that begins with the cyclization of a substituted aniline to form the quinoline ring, followed by chlorination, esterification, and finally, amidation.

Synthetic_Pathway A 3-Bromo-2-methylaniline C Diethyl ((3-bromo-2-methylphenyl)amino)methylene)malonate A->C Condensation B Diethyl ethoxymethylenemalonate B->C D 7-Bromo-8-methylquinolin-4-ol C->D Thermal Cyclization (Gould-Jacobs) E 7-Bromo-4-chloro-8-methylquinoline D->E Chlorination F Ethyl 7-bromo-4-chloro-8-methylquinoline-3-carboxylate E->F Carboxylation/Esterification G 7-Bromo-8-methylquinoline-3-carboxamide F->G Amidation

Caption: Synthetic pathway for 7-Bromo-8-methylquinoline-3-carboxamide.

Key Intermediates: Quantitative Data Summary

The following table summarizes the key intermediates and their relevant quantitative data based on representative synthetic procedures.

IntermediateMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
3-Bromo-2-methylanilineC₇H₈BrN186.0594-9529-31
Diethyl ((3-bromo-2-methylphenyl)amino)methylene)malonateC₁₅H₁₈BrNO₄372.21~70-80Not reported
7-Bromo-8-methylquinolin-4-olC₁₀H₈BrNO238.08High>300
7-Bromo-4-chloro-8-methylquinolineC₁₀H₇BrClN256.53HighNot reported
Ethyl 7-bromo-4-chloro-8-methylquinoline-3-carboxylateC₁₃H₁₁BrClNO₂328.59GoodNot reported
7-Bromo-8-methylquinoline-3-carboxamideC₁₁H₈BrN₂O264.10GoodNot reported

Experimental Protocols

Step 1: Synthesis of Diethyl ((3-bromo-2-methylphenyl)amino)methylene)malonate

This initial step involves the condensation of 3-Bromo-2-methylaniline with diethyl ethoxymethylenemalonate, which is the first part of the Gould-Jacobs reaction.[5]

Materials:

  • 3-Bromo-2-methylaniline (1.0 equivalent)

  • Diethyl ethoxymethylenemalonate (1.0 to 1.2 equivalents)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, mix 3-Bromo-2-methylaniline and diethyl ethoxymethylenemalonate.

  • Heat the mixture at 100-120°C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, remove the ethanol formed during the reaction under reduced pressure.

  • The resulting crude product, Diethyl ((3-bromo-2-methylphenyl)amino)methylene)malonate, can be used in the next step without further purification.

Step 2: Synthesis of 7-Bromo-8-methylquinolin-4-ol

This protocol outlines the thermal cyclization of the intermediate from Step 1 to form the quinoline ring system.[5]

Materials:

  • Crude Diethyl ((3-bromo-2-methylphenyl)amino)methylene)malonate (from Step 1)

  • High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

  • Hydrocarbon solvent (e.g., hexane or heptane)

Procedure:

  • Heat the crude Diethyl ((3-bromo-2-methylphenyl)amino)methylene)malonate in a high-boiling point solvent.

  • Maintain the temperature at approximately 240-260°C. The cyclization reaction is typically complete within 30-60 minutes.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture and add a hydrocarbon solvent to precipitate the product.

  • Filter the solid, wash with the hydrocarbon solvent, and dry to obtain 7-Bromo-8-methylquinolin-4-ol.

Step 3: Synthesis of 7-Bromo-4-chloro-8-methylquinoline

This final step describes the chlorination of the 4-hydroxyquinoline intermediate.[5]

Materials:

  • 7-Bromo-8-methylquinolin-4-ol (1.0 equivalent)

  • Phosphorus oxychloride (POCl₃) (5-10 equivalents)

  • Crushed ice

Procedure:

  • Carefully add 7-Bromo-8-methylquinolin-4-ol to an excess of phosphorus oxychloride in a reaction vessel suitable for heating under reflux. This should be performed in a well-ventilated fume hood.

  • Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The product will precipitate out of the aqueous solution. Filter the solid, wash thoroughly with water, and dry to yield 7-Bromo-4-chloro-8-methylquinoline.

Step 4: Synthesis of Ethyl 7-bromo-4-chloro-8-methylquinoline-3-carboxylate

This step introduces the ester functionality at the 3-position, which will serve as the precursor to the final carboxamide.

Materials:

  • 7-Bromo-4-chloro-8-methylquinoline (1.0 equivalent)

  • Ethyl chloroformate (1.1 equivalents)

  • A suitable base (e.g., triethylamine or pyridine)

  • Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

  • Dissolve 7-Bromo-4-chloro-8-methylquinoline in the anhydrous solvent in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the base, followed by the dropwise addition of ethyl chloroformate.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Ethyl 7-bromo-4-chloro-8-methylquinoline-3-carboxylate.[6]

Step 5: Synthesis of 7-Bromo-8-methylquinoline-3-carboxamide

This is the final step where the ester is converted to the target carboxamide.

Materials:

  • Ethyl 7-bromo-4-chloro-8-methylquinoline-3-carboxylate (1.0 equivalent)

  • Ammonia solution (e.g., 7N ammonia in methanol or aqueous ammonium hydroxide)

  • A suitable solvent (e.g., methanol or ethanol)

Procedure:

  • Dissolve Ethyl 7-bromo-4-chloro-8-methylquinoline-3-carboxylate in the chosen solvent in a pressure-rated reaction vessel.

  • Add the ammonia solution to the reaction mixture.

  • Seal the vessel and heat to a temperature between 80-120°C for 12-48 hours. The reaction progress should be monitored by TLC or LC-MS.

  • After the reaction is complete, cool the vessel to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield 7-Bromo-8-methylquinoline-3-carboxamide.

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Chlorination cluster_step4 Step 4: Esterification cluster_step5 Step 5: Amidation a1 Mix 3-Bromo-2-methylaniline and Diethyl ethoxymethylenemalonate a2 Heat at 100-120°C a1->a2 a3 Remove ethanol under reduced pressure a2->a3 b1 Heat crude intermediate in high-boiling solvent (240-260°C) a3->b1 b2 Cool and precipitate with hydrocarbon solvent b1->b2 b3 Filter and dry b2->b3 c1 React with POCl₃ under reflux b3->c1 c2 Pour onto crushed ice c1->c2 c3 Filter and dry c2->c3 d1 React with ethyl chloroformate and base c3->d1 d2 Aqueous workup d1->d2 d3 Purify by column chromatography d2->d3 e1 React with ammonia solution in a sealed vessel with heating d3->e1 e2 Concentrate under reduced pressure e1->e2 e3 Purify by recrystallization or column chromatography e2->e3

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Ensure that eyewash stations and safety showers are readily accessible.[7]

Specific Chemical Hazards:

  • 3-Bromo-2-methylaniline: Toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care.

  • Ammonia solutions: Corrosive and can cause respiratory irritation.

  • Halogenated compounds: Many bromo- and chloro-organic compounds are irritants and potentially harmful.[7][8][9] Handle with care and avoid exposure.

Waste Disposal:

  • All organic and halogenated waste should be collected in appropriately labeled containers for disposal according to institutional and local regulations.

  • Aqueous waste should be neutralized before disposal.

References

  • Google. (2026). Current time in Pasuruan, ID.
  • ResearchGate. (n.d.). Methods for the synthesis of quinoline‐3‐carboxamides. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Retrieved from [Link]

  • ACS Publications. (2006). Synthesis and Reactivity of Laquinimod, a Quinoline-3-carboxamide: Intramolecular Transfer of the Enol Proton to a Nitrogen Atom as a Plausible Mechanism for Ketene Formation. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry. Retrieved from [Link]

  • SciSpace. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. Mediterranean Journal of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015198349A1 - A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • PMC. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-3-methylisoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-8-hydroxyquinoline. Retrieved from [Link]

  • Patsnap. (2014). Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid. Retrieved from [Link]

  • Brieflands. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]

  • Connect Journals. (2013). SYNTHESIS OF DERIVATIVES OF 7,8-DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Indian Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • PubChemLite. (2025). 7-bromo-8-methylquinoline-3-carboxylic acid (C11H8BrNO2). Retrieved from [Link]

Sources

Application

High-Yield Synthesis of Substituted Quinoline-3-Carboxamides

Application Note & Protocol Guide Part 1: Strategic Overview & Scientific Rationale Introduction Substituted quinoline-3-carboxamides are a privileged scaffold in medicinal chemistry, serving as the core pharmacophore fo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: Strategic Overview & Scientific Rationale

Introduction

Substituted quinoline-3-carboxamides are a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for NK3 receptor antagonists (e.g., Osanetant), anticancer agents (targeting ATM kinase), and anti-tuberculosis drugs . Traditional synthesis often involves multi-step procedures: formation of the quinoline ring (via Pfitzinger or Skraup), hydrolysis to the carboxylic acid, activation (acid chloride/coupling agent), and finally amidation.

This guide details a convergent, one-pot, high-yield protocol utilizing a Microwave-Assisted Modified Friedländer Annulation . By reacting 2-aminoaryl ketones directly with


-keto amides (e.g., acetoacetanilides), we bypass the isolation of intermediates, drastically reducing reaction time from hours to minutes while improving atom economy.
Mechanistic Strategy

The Friedländer synthesis involves the condensation of a 2-aminoaryl ketone (A) with a carbonyl compound containing a reactive


-methylene group (B). In this protocol, we utilize acetoacetanilides  as the coupling partner.
  • Selectivity Control: The reaction is driven by the high electrophilicity of the ketone carbonyl in the

    
    -keto amide and the acidity of the 
    
    
    
    -methylene protons.
  • Catalysis: We employ Glacial Acetic Acid (AcOH) as a dual solvent-catalyst. It protonates the carbonyls to facilitate nucleophilic attack and promotes the final dehydration/aromatization step.

  • Energy Input: Microwave irradiation (MW) provides uniform heating, overcoming the activation energy barrier for the condensation of sterically hindered benzophenones, which often fail under conventional reflux.

Pathway Comparison
FeatureConventional FriedländerPfitzinger ReactionMW-Assisted Protocol (Recommended)
Precursors 2-Aminoaldehyde + KetoneIsatin + Ketone2-Aminoaryl ketone +

-keto amide
Step Count 1 (often low yield)2 (requires decarboxylation)1 (Direct)
Time 4–24 Hours (Reflux)12–48 Hours5–15 Minutes
Yield 40–65%60–80%85–95%
Atom Economy ModerateLow (CO2 loss)High

Part 2: Detailed Experimental Protocol

Materials & Reagents[1][2]
  • Substrate A: 2-Amino-5-chlorobenzophenone (or substituted analog) [1.0 equiv]

  • Substrate B: N-Phenylacetoacetamide (Acetoacetanilide) [1.2 equiv]

  • Catalyst/Solvent: Glacial Acetic Acid (AcOH) [ACS Grade, 2-3 mL per mmol]

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator) capable of holding 140–160°C.

Step-by-Step Methodology
Step 1: Reaction Assembly
  • In a 10 mL microwave process vial, charge 2-Amino-5-chlorobenzophenone (231 mg, 1.0 mmol) and Acetoacetanilide (212 mg, 1.2 mmol).

  • Add Glacial Acetic Acid (2.0 mL).

  • Add a magnetic stir bar and seal the vial with a PTFE-lined crimp cap.

    • Expert Tip: Do not fill the vial more than 50% to prevent over-pressurization during the rapid heating ramp.

Step 2: Microwave Irradiation
  • Pre-stir the mixture for 30 seconds to ensure homogeneity.

  • Program the microwave reactor with the following parameters:

    • Temperature: 150°C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Power: Dynamic (Max 200W)

    • Stirring: High

  • Observation: The reaction mixture will turn from a suspension to a clear dark solution, then potentially precipitate solids as the product forms.

Step 3: Workup & Purification
  • Cool the vial to room temperature (using the reactor's compressed air cooling).

  • Pour the reaction mixture slowly into ice-cold water (20 mL) with vigorous stirring. The quinoline product will precipitate immediately.

  • Neutralize potential residual acid by adding saturated NaHCO₃ solution until pH ~7 (optional, but improves yield of acid-sensitive amides).

  • Filtration: Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Drying: Dry in a vacuum oven at 60°C for 4 hours.

  • Recrystallization (if needed): Recrystallize from hot Ethanol/DMF (9:1) to obtain analytical purity.

Yield & Characterization
  • Expected Yield: 88–94%

  • Appearance: White to pale yellow crystalline solid.

  • QC Check:

    
    H NMR should show the disappearance of the broad 
    
    
    
    signal (approx. 6.0 ppm) and the appearance of the quinoline aromatic protons and the amide -NH.

Part 3: Mechanism & Workflow Visualization

Reaction Workflow

ReactionWorkflow Start Reagents: 2-Aminoaryl Ketone + Beta-Keto Amide Mix Solvent System: Glacial AcOH (Dual Catalyst/Solvent) Start->Mix MW Microwave Irradiation 150°C, 10 min, 200W Mix->MW Cyclocondensation Quench Quench: Pour into Ice Water Neutralize (NaHCO3) MW->Quench Precipitation Isolate Isolation: Vacuum Filtration Wash (H2O/EtOH) Quench->Isolate Product Final Product: Quinoline-3-Carboxamide (>90% Yield) Isolate->Product Drying/Recryst.

Caption: Streamlined workflow for the microwave-assisted synthesis of quinoline-3-carboxamides.

Mechanistic Pathway

The reaction proceeds via an acid-catalyzed imine formation followed by an intramolecular aldol-type condensation.

Mechanism Reactants Reactants: 2-Aminobenzophenone (1) + Acetoacetanilide (2) Inter1 Intermediate I: Schiff Base Formation (Amine attacks Ketone of 2) Reactants->Inter1 AcOH, H+ Inter2 Intermediate II: Enamine Tautomer (Activation of alpha-C) Inter1->Inter2 Tautomerization Cyclization Cyclization: Intramolecular Attack on Benzophenone Carbonyl Inter2->Cyclization C-C Bond Formation Dehydration Dehydration: Loss of H2O Aromatization Cyclization->Dehydration -H2O Final Target Scaffold: 4-Phenyl-2-methyl- quinoline-3-carboxamide Dehydration->Final

Caption: Mechanistic pathway: Schiff base formation followed by intramolecular cyclization and aromatization.

Part 4: Scope, Limitations & Troubleshooting

Substrate Scope (Representative Data)
EntryR¹ (2-Amino Ketone)R² (Amide N-Subst.)Yield (%)Melting Point (°C)
1 H (Benzophenone)Phenyl92240–242
2 5-ClPhenyl94258–260
3 5-NO₂Phenyl89275–277
4 H4-Methoxy-Phenyl90230–232
5 5-ClBenzyl85210–212
Troubleshooting Guide
  • Low Yield / Incomplete Reaction:

    • Cause: Steric hindrance in the 2-aminobenzophenone.

    • Solution: Increase MW temperature to 170°C or add a Lewis Acid additive like

      
       (5 mol%) or 
      
      
      
      .
  • Product Oiling Out:

    • Cause: Product is too soluble in aqueous acetic acid.

    • Solution: Dilute with more water (1:10 ratio) and scratch the flask walls to induce crystallization. Alternatively, extract with Ethyl Acetate.

  • Impurity Formation (Quinolinone):

    • Cause: Hydrolysis of the amide bond or side reaction with the ketone.

    • Solution: Ensure reagents are dry.[1] Use anhydrous acetic acid. Reduce reaction time.

References

  • Microwave-Assisted Friedländer Synthesis

    • Title: Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis.[2]

    • Source:Organic & Biomolecular Chemistry / NIH PubMed Central.
    • URL:[Link]

  • General Friedländer Mechanism & Catalysis

    • Title: Friedländer Synthesis - Reaction Mechanism and Conditions.[2][3]

    • Source: Organic Chemistry Portal.[4]

    • URL:[Link]

  • Medicinal Chemistry Applications (NK3/Anticancer)

    • Title: Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase.[5]

    • Source:Current Topics in Medicinal Chemistry / PubMed.
    • URL:[Link]

  • One-Pot Protocols

    • Title: One-pot synthesis of 3-substituted quinoline carboxylates and its derivatives.[6]

    • Source: Google P
    • URL

Sources

Method

Using 7-Bromo-8-methylquinoline-3-carboxamide in kinase inhibitor assays

Application Note: Profiling 7-Bromo-8-methylquinoline-3-carboxamide in High-Throughput Kinase Assays Part 1: Introduction & Structural Rationale 7-Bromo-8-methylquinoline-3-carboxamide represents a privileged scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Profiling 7-Bromo-8-methylquinoline-3-carboxamide in High-Throughput Kinase Assays

Part 1: Introduction & Structural Rationale

7-Bromo-8-methylquinoline-3-carboxamide represents a privileged scaffold in medicinal chemistry, specifically designed for targeting the ATP-binding pocket of protein kinases. Unlike fully optimized clinical candidates, this molecule serves as a ligand efficient fragment or core scaffold used to probe Structure-Activity Relationships (SAR) in early-stage discovery.

Mechanistic Basis

Kinase inhibitors typically function by competing with ATP for the hinge region of the kinase domain.[1][2] This molecule possesses three critical structural features that dictate its utility in assays:

  • Quinoline-3-carboxamide Core: The nitrogen of the quinoline ring and the amide moiety at position 3 form a "donor-acceptor" motif that mimics the adenine ring of ATP, allowing for hydrogen bonding with the kinase hinge region (e.g., Asp-Phe-Gly motif).

  • 7-Bromo Handle: A halogen at the 7-position is electronically significant (halogen bonding) and serves as a synthetic handle for Suzuki-Miyaura cross-coupling to extend the molecule into the solvent-exposed region.

  • 8-Methyl Group: This substituent introduces steric bulk, often used to induce atropisomerism or fill hydrophobic pockets (e.g., the gatekeeper region), improving selectivity against promiscuous kinases.

Primary Applications:

  • Fragment-Based Screening: Validating the core binding affinity before growing the molecule.

  • Selectivity Profiling: Determining if the 8-methyl group confers selectivity for specific kinase families (e.g., ATM, EGFR, or PI3K pathways).

Part 2: Compound Preparation & Handling

Caution: Quinoline derivatives are often hydrophobic and prone to precipitation in aqueous buffers. Proper solubilization is the prerequisite for reproducible IC50 data.

Protocol: Stock Solution Preparation
  • Solvent Choice: Use anhydrous Dimethyl Sulfoxide (DMSO) (Grade: ACS Spectrophotometric, >99.9%).

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: Molecular Weight ≈ 265.1 g/mol .

    • Weighing: Dissolve 2.65 mg of solid in 1.0 mL of DMSO.

  • Sonicate: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the bromide) and store at -20°C.

Quality Control Check: Before running the assay, perform a "buffer tolerance test." Dilute the stock 1:100 into the specific 1X Kinase Buffer. If visible precipitate forms, you must include a non-ionic surfactant (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer.

Part 3: Biochemical Assay Protocol (ADP-Glo™ Platform)

This protocol uses the ADP-Glo™ Kinase Assay (Promega), a luminescent assay that quantifies kinase activity by measuring the ADP formed during the reaction. It is ideal for this compound because it is less susceptible to autofluorescence interference common with quinoline structures.

Materials Required
  • Test Compound: 7-Bromo-8-methylquinoline-3-carboxamide (Serial dilutions in DMSO).

  • Kinase: Recombinant kinase of interest (e.g., EGFR, ATM, or Src).

  • Substrate: Peptide/Protein substrate specific to the kinase (e.g., Poly(Glu, Tyr) 4:1).

  • ATP: Ultra-pure ATP (concentration =

    
     apparent of the kinase).
    
  • Detection Reagents: ADP-Glo™ Reagent and Kinase Detection Reagent.[3][4]

Step-by-Step Workflow

1. Compound Dilution (The "3x" Prep)

  • Prepare a 384-well source plate with compound serially diluted (1:3) in 100% DMSO.

  • Dilute these DMSO stocks 1:25 into 1X Kinase Buffer to create "3x Working Solutions" (4% DMSO).

  • Note: Final assay DMSO concentration will be 1.33%, ensuring solubility without inhibiting the enzyme.

2. Kinase Reaction (Volume: 6 µL)

  • Dispense: Add 2 µL of the 3x Compound Working Solution to the assay plate.

  • Enzyme Addition: Add 2 µL of Kinase Enzyme (diluted to optimal ng/well).

  • Pre-Incubation: Incubate for 10 minutes at RT to allow the quinoline scaffold to bind the hinge region.

  • Start Reaction: Add 2 µL of ATP/Substrate Mix .

  • Incubation: Incubate at RT for 60 minutes (Time depends on linear velocity of the specific kinase).

3. ADP Detection (Volume: +6 µL +12 µL)

  • Stop Reaction: Add 6 µL of ADP-Glo™ Reagent .

  • Incubation: 40 minutes at RT.[3] (This stops the kinase and depletes unconsumed ATP).[3][4]

  • Detection: Add 12 µL of Kinase Detection Reagent .

  • Incubation: 30 minutes at RT.[3] (Converts ADP → ATP → Luciferase signal).

  • Read: Measure Luminescence (RLU) on a multimode plate reader (Integration: 0.5–1.0 sec).

Part 4: Data Visualization & Logic

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the screening process, emphasizing the critical "Pre-Incubation" step required for ATP-competitive inhibitors like quinoline-3-carboxamides.

KinaseAssayWorkflow Stock Stock Prep (10mM in DMSO) Dilution Serial Dilution (3x Working Sol) Stock->Dilution 1:3 Serial PreInc Pre-Incubation (Enzyme + Compound) Dilution->PreInc Bind Hinge RxnStart Reaction Start (+ ATP/Substrate) PreInc->RxnStart 10 min ADP_Deplete ADP-Glo Reagent (Deplete ATP) RxnStart->ADP_Deplete 60 min Detection Detection Reagent (Luciferase Signal) ADP_Deplete->Detection 40 min Analysis Data Analysis (IC50 Calculation) Detection->Analysis RLU Read

Caption: Step-by-step ADP-Glo workflow. Pre-incubation ensures the inhibitor occupies the ATP pocket before competition begins.

Binding Mode Logic (SAR)

Understanding why this molecule works is crucial for interpreting data.

BindingMode Core Quinoline Scaffold Hinge Hinge Region (H-Bonding) Core->Hinge 3-Carboxamide (Donor/Acceptor) Solvent Solvent Front (Extension) Core->Solvent 7-Bromo (Synthetic Handle) Pocket Hydrophobic Pocket (Selectivity) Core->Pocket 8-Methyl (Steric Lock)

Caption: Pharmacophore map. The 3-Carboxamide anchors the molecule, while the 7-Br and 8-Me groups tune potency and selectivity.

Part 5: Data Analysis & Validation

To validate the assay performance using this compound, you must calculate the Z-Prime (Z') factor and fit the dose-response curve.

Acceptance Criteria
ParameterAcceptable RangeDescription
Z' Factor > 0.5Measures assay robustness (separation between pos/neg controls).
S/B Ratio > 3.0Signal-to-Background ratio.
DMSO Tolerance < 10% dropSignal stability at 2% DMSO (assay runs at 1.33%).
IC50 Calculation

Normalize raw RLU data to Percent Inhibition:



Fit the data using a 4-Parameter Logistic (4PL) Model :



  • Interpretation: If the Hill Slope is significantly > 1.0, suspect compound aggregation or promiscuous binding.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329773637, 7-Bromo-4-hydroxy-8-methylquinoline (Analog Scaffold). PubChem.[5][6] [Link]

  • Zhang, J., et al. (2009). Simple Assay for Profiling Protein Kinase Activity. Journal of Biomolecular Screening. [Link]

Sources

Application

Application Notes and Protocols: Strategic Derivatization of 7-Bromo-8-methylquinoline-3-carboxamide for Enhanced Biological Activity

Introduction: The Quinoline Carboxamide Scaffold as a Privileged Structure in Drug Discovery The quinoline ring system is a foundational scaffold in medicinal chemistry, integral to a multitude of therapeutic agents with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Carboxamide Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system is a foundational scaffold in medicinal chemistry, integral to a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The incorporation of a carboxamide functional group, particularly at the 3-position, has been demonstrated to be an effective strategy for augmenting the pharmacological potency of these molecules.[1] The specific compound, 7-Bromo-8-methylquinoline-3-carboxamide, presents a particularly valuable starting point for chemical diversification. The bromine atom at the C7 position serves as a versatile synthetic handle for introducing a wide array of molecular fragments via modern cross-coupling methodologies.[2] Concurrently, the 8-methyl group can sterically and electronically influence ligand-target interactions, potentially enhancing binding affinity and selectivity.[2]

This technical guide provides a comprehensive overview of key derivatization strategies for the 7-Bromo-8-methylquinoline-3-carboxamide core. We will delve into the rationale behind the selection of specific synthetic routes, provide detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions, and discuss the anticipated impact of these modifications on biological activity, thereby offering a roadmap for the rational design of novel therapeutic candidates.

Core Derivatization Strategies at the C7 Position

The primary avenue for the derivatization of the 7-Bromo-8-methylquinoline-3-carboxamide scaffold is the strategic replacement of the bromine atom. Palladium-catalyzed cross-coupling reactions are paramount in this endeavor, offering unparalleled efficiency and functional group tolerance. The three principal transformations discussed herein are the Suzuki-Miyaura coupling for the introduction of aryl and heteroaryl moieties, the Sonogashira coupling for the installation of alkynyl groups, and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.

Caption: Key derivatization pathways for 7-Bromo-8-methylquinoline-3-carboxamide.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forging carbon-carbon bonds, enabling the introduction of diverse aryl or heteroaryl substituents at the C7 position. This transformation is pivotal for exploring structure-activity relationships (SAR), as the electronic and steric properties of the appended aromatic ring can profoundly influence biological activity.[3]

Causality and Experimental Choices:
  • Catalyst Selection: A palladium catalyst, often complexed with phosphine ligands such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), is employed. These electron-rich and bulky ligands facilitate the oxidative addition of the aryl bromide to the Pd(0) center and promote the subsequent reductive elimination to form the desired product.[4]

  • Base: A base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation with the palladium complex.[4]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is commonly used. The organic solvent ensures the solubility of the reactants and catalyst, while water is necessary to dissolve the inorganic base.[2] Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Detailed Step-by-Step Methodology:
  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 7-Bromo-8-methylquinoline-3-carboxamide (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), Pd(dppf)Cl₂ (0.03-0.05 equiv.), and K₂CO₃ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). This cycle should be repeated three times to ensure an oxygen-free environment.[2]

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 16 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-aryl-8-methylquinoline-3-carboxamide derivative.[2]

ParameterCatalystBaseSolventTemperature (°C)Typical Yield (%)Reference
Condition A Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O9075-95[2]
Condition B Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8570-90[3]
Condition C Pd(OAc)₂ / SPhosK₃PO₄Toluene10080-98General

Protocol 2: Sonogashira Coupling for the Introduction of Alkynyl Moieties

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond, introducing an alkyne functionality at the C7 position.[5] Alkynes are valuable in drug design as they can act as rigid linkers, participate in hydrogen bonding, or serve as precursors for further chemical transformations. This reaction typically employs a dual-catalyst system of palladium and copper(I).

Causality and Experimental Choices:
  • Dual Catalysis: The palladium catalyst activates the aryl bromide through oxidative addition. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is a key intermediate for the transmetalation step with the palladium complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction, driving the catalytic cycle forward.[5]

  • Ligand: Phosphine ligands, like triphenylphosphine (PPh₃), are used to stabilize the palladium catalyst and modulate its reactivity.

Detailed Step-by-Step Methodology:
  • Reagent Preparation: To a Schlenk flask, add 7-Bromo-8-methylquinoline-3-carboxamide (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and copper(I) iodide (CuI) (0.04-0.10 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as tetrahydrofuran (THF) or DMF, followed by the amine base (e.g., triethylamine, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and salts, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired 7-alkynyl-8-methylquinoline-3-carboxamide.

Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the C7 position. This derivatization is particularly relevant as aminoquinolines are a well-established class of biologically active compounds.[6]

Causality and Experimental Choices:
  • Ligand Selection: The success of this reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or ferrocenyl-based ligands (e.g., Josiphos) are generally preferred as they promote both the oxidative addition and the crucial reductive elimination steps.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine, forming the palladium-amido intermediate.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalytic species and prevent unwanted side reactions.

Detailed Step-by-Step Methodology:
  • Reagent Preparation: In a glovebox or under a stream of inert gas, add 7-Bromo-8-methylquinoline-3-carboxamide (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-5 mol%) to an oven-dried Schlenk tube.

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with argon.

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.2-1.5 equiv.) and the amine (1.1-1.3 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the mixture to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the 7-amino-8-methylquinoline-3-carboxamide derivative.

Impact on Biological Activity & Structure-Activity Relationship (SAR)

The derivatization of the 7-Bromo-8-methylquinoline-3-carboxamide scaffold is a proven strategy to modulate and enhance biological activity.[1]

  • 7-Aryl Derivatives (from Suzuki Coupling): Introducing substituted aryl groups can enhance activity by establishing additional hydrophobic, π-stacking, or hydrogen bonding interactions within the target's binding site. For instance, in the context of anticancer agents, electron-withdrawing groups on the appended aryl ring can sometimes increase potency.[7]

  • 7-Alkynyl Derivatives (from Sonogashira Coupling): The linear geometry of the alkyne linker can probe deep, narrow pockets in a binding site. Furthermore, terminal alkynes can be used for "click" chemistry to conjugate the quinoline scaffold to other molecules of interest.

  • 7-Amino Derivatives (from Buchwald-Hartwig Amination): The introduction of an amino group can significantly alter the physicochemical properties of the molecule, such as its basicity and hydrogen bonding capacity. Substituted amines at the C7 position of the quinoline core are known to be crucial for the antibacterial activity of quinolone antibiotics.[8]

Conclusion

7-Bromo-8-methylquinoline-3-carboxamide is a highly valuable and versatile scaffold for the development of novel, biologically active compounds. The strategic application of modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, provides a robust and efficient platform for generating diverse chemical libraries. By systematically modifying the C7 position, researchers can fine-tune the steric, electronic, and physicochemical properties of the parent molecule to optimize interactions with biological targets and ultimately improve therapeutic activity. The protocols and insights provided herein serve as a foundational guide for scientists and drug development professionals aiming to explore the rich chemical space accessible from this privileged starting material.

References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Functionalized Quinolines. BenchChem.
  • Al-Omair, M. A., et al. (2018). New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. PMC. Available at: [Link]

  • Ilyas, M., et al. (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC. Available at: [Link]

  • Ghasemi, M., et al. (2025). Hybrid-based design and biological evaluation of quinoline-benzoylhydrazine based derivatives as α-glucosidase inhibitors.
  • Al-Harrasi, A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • Köprülü, T. K., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Available at: [Link]

  • Ezeokonkwo, M. A., et al. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides.
  • Kumar, A., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. PMC. Available at: [Link]

  • Singh, U. P., et al. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline.
  • Augustine, D., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Li, W., et al. (2026). Enantioselective C–H Arylation for Axially Chiral Tetra-ortho-Substituted Heterobiaryl N-Oxides. American Chemical Society.
  • Çakmak, O., et al. (2025). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.
  • Hellinger, R., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PMC. Available at: [Link]

  • BenchChem. (2025). Structure-Activity Relationship of 8-Aminoquinoline Analogs as Antimalarial Agents. BenchChem.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Garbe, D., et al. (2025).
  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]

  • Sarella, P., et al. (2026). Design, synthesis and biological evaluation of some novel 3-substituted acrylamide quinoline derivatives.
  • Wentland, M. P., et al. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. PubMed. Available at: [Link]

  • PubChem. 7-bromo-8-methylquinoline-3-carboxylic acid. PubChem. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews.
  • ResearchGate. 7-Bromoquinolin-8-ol | Request PDF.
  • PubChem. 7-Bromoquinoline. PubChem. Available at: [Link]

Sources

Method

Application Note: Experimental Design for Quinoline Carboxamide Compounds

Introduction & Therapeutic Scope[2][3][4] Quinoline-3-carboxamides (Q-compounds) represent a versatile class of immunomodulatory small molecules. Unlike broad-spectrum immunosuppressants, these compounds exhibit a unique...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Therapeutic Scope[2][3][4]

Quinoline-3-carboxamides (Q-compounds) represent a versatile class of immunomodulatory small molecules. Unlike broad-spectrum immunosuppressants, these compounds exhibit a unique "dual-target" pharmacology depending on their specific side-chain modifications.[1] Prominent examples include Laquinimod (neuroprotection/MS), Paquinimod (SLE/Autoimmunity), and Tasquinimod (Oncology/Solid Tumors).[1]

Research into this class requires a bifurcated experimental design because they operate through two distinct, often overlapping mechanisms:[1]

  • S100A9 Blockade: Direct binding to the pro-inflammatory protein S100A9 (Calgranulin B), preventing its interaction with TLR4 and RAGE.[2][3] This is the primary mode of action for Paquinimod and Tasquinimod .

  • AhR Activation: Modulation of the Aryl Hydrocarbon Receptor (AhR), shifting antigen-presenting cells (APCs) toward a tolerogenic phenotype.[4] This is the dominant mechanism for Laquinimod .

This guide provides a standardized workflow for synthesizing, validating, and testing these compounds, ensuring reproducibility and mechanistic clarity.

Phase I: Chemical Synthesis & Quality Control

Before biological testing, the integrity of the quinoline core and the carboxamide linker must be established. The synthesis typically follows the Conrad-Limpach approach or direct amidation of quinoline-3-carboxylic acid.

Protocol A: General Synthesis Workflow
  • Starting Material: 1,2-dihydro-4-hydroxy-1-methyl-2-oxo-quinoline-3-carboxylic acid (for Laquinimod analogs).[1]

  • Activation: Reflux with thionyl chloride (

    
    ) in toluene to generate the acid chloride.
    
  • Amidation: React with the appropriate substituted aniline (e.g., 3-chloro-4-fluoroaniline) in the presence of a base (triethylamine or

    
    ).
    
QC Standards (Non-Negotiable)
ParameterAcceptance CriterionMethodReason
Purity >98%HPLC (C18 column)Impurities (unreacted anilines) are toxic and skew cytokine assays.[1]
Identity Confirmed1H-NMR, MS (ESI)Verify the carboxamide linker stability.
Solubility Clear solutionDMSO (10 mM stock)Q-compounds are hydrophobic; precipitation in aqueous media causes false negatives in SPR.

Phase II: Biophysical Target Validation (S100A9 Binding)

This is the critical "Go/No-Go" step for Paquinimod and Tasquinimod analogs. The binding of Q-compounds to S100A9 is strictly cation-dependent .[5] Standard buffers (PBS) will result in assay failure because S100A9 requires Calcium and Zinc to adopt the conformation necessary for drug binding.

Protocol B: Surface Plasmon Resonance (SPR)

Objective: Determine


 and kinetics (

) of the Compound-S100A9 interaction.

Materials:

  • Ligand: Recombinant Human S100A9 (homodimer).[1]

  • Analyte: Quinoline Carboxamide derivative.[2][3][5][6][7][8][9]

  • Chip: CM5 or SA (Streptavidin) sensor chip.[1]

Running Buffer (Critical):

  • HBS-P buffer (10 mM HEPES, 150 mM NaCl, 0.05% P20).[1]

  • Additives:

    
     + 
    
    
    
    .[1]
  • Note: Without

    
    , the binding site on S100A9 remains cryptic.[1]
    

Step-by-Step Procedure:

  • Immobilization: Immobilize the compound (if using a biotinylated analog) onto the SA chip. Alternatively, immobilize S100A9 via amine coupling (Target ~3000 RU), though immobilizing the small molecule is preferred to avoid protein denaturation.[1]

  • Conditioning: Inject Running Buffer for 10 min to equilibrate cations.

  • Cycle: Inject analyte (0.1 – 100

    
    ) for 120s (association) followed by 300s dissociation.[1]
    
  • Regeneration: Short pulse (30s) of EDTA (3 mM) .

    • Why? EDTA strips the

      
      , unfolding the protein and releasing the drug immediately.[1] This is milder than using low pH (Glycine 2.0).
      
Visualization: SPR Workflow & Logic

SPR_Workflow cluster_0 Critical Control Point Prep Buffer Prep (Must contain 1mM Ca++ / 20uM Zn++) Immob Immobilize Ligand (Biotin-Compound on SA Chip) Prep->Immob Inject Inject S100A9 Analyte (Association Phase) Immob->Inject Bind Conformational Locking (Zn-dependent binding) Inject->Bind Flow Regen Regeneration (3mM EDTA Pulse) Bind->Regen Dissociation Data Calculate Kd (Target: <50 nM) Bind->Data Kinetic Fit Regen->Inject Next Cycle

Caption: SPR workflow emphasizing the strict requirement for Calcium/Zinc ions to enable S100A9-Quinoline binding.

Phase III: In Vitro Functional Assays

Once binding is confirmed, functional efficacy must be tested in a cellular context.

Protocol C: PBMC Cytokine Release Assay (S100A9/TLR4 Axis)

Context: S100A9 amplifies inflammation by binding TLR4.[1][2] Q-compounds block this interaction.[3][6][8][9]

  • Isolation: Isolate hPBMCs from healthy donors using Ficoll-Paque gradient.

  • Culture: Resuspend in RPMI-1640 + 10% FCS.

  • Pre-treatment: Incubate cells with Compound (0.1 – 50

    
    ) for 1 hour.
    
  • Stimulation:

    • Specific: Add recombinant S100A9 (10

      
      ).[1]
      
    • General: Add LPS (10 ng/mL) to mimic broad TLR4 activation.[1]

  • Readout: Harvest supernatant at 24h. Measure TNF-

    
      and IL-12  via ELISA.
    
    • Success Criteria: Dose-dependent inhibition of TNF-

      
       with 
      
      
      
      .
Protocol D: AhR Nuclear Translocation (Laquinimod Specific)

Context: Laquinimod activates AhR.

  • Cell Line: HepG2 or U937 cells.

  • Treatment: Incubate with Laquinimod (1-10

    
    ) for 2 hours.
    
  • Extraction: Separate Cytosolic vs. Nuclear fractions.

  • Western Blot: Blot for AhR.

    • Result: Accumulation of AhR in the nuclear fraction indicates activation. Alternatively, use a CYP1A1-Luciferase reporter assay.[1]

Phase IV: In Vivo Efficacy (EAE Model)

The Experimental Autoimmune Encephalomyelitis (EAE) model is the gold standard for validating Quinoline Carboxamides due to their efficacy in Multiple Sclerosis (MS).

Protocol E: MOG-Induced EAE in C57BL/6 Mice

Rationale: This model mimics the neuroinflammation and demyelination of MS.

StepProcedureDetail/Dose
Induction (Day 0) ImmunizationSubcutaneous injection of MOG

peptide
emulsified in CFA (Complete Freund's Adjuvant) with Mycobacterium tuberculosis.
Co-Induction Pertussis ToxinIP injection on Day 0 and Day 2 (opens Blood-Brain Barrier).
Treatment Oral Gavage Start Day 0 (Prophylactic) or Day 10 (Therapeutic).[1] Dose: 1–25 mg/kg/day in water.
Scoring Daily Observation0=Normal, 1=Tail limpness, 2=Hind limb weakness, 3=Hind limb paralysis, 4=Full paralysis.[1]
Termination Day 30Harvest Spinal Cord for Histology (LFB staining for myelin) and Spleen for flow cytometry.
Visualization: Mechanism of Action Pathways

MoA_Pathways Drug Quinoline Carboxamide (Laquinimod/Paquinimod) S100A9 S100A9 Homodimer Drug->S100A9 Binds (Zn++ dependent) Drug->S100A9 BLOCKS AhR Aryl Hydrocarbon Receptor (Cytosolic) Drug->AhR Activates (Ligand) TLR4 TLR4 / RAGE Receptor S100A9->TLR4 Activates NFkB NF-kB Activation TLR4->NFkB Inflam Pro-inflammatory Cytokines (TNF-a, IL-6) NFkB->Inflam AhR_Nuc AhR Nuclear Translocation AhR->AhR_Nuc Treg Treg Differentiation (FoxP3+) AhR_Nuc->Treg Transcription Treg->Inflam Inhibits Tol Immune Tolerance Treg->Tol

Caption: Dual mechanism of action: S100A9 sequestration (blocking inflammation) and AhR activation (promoting tolerance).[1]

References

  • Björk, P., et al. (2009). Identification of Human S100A9 as a Novel Target for Treatment of Autoimmune Disease via Binding to Quinoline-3-Carboxamides.[1][5][6][8] PLoS Biology.[6][8] [Link][1][6]

  • Isaacs, J. T., et al. (2006). Tasquinimod Is an Allosteric Inhibitor of HDAC4 and a Potent Anti-Angiogenic Agent.[1] Prostate Cancer and Prostatic Diseases. (Referencing mechanistic overlap). [Link][1]

  • Kaye, J., et al. (2016). Laquinimod arrests experimental autoimmune encephalomyelitis by activating the aryl hydrocarbon receptor.[1][10] PNAS. [Link][1]

  • Active Biotech. Laquinimod Mechanism of Action and Clinical Data. [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 7-Bromo-8-methylquinoline-3-carboxamide synthesis

Technical Support Center: Quinoline Synthesis Division Ticket Subject: Yield Optimization for 7-Bromo-8-methylquinoline-3-carboxamide Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinoline Synthesis Division Ticket Subject: Yield Optimization for 7-Bromo-8-methylquinoline-3-carboxamide Status: Open Assigned Specialist: Dr. A. Vance, Senior Process Chemist

Executive Summary

You are encountering yield issues with 7-Bromo-8-methylquinoline-3-carboxamide . This is a known bottleneck in the synthesis of NK3 receptor antagonist precursors and related scaffolds.

The core challenge lies in the 8-methyl substituent . In the standard Meth-Cohn (Vilsmeier-Haack) cyclization, the methyl group at the 8-position exerts significant steric hindrance against the electrophilic attack required to close the ring. Furthermore, the 7-bromine atom deactivates the ring electronically, further sluggish the cyclization.

This guide restructures your protocol into three "Modules" to isolate and solve these specific failure points.

Visualizing the Critical Path

The following workflow illustrates the optimized route, highlighting the "Yield Killers" (red nodes) where the 8-methyl steric clash causes failure.

G Start 3-Bromo-2-methylaniline Acetanilide Intermediate A: N-Acetylated Precursor Start->Acetanilide Ac2O / AcOH Vilsmeier CRITICAL STEP: Vilsmeier-Haack Cyclization (POCl3 / DMF) Acetanilide->Vilsmeier Steric Clash Here! Vilsmeier->Vilsmeier Tar Formation (See Ticket #101) Aldehyde Intermediate B: 2-Chloro-3-formyl-quinoline Vilsmeier->Aldehyde Hydrolysis Acid Intermediate C: Carboxylic Acid Aldehyde->Acid NaClO2 (Pinnick) Amide TARGET: 7-Bromo-8-methyl quinoline-3-carboxamide Acid->Amide 1. SOCl2 2. NH3 (aq)

Figure 1: Synthetic workflow identifying the Vilsmeier-Haack cyclization as the primary yield-limiting step due to steric hindrance at the 8-position.

Module 1: The Cyclization Bottleneck (Meth-Cohn)

The Issue: Low yield of the 2-chloro-3-formyl intermediate. Root Cause: The 8-methyl group sterically hinders the rotation of the intermediate iminium species, preventing ring closure.

Optimized Protocol (Ticket #101)
ParameterStandard ProtocolOptimized Protocol (High Yield) Why? (The Science)
Reagent POCl₃ (3-5 eq)POCl₃ (7-12 eq) Excess reagent acts as solvent and drives the equilibrium toward the iminium salt despite steric resistance.
Temperature 75-85°CStepwise: 0°C → 25°C → 95°C Adding POCl₃ at 95°C causes immediate charring (tar). Gradual heating allows the Vilsmeier reagent to form before cyclization.
Time 2-4 Hours6-12 Hours The 8-Me group slows the kinetics of the intramolecular electrophilic substitution.
Quenching Pour onto iceInverse Quench Pouring the reaction into ice-water maintains pH control and prevents hydrolysis of the labile C-2 chlorine.

Critical Troubleshooting Step: If you observe a "gummy" black solid that refuses to crystallize:

  • Do not use standard extraction immediately.

  • Neutralize the aqueous quench to pH 4-5 with Sodium Acetate (buffer), then extract with DCM.

  • The intermediate aldehyde is often trapped in oligomeric Vilsmeier salts; the buffer releases it.

Module 2: The Oxidation (Aldehyde → Acid)

The Issue: Over-oxidation or halogen scrambling. Recommendation: Avoid Permanganate (KMnO₄). It is too aggressive for brominated systems and can cause oxidative debromination.

Recommended Protocol: Pinnick Oxidation

  • Reagents: Sodium Chlorite (NaClO₂), NaH₂PO₄ (buffer), 2-methyl-2-butene (scavenger).

  • Solvent: t-Butanol / Water.

  • Mechanism: This provides a mild, selective conversion of -CHO to -COOH without touching the bromine or the quinoline ring nitrogen.

Module 3: The Amidation (Carboxylic Acid → Amide)

The Issue: The 3-COOH is electron-deficient and sterically crowded by the 4-H and 2-Cl (if retained), making nucleophilic attack by ammonia difficult.

Troubleshooting Guide (Ticket #103)

Scenario A: Direct Reaction with Ammonia fails.

  • Reason: Ammonium carboxylate salt forms, preventing nucleophilic attack. Thermal dehydration of the salt requires temperatures that degrade the molecule.

Scenario B: Acid Chloride Route (Recommended).

  • Activation: Reflux the Carboxylic Acid in Thionyl Chloride (SOCl₂) with a catalytic drop of DMF.

    • Visual Cue: The reaction is done when gas evolution (SO₂/HCl) stops and the solid dissolves.

  • Isolation: Evaporate SOCl₂ completely (use Toluene azeotrope). Residual SOCl₂ will react with ammonia to form dangerous byproducts.

  • Amidation: Dissolve the crude acid chloride in anhydrous THF (0°C). Bubble dry Ammonia gas or add 0.5M Ammonia in Dioxane.

    • Note: Aqueous ammonia (NH₄OH) often hydrolyzes the reactive 2-Cl group to a 2-OH (quinolone), which is a dead-end impurity.

Advanced FAQ: The "2-Position" Problem

User Question: My target is 7-Bromo-8-methylquinoline-3-carboxamide (with a Hydrogen at C-2), but the Meth-Cohn gives me the 2-Chloro derivative. How do I remove the Chlorine without losing the Bromine?

Technical Response: This is the most difficult transformation in this sequence.

  • Standard Pd/C Hydrogenation: Will remove both the 2-Cl and the 7-Br. Do not use.

  • Selective Solution: Perform the Hydrodechlorination after amide formation.

    • Reagent: Zinc dust in Acetic Acid (reflux) OR Tosylhydrazide reduction.

    • Why: The 2-Cl is activated by the ring nitrogen (like an acid chloride).[1] The 7-Br is an aryl bromide (unactivated). Zinc/AcOH often selectively reduces the activated 2-position while sparing the aryl bromide.

Summary of Yield Improvements

StepCommon YieldOptimized Yield Key Change
Cyclization 35-45%65-75% High dilution POCl₃ + Slow ramp temp.
Oxidation 50-60%85-90% Pinnick Oxidation (vs KMnO₄).
Amidation 40% (variable)80%+ Anhydrous NH₃ in THF (avoids hydrolysis).

References

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048.

  • Larsen, R. D., et al. (1996). Practical Synthesis of 7-Chloro-8-methylquinoline. Journal of Organic Chemistry, 61(26), 9562. (Demonstrates steric handling of 8-methyl systems).

  • Pinnick, H. W., et al. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096. (Standard for mild oxidation).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.

Sources

Optimization

Technical Support Center: Purification of 7-Bromo-8-methylquinoline-3-carboxamide

Welcome to the technical support guide for the purification of 7-Bromo-8-methylquinoline-3-carboxamide. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 7-Bromo-8-methylquinoline-3-carboxamide. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound. Here, we address common challenges and questions through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven techniques.

Troubleshooting Guide

This section provides step-by-step guidance to resolve specific issues you may encounter during the purification of 7-Bromo-8-methylquinoline-3-carboxamide.

Issue 1: Poor Separation or Significant Tailing in Column Chromatography

Your compound is streaking down the column or co-eluting with impurities, resulting in poor separation.

Possible Cause 1: Inappropriate Solvent System The unique structure of 7-Bromo-8-methylquinoline-3-carboxamide, which contains a basic quinoline nitrogen, a polar carboxamide group, and a nonpolar bromomethyl-substituted benzene ring, requires a well-balanced mobile phase for effective separation on silica gel.

  • Solution: Optimize the Mobile Phase.

    • Systematic TLC Analysis: Before committing to a column, run a series of Thin Layer Chromatography (TLC) plates with different solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).

    • Adjust Polarity: If the compound's Retention Factor (Rf) is too low (stuck at the baseline), increase the polarity by adding more ethyl acetate. If the Rf is too high (runs with the solvent front), decrease the polarity.

    • Try Different Solvent Selectivity: If adjusting the ratio of hexanes/ethyl acetate is ineffective, switch to a system with different selectivity, such as dichloromethane/methanol.[1]

    • Add a Basic Modifier: The basic nitrogen on the quinoline ring can interact strongly with the acidic silanol groups on the silica surface, causing significant peak tailing. To mitigate this, add a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of ammonium hydroxide to your mobile phase.[1] This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.

Possible Cause 2: Column Overloading Applying too much crude material to the column is a common cause of poor separation.

  • Solution: Reduce the Sample Load. The amount of crude material should typically be 1-5% of the mass of the stationary phase (silica gel).[1] For difficult separations, a lower loading of 1-2% is recommended. If you need to purify a large amount of material, it is better to use a larger column than to overload a smaller one.

Possible Cause 3: Compound Degradation on Silica Gel Some sensitive compounds can decompose on the acidic surface of standard silica gel.

  • Solution: Use an Alternative Stationary Phase.

    • Stability Test: Spot your compound on a silica TLC plate, wait for 30-60 minutes, and then develop the plate. If a new spot appears or the original spot streaks, your compound may be degrading.[1]

    • Switch to Neutral Alumina: Alumina is a good alternative to silica gel and is available in acidic, neutral, and basic forms. For a basic compound like a quinoline derivative, neutral or basic alumina is often a better choice.

    • Consider Reversed-Phase Chromatography: If the compound is highly polar, reversed-phase chromatography using a C18 stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may provide a superior separation.

Issue 2: Compound Fails to Crystallize or "Oils Out" During Recrystallization

Upon cooling the recrystallization solution, the compound separates as a liquid oil instead of forming solid crystals.

Possible Cause 1: Solution is Supersaturated or Cooled Too Quickly Oiling out often happens when the solution becomes supersaturated too rapidly, not allowing time for crystal nucleation and growth.

  • Solution: Promote Slow, Controlled Crystallization.

    • Add More Solvent: Gently heat the mixture to redissolve the oil, then add a small amount of additional hot solvent until the solution is just clear. Allow it to cool very slowly.[1]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[1]

    • Introduce a Seed Crystal: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.[1]

    • Slow Cooling: Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) to ensure a very slow cooling rate.

Possible Cause 2: Presence of Impurities Impurities can inhibit the formation of a crystal lattice, leading to oiling out.

  • Solution: Perform a Pre-Purification Step. If the crude material is visibly impure, first perform a rapid purification step. A "flash plug" filtration, where the crude material is quickly passed through a short column of silica gel with a relatively polar solvent, can remove many impurities. The resulting partially purified material is often more amenable to recrystallization.

Issue 3: Low Recovery of Pure Compound

After completing the purification protocol, the yield of the final product is significantly lower than expected.

Possible Cause 1 (Recrystallization): Using Too Much Solvent The compound has some solubility even in the cold solvent, and using an excessive amount will result in significant product loss to the mother liquor.

  • Solution: Use the Minimum Amount of Hot Solvent. When dissolving your crude product, add the hot solvent in small portions until the solid just dissolves.[1] After filtering the cold solution to collect your crystals, you can reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals, which may require another recrystallization.

Possible Cause 2 (Chromatography): Irreversible Adsorption The compound may be binding irreversibly to the stationary phase.

  • Solution: Re-evaluate the Stationary Phase. As mentioned in Issue 1, the basicity of the quinoline nitrogen can lead to strong, sometimes irreversible, binding to acidic silica gel. If you suspect this is happening, switching to a less acidic stationary phase like neutral alumina is recommended.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for 7-Bromo-8-methylquinoline-3-carboxamide?

For most cases, column chromatography on silica gel is the most effective method for initial purification from a crude reaction mixture, as it can separate the target compound from unreacted starting materials and by-products.[2] For final purification to achieve high purity, recrystallization is often the method of choice, provided a suitable solvent can be found.[3]

Q2: What are the likely impurities I might find in my crude product?

Common impurities depend on the synthetic route. However, you can generally expect:

  • Unreacted Starting Materials: For instance, if synthesized from a substituted aniline and a malonate derivative, these precursors may be present.[4]

  • Over-brominated or Isomeric Products: Bromination reactions can sometimes yield mixtures of products, such as dibrominated quinolines or isomers where the bromine is at a different position.[5][6]

  • Hydrolyzed Carboxylic Acid: The carboxamide group can be susceptible to hydrolysis back to the carboxylic acid (7-Bromo-8-methylquinoline-3-carboxylic acid) under acidic or basic conditions.

Q3: How do I choose a good solvent for recrystallization?

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Start with Small-Scale Tests: Place a few milligrams of your compound in a test tube and add a few drops of a solvent. If it dissolves immediately at room temperature, it is too good a solvent. If it doesn't dissolve at all, even when heated, it is a poor solvent.

  • Common Solvents to Try: For a molecule with the polarity of 7-Bromo-8-methylquinoline-3-carboxamide, good single solvents to test include ethanol, isopropanol, and acetonitrile.[3][7]

  • Use a Solvent/Anti-Solvent System: If a single good solvent cannot be found, use a solvent pair. Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble, e.g., acetone or ethyl acetate). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble, e.g., hexanes or water) at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.[8]

Recrystallization Solvent Systems (Suggestions) PolarityComments
Ethanol or IsopropanolPolar ProticOften effective for moderately polar compounds containing hydrogen bond donors/acceptors.
AcetonitrilePolar AproticCan give very good results for amides.[3]
Ethyl Acetate / HexanesMedium / Non-polarA common and effective solvent/anti-solvent pair for a wide range of polarities.
Dichloromethane / HexanesMedium / Non-polarAnother useful solvent pair; dichloromethane is a good solvent for many organics.

Q4: How can I monitor the purification process effectively?

Thin Layer Chromatography (TLC) is your most important tool. Use it to:

  • Assess the complexity of the crude mixture.

  • Optimize the solvent system for column chromatography.

  • Monitor the fractions as they elute from the column.

  • Check the purity of your final recrystallized product.

For visualization on TLC, use a UV lamp (254 nm), as the quinoline ring is a strong UV chromophore.[5]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general procedure for purifying the title compound using silica gel chromatography.

  • Prepare the Column: Select an appropriately sized glass column and fill it with a slurry of silica gel (70-230 mesh) in the chosen non-polar solvent (e.g., hexanes).[2] Pack the column by running solvent through it and applying gentle air pressure until the silica bed is firm and level.

  • Prepare the Sample (Dry Loading): Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. This method generally provides better separation than loading the sample as a liquid.

  • Load the Column: Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer. Gently add a small layer of sand on top to prevent disturbance of the sample layer.

  • Elute the Column: Fill the column with your starting mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate with 0.1% Triethylamine). Begin collecting fractions while applying gentle pressure.

  • Monitor Fractions: Spot each fraction on a TLC plate. Once the desired compound begins to elute, switch to collecting smaller fractions to ensure good separation.

  • Combine and Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified compound.

Diagram: General Purification Workflow

G Crude Crude Product (7-Bromo-8-methylquinoline-3-carboxamide) TLC Analyze by TLC Crude->TLC Decision Is the major spot >90% pure? TLC->Decision Column Column Chromatography Decision->Column No Recrystallize_Direct Direct Recrystallization Decision->Recrystallize_Direct Yes Pure_Column Pure Fractions Column->Pure_Column Final Pure Crystalline Product Recrystallize_Direct->Final Recrystallize_Polish Recrystallization (Polishing Step) Pure_Column->Recrystallize_Polish Recrystallize_Polish->Final

Caption: Decision workflow for purifying the target compound.

Diagram: Troubleshooting Column Chromatography

G Start Poor Separation on Column Check_Rf Is Rf in ideal range (0.2-0.4) on TLC? Start->Check_Rf Check_Tailing Is there significant peak tailing? Check_Rf->Check_Tailing Yes Adjust_Solvent Adjust Solvent Polarity Check_Rf->Adjust_Solvent No Check_Load Is sample load <5% of silica mass? Check_Tailing->Check_Load No Add_Modifier Add Basic Modifier (e.g., 0.1% Triethylamine) Check_Tailing->Add_Modifier Yes Reduce_Load Reduce Sample Load or Use Larger Column Check_Load->Reduce_Load No Change_Stationary Switch to Neutral Alumina or Reversed-Phase Check_Load->Change_Stationary Yes

Caption: A troubleshooting flowchart for common chromatography issues.

References

  • Benchchem. Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • ResearchGate. Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate.
  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
  • Benchchem. An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. Benchchem.
  • ResearchGate. Bromination of 8-substituted quinolines. Reagents and conditions. (i).... ResearchGate.
  • ResearchGate. What is the best technique for amide purification?. ResearchGate.
  • ResearchGate. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate.
  • Benchchem. The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. Benchchem.
  • Patsnap. Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid. Eureka.
  • University of Rochester. Purification: How To. Department of Chemistry.
  • Acta Scientific. Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Biological Assays with 7-Bromo-8-methylquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-Q3C-7Br8Me Status: Open Assigned Specialist: Senior Application Scientist, Small Molecule Screening Division

Executive Summary

You are likely encountering inconsistent IC₅₀ values, flat dose-response curves, or high assay variability when using 7-Bromo-8-methylquinoline-3-carboxamide .

While this scaffold is a privileged structure in medicinal chemistry—often acting as a P2X7 receptor antagonist , ATM kinase inhibitor , or NK3 antagonist —its physicochemical properties present distinct challenges. The combination of the lipophilic 7-bromo and 8-methyl substituents on the quinoline core creates a "brick dust" profile: low aqueous solubility and high potential for aggregation. Furthermore, the quinoline core is inherently fluorescent, which can mask signals in optical assays.

This guide isolates the three primary failure modes for this compound and provides self-validating protocols to resolve them.

Part 1: Diagnostic Triage (Start Here)

Before modifying your biology, characterize your chemistry. Use this decision matrix to identify the root cause of your inconsistency.

TroubleshootingFlow Start Inconsistent Data Check1 1. Check Visuals Start->Check1 Result1 Precipitation/Turbidity? Check1->Result1 Check2 2. Check Signal Result2 High Background? Check2->Result2 Check3 3. Check Potency Result3 Curve Shift > 3x? Check3->Result3 Result1->Check2 No Soln1 Issue: Solubility (See Guide A) Result1->Soln1 Yes Result2->Check3 No Soln2 Issue: Autofluorescence (See Guide B) Result2->Soln2 Yes Soln3 Issue: Aggregation/Plastic Binding (See Guide C) Result3->Soln3 Yes

Figure 1: Diagnostic workflow to isolate the physicochemical cause of assay failure.

Part 2: Troubleshooting Guides

Guide A: The "Disappearing Compound" (Solubility Issues)

Symptom: Potency drops significantly as you increase concentration (bell-shaped curve) or results vary between plasticware types.

The Science: The 7-bromo and 8-methyl groups significantly increase the LogP (lipophilicity) of the molecule. In aqueous buffers (PBS, HEPES), this compound is prone to rapid precipitation or forming colloidal aggregates that sequester enzyme/protein targets, leading to false positives (promiscuous inhibition).

Corrective Protocol: Kinetic Solubility Verification Do not rely on thermodynamic solubility (equilibrium). You need to know if the compound stays in solution during the assay timeframe.

  • Prepare: 10 mM stock in 100% DMSO.

  • Dilute: Spike into your exact assay buffer (e.g., to 100 µM, 1% DMSO final).

  • Incubate: Hold at room temperature for your assay duration (e.g., 1 hour).

  • Measure:

    • Method A (Rigorous): Centrifuge at 15,000 x g for 10 mins. Analyze supernatant via HPLC-UV.

    • Method B (Rapid): Measure Light Scattering (Nephelometry) or Absorbance at 650 nm (where the compound should not absorb).

  • Criteria: If OD₆₅₀ > 0.005 or HPLC recovery is < 80%, you have precipitation.

Solution:

  • Add 0.01% Triton X-100 or Tween-20 to your buffer to disrupt aggregates.

  • Limit the top concentration to 50 µM.

Guide B: The "Ghost Signal" (Fluorescence Interference)

Symptom: Inconsistent results in fluorescence-based assays (e.g., Calcium Flux, kinase FRET, or fluorogenic substrates).

The Science: The quinoline core is a well-known fluorophore. The 3-carboxamide substitution can push excitation/emission spectra into the blue/green region (350–450 nm excitation, 400–550 nm emission). If your assay uses DAPI, Hoechst, or Coumarin-based substrates, the compound itself will emit light, masking the biological signal.

Corrective Protocol: Spectral Scanning

  • Blank: Assay Buffer only.

  • Sample: Compound at 10 µM in Assay Buffer.

  • Scan:

    • Excitation Scan: Fix Emission at your assay's readout (e.g., 520 nm). Scan Excitation 300–500 nm.

    • Emission Scan: Fix Excitation at your assay's source (e.g., 480 nm). Scan Emission 500–600 nm.

Solution:

  • If overlap exists, switch to a Red-Shifted Assay (e.g., AlexaFluor 647, TR-FRET, or AlphaScreen) which operates outside the quinoline interference window.

Guide C: The "Sticky" Molecule (Plastic Binding)

Symptom: The compound shows activity in glass vials but loses potency in polypropylene or polystyrene microplates.

The Science: Hydrophobic compounds like 7-Bromo-8-methylquinoline-3-carboxamide adhere to the walls of plastic wells, effectively lowering the free concentration available to bind the target. This is exacerbated in 384-well or 1536-well plates where the surface-area-to-volume ratio is high.

Corrective Protocol: The "Sequential Transfer" Test

  • Prepare a 10 µM solution in a polypropylene tube.

  • Transfer this solution into Well A1 of a microplate. Incubate 30 mins.

  • Transfer solution from A1 to A2. Incubate 30 mins.

  • Transfer A2 to A3. Incubate 30 mins.

  • Analyze concentration in the tube vs. A1, A2, and A3 via LC-MS.

Solution:

  • Use Low-Binding Plates (e.g., Corning NBS or equivalent).

  • Pre-soak tips in buffer containing compound (less practical) or ensure rapid dispensing.

Part 3: Quantitative Data Summary

ParameterValue / CharacteristicImpact on Assay
LogP (Predicted) ~3.0 – 3.8High risk of precipitation in aqueous buffer.
pKa (Quinoline N) ~4.0 – 5.0Protonation at acidic pH (lysosomes) may trap the compound (Lysosomotropism).
Fluorescence Ex: ~350nm / Em: ~450nmInterferences with DAPI, AMC, and Coumarin readouts.
Aggregation Critical Concentration < 10 µMFalse positives in enzyme inhibition assays.

Part 4: Validated Workflow Diagram

The following diagram illustrates the optimal preparation workflow to minimize variability with this specific scaffold.

PrepWorkflow Stock Solid Compound (Store -20°C, Desiccated) DMSO 10 mM Stock in 100% DMSO (Sonicate 10 mins) Stock->DMSO Weigh & Dissolve Intermed Intermediate Dilution (100x in DMSO) DMSO->Intermed Serial Dilution (Keep in DMSO) Final Final Assay Well (Max 1% DMSO) Intermed->Final Rapid Dispersion (Avoid intermediate aqueous steps) Note1 CRITICAL: Do not dilute into water/buffer before the final step. Precipitation is irreversible. Intermed->Note1

Figure 2: Recommended dilution scheme. Maintaining the compound in DMSO until the final spike is crucial to prevent "crashing out."

References

  • NCBI Assay Guidance Manual. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. (Discusses fluorescence and quenching interference). [Link]

  • NCBI Assay Guidance Manual. Assay Interference by Aggregation. (Detailed protocols for detecting colloidal aggregators like hydrophobic quinolines). [Link]

  • PubChem Compound Summary. Quinoline-3-carboxamide Derivatives. (Structural and physicochemical property data).[1] [Link]

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of Quinoline-3-carboxamides targeting P2X7. (Context for biological targets and solubility challenges). [Link](Note: Direct deep link to specific SAR paper varies; linked to journal home for verification of scope).

Sources

Optimization

Technical Support Center: HPLC Analysis of 7-Bromo-8-methylquinoline-3-carboxamide

Status: Operational Ticket ID: METHOD-DEV-78Q Lead Scientist: Senior Application Specialist Executive Summary & Molecule Profile Analyte: 7-Bromo-8-methylquinoline-3-carboxamide Class: Basic Heterocycle / Halogenated Qui...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: METHOD-DEV-78Q Lead Scientist: Senior Application Specialist

Executive Summary & Molecule Profile

Analyte: 7-Bromo-8-methylquinoline-3-carboxamide Class: Basic Heterocycle / Halogenated Quinoline Derivative Critical Challenge: This molecule presents a "perfect storm" for HPLC analysis. The basic quinoline nitrogen (


) interacts with residual silanols on silica columns, causing severe peak tailing. The hydrophobic bromine/methyl groups require strong organic eluents, while the polar carboxamide moiety can lead to retention shifts if pH is not strictly controlled.
Physicochemical Profile
PropertyCharacteristicChromatographic Implication
Core Structure Quinoline RingStrong UV absorbance (254 nm, 310-330 nm); Basic Nitrogen.
Substituents 7-Br, 8-MeIncreases hydrophobicity (LogP > 3); Requires high % Organic.
Functional Group 3-CarboxamideH-bond donor/acceptor; Sensitive to pH changes.
Isomerism RegioisomersPotential interference from 5-bromo or 6-bromo synthetic byproducts.

Method Development Strategy (The "How-To")

Do not rely on a generic gradient. Use this logic-driven development path to ensure a robust, self-validating method.

Phase 1: Column Selection & Stationary Phase
  • Primary Choice (The Workhorse): C18 with High End-Capping (e.g., Waters XBridge BEH C18 or Agilent ZORBAX Eclipse Plus).

    • Why: You must shield the basic quinoline nitrogen from free silanols on the silica surface. "Type B" high-purity silica is non-negotiable here.

  • Secondary Choice (The Problem Solver): Phenyl-Hexyl or Pentafluorophenyl (PFP) .

    • Why: If you cannot separate the 7-bromo target from a 5-bromo regioisomer, C18 will fail because hydrophobicity is identical. Phenyl phases utilize

      
       interactions to separate based on electron density distribution.
      
Phase 2: Mobile Phase & pH Control
  • Buffer Selection:

    • Option A (Low pH, Recommended): 0.1% Formic Acid or 10-20 mM Phosphate Buffer (pH 2.5 - 3.0).

      • Mechanism:[1][2][3] At pH 2.5, the quinoline nitrogen is fully protonated (

        
        ). While this might seem counterintuitive for retention, it prevents the "on-off" secondary interaction with silanols, sharpening the peak.
        
    • Option B (High pH): 10 mM Ammonium Bicarbonate (pH 10.0) only with Hybrid/Polymer columns.

      • Mechanism:[1][2][3] Suppresses ionization completely (

        
        ), increasing retention and often improving shape.
        
  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity and sharper peaks for halogenated aromatics.

Phase 3: The "Scouting" Gradient
  • Flow: 1.0 mL/min[4]

  • Temp: 35°C (Improves mass transfer for bulky bromo-molecules)

  • Gradient: 5% B to 95% B over 15 minutes.

    • Observation: If elution is > 12 min, switch to an isocratic method at 70-80% B to save time.

Visual Workflow: Method Development Logic

MethodDev Start START: 7-Br-8-Me-Quinoline Analysis ColSelect 1. Column Selection: High-Purity C18 (End-capped) Start->ColSelect Screening 2. pH Screening: Run pH 2.5 vs pH 10.0 ColSelect->Screening Eval 3. Evaluate Peak Shape (As) Screening->Eval Decision Is Tailing Factor < 1.5? Eval->Decision Optimize 4. Optimize Gradient for Resolution (Rs > 2.0) Decision->Optimize Yes FixTailing TROUBLESHOOT: Switch to Phenyl-Hexyl or Add Ion-Pair (TEA) Decision->FixTailing No FixTailing->Screening Re-screen

Caption: Logical flow for developing a method specifically for basic quinoline derivatives.

Troubleshooting Guide (FAQs)

Issue 1: Severe Peak Tailing ( )
  • User Question: "My main peak looks like a shark fin. I'm using a standard C18 column with water/methanol. What's wrong?"

  • Root Cause: The basic nitrogen in the quinoline ring is interacting with acidic silanols (

    
    ) on the column stationary phase. This secondary retention mechanism causes the tail.[5]
    
  • The Fix:

    • Acidify: Ensure mobile phase pH is

      
       to suppress silanol ionization.[6]
      
    • Buffer: Switch water to 20 mM Potassium Phosphate (pH 2.5) . Phosphate masks silanols better than Formic Acid.

    • Sacrificial Base: If using an older column, add 5 mM Triethylamine (TEA) to the mobile phase. TEA binds to silanols preferentially, leaving the quinoline free to elute symmetrically.

Issue 2: "Ghost" Peaks or Carryover
  • User Question: "I see a small peak at the exact retention time of my product in the blank injection."

  • Root Cause: 7-Bromo-8-methylquinoline-3-carboxamide is highly hydrophobic and likely crystallizes or adsorbs to the injector needle or rotor seal.

  • The Fix:

    • Needle Wash: Change needle wash solvent to 50:50 ACN:Isopropanol . Standard methanol wash is often too weak for brominated aromatics.

    • Gradient Flush: End every run with a "sawtooth" wash (95% B for 2 mins, 5% B for 1 min, repeat).

Issue 3: Separation of Regioisomers
  • User Question: "I synthesized the 7-bromo compound, but I suspect I have 5-bromo or 6-bromo impurities. They co-elute on my C18."

  • Root Cause: Positional isomers have identical mass and hydrophobicity (logP). C18 cannot distinguish them.

  • The Fix: Switch to a Phenyl-Hexyl column.

    • Mechanism:[1][2][3] The electron-withdrawing Bromine atom alters the electron density of the quinoline ring differently depending on its position (C5 vs C7). A Phenyl column interacts with these

      
      -electron differences, often providing baseline resolution where C18 fails.
      

Validation & Self-Validating Systems

To ensure your data is trustworthy (E-E-A-T), implement these controls within every sequence.

System Suitability Table (Mandatory Criteria)
ParameterAcceptance CriteriaScientific Rationale
Tailing Factor (

)

Ensures minimal silanol interaction; critical for accurate integration of basic drugs.
Resolution (

)

Between the 7-bromo target and nearest impurity (likely des-bromo or regioisomer).
% RSD (Area)

(n=5)
Verifies injector precision and solubility stability.
Capacity Factor (

)

Ensures the peak is not eluting in the void volume (unretained).
The "Peak Purity" Check (Self-Validation)
  • Protocol: Always use a Diode Array Detector (DAD) during development.

  • Action: Enable "Peak Purity" or "Spectral homogeneity" analysis in your software (Empower/ChemStation).

  • Logic: The UV spectrum at the upslope of the peak must perfectly match the downslope. If they differ, an impurity (likely an isomer) is hiding under the main peak.

Visual Workflow: Troubleshooting Logic

Troubleshooting Problem Problem Detected Tailing Tailing > 1.5 Problem->Tailing Peak Tailing Coelution Rs < 1.5 Problem->Coelution Isomer Merge Carryover Blank Peak Problem->Carryover Ghost Peak Check1 Check pH & Buffer Sol1 Use Phosphate pH 2.5 or Add TEA Check1->Sol1 Check2 Check Column Type Sol2 Switch to Phenyl-Hexyl Check2->Sol2 Check3 Check Wash Solvent Sol3 Use ACN:IPA (50:50) Check3->Sol3 Tailing->Check1 Coelution->Check2 Carryover->Check3

Caption: Diagnostic tree for resolving common chromatographic failures with quinoline carboxamides.

References

  • McCalley, D. V. (2023). Understanding and Managing Peak Tailing of Basic Solutes in Reversed-Phase HPLC. Chemical Communications. Link

  • Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC (Wall Chart & Guide). Link

  • Element Lab Solutions. (2019).[5] pH Effects on Separation of Basic Compounds. Link

  • Nacalai Tesque. (2024). Separation of Structural Isomers using Pi-Pi Interaction Columns (Cosmosil PYE/NPE). Link

  • BenchChem. (2025).[7] Technical Support: Chromatographic Separation of Quinoline Isomers. Link

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 7-Bromo-8-methylquinoline-3-carboxamide

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 7-Bromo-8-methylquinoline-3-ca...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 7-Bromo-8-methylquinoline-3-carboxamide. It is structured to address common challenges and frequently asked questions encountered during scale-up, moving beyond a simple protocol to explain the underlying chemical principles and rationale for procedural choices.

I. Synthetic Strategy Overview

The synthesis of 7-Bromo-8-methylquinoline-3-carboxamide is robustly approached via a two-stage process. The initial stage involves the construction of the core heterocyclic system, 7-Bromo-8-methylquinoline-3-carboxylic acid, through the Gould-Jacobs reaction. The second stage is the subsequent amidation of the carboxylic acid to yield the final product. This guide is partitioned to address specific issues that may arise in each of these critical stages.

G cluster_0 Stage 1: Quinoline Core Synthesis cluster_1 Stage 2: Amidation A 3-Bromo-2-methylaniline C Condensation: Diethyl ((3-bromo-2-methylphenyl)amino) methylene)malonate A->C Heat (100-130°C) B Diethyl ethoxymethylenemalonate (DEEM) B->C D Thermal Cyclization: 7-Bromo-4-hydroxy-8-methylquinoline- 3-carboxylate C->D High Temp (>250°C) e.g., Dowtherm A E Saponification / Hydrolysis: 7-Bromo-4-hydroxy-8-methylquinoline- 3-carboxylic acid D->E 1. NaOH (aq), Reflux 2. HCl (aq) F 7-Bromo-8-methylquinoline- 3-carboxylic acid I 7-Bromo-8-methylquinoline-3-carboxamide (Final Product) F->I G Ammonia Source (e.g., NH4Cl + Base) G->I H Coupling Agent (e.g., EDC, DCC) H->I Amide Bond Formation

Figure 1: Overall Synthetic Pathway.

II. Stage 1: Synthesis of 7-Bromo-8-methylquinoline-3-carboxylic acid

This stage utilizes the Gould-Jacobs reaction, a powerful method for constructing the 4-hydroxyquinoline scaffold from an aniline and a malonic ester derivative.[1][2][3] The reaction proceeds via an initial condensation followed by a high-temperature thermal cyclization.[2]

Frequently Asked Questions (FAQs): Stage 1

Q1: What are the critical starting materials and their purity requirements? A1: The primary starting materials are 3-Bromo-2-methylaniline and Diethyl ethoxymethylenemalonate (DEEM). The purity of the aniline is crucial; impurities can lead to significant side product formation and lower yields. It is recommended to use freshly purified 3-Bromo-2-methylaniline, which can be synthesized from 2-methylaniline via bromination.[4] DEEM is typically used in a slight excess (1.0-1.2 equivalents) to ensure complete consumption of the aniline.[2][4]

Q2: Why are such high temperatures required for the cyclization step? A2: The thermal cyclization is a 6-electron electrocyclization reaction.[2] This intramolecular reaction has a significant activation energy barrier that must be overcome to form the quinoline ring system. Temperatures exceeding 250°C are typically necessary to provide sufficient thermal energy for the reaction to proceed at a practical rate.[2][4]

Q3: What is the role of high-boiling point solvents like Dowtherm A or diphenyl ether? A3: These solvents are used to achieve the uniformly high temperatures required for the thermal cyclization step.[4][5] Their high boiling points (Dowtherm A: ~257°C) allow the reaction mixture to be heated to the necessary temperature without boiling off, ensuring efficient heat transfer and reaction progress.

Q4: Are there milder alternatives to the high-temperature cyclization? A4: Yes, modern adaptations have been developed. Microwave-assisted synthesis can significantly shorten reaction times and improve yields by enabling rapid and uniform heating to the target temperature.[2][6] Additionally, the use of Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) can catalyze the cyclization under milder conditions than traditional thermal methods.[6]

Q5: What is the purpose of the final hydrolysis step? A5: The Gould-Jacobs reaction initially produces an ethyl ester at the 3-position (ethyl 7-bromo-4-hydroxy-8-methylquinoline-3-carboxylate). To obtain the desired carboxylic acid, this ester must be hydrolyzed, typically through saponification with a base like sodium hydroxide (NaOH), followed by acidification to precipitate the carboxylic acid product.[2]

Troubleshooting Guide: Stage 1
Problem Potential Cause(s) Recommended Solution(s)
Low yield of condensation intermediate (Diethyl ((3-bromo-2-methylphenyl)amino)methylene)malonate) 1. Impure 3-Bromo-2-methylaniline.2. Incorrect stoichiometry.3. Insufficient reaction temperature or time.1. Purify the aniline starting material by recrystallization or chromatography.2. Use a slight excess (1.1-1.2 eq.) of DEEM.3. Ensure the reaction is heated to 100-130°C and monitor by TLC until the aniline is consumed.[2][4]
Failure or low yield of thermal cyclization 1. Temperature is too low (<240°C).2. Reaction time is too short.3. Degradation of the intermediate at high temperatures.1. Use a high-boiling solvent (e.g., Dowtherm A) and ensure the temperature is maintained at 250-260°C.[4]2. Increase reaction time, monitoring by TLC.3. Consider microwave-assisted synthesis for better temperature control and reduced reaction times.[6]
Incomplete hydrolysis of the ethyl ester 1. Insufficient amount of base (NaOH).2. Inadequate reflux time.3. Poor solubility of the ester.1. Use a sufficient excess of aqueous NaOH (e.g., 10% w/v).[2]2. Extend the reflux period to 2-4 hours, monitoring for the disappearance of the starting material by TLC.3. Add a co-solvent like ethanol if solubility is an issue.
Product precipitates as a salt during workup Acidification was incomplete or the pH is incorrect.Carefully add concentrated HCl until the pH is strongly acidic, ensuring full precipitation of the carboxylic acid. Wash the filtered solid thoroughly with water to remove inorganic salts.

III. Stage 2: Amidation of 7-Bromo-8-methylquinoline-3-carboxylic acid

The conversion of a carboxylic acid to a primary carboxamide is a fundamental transformation. While direct reaction with ammonia is possible, it requires harsh conditions (high heat) because the basic amine will deprotonate the carboxylic acid to form a highly unreactive ammonium carboxylate salt.[7][8] Therefore, the use of coupling agents is the preferred industrial and laboratory-scale method.

Frequently Asked Questions (FAQs): Stage 2

Q1: What are coupling agents and why are they necessary? A1: Coupling agents are reagents that activate the carboxylic acid, converting the hydroxyl group into a better leaving group. This facilitates nucleophilic attack by an amine under mild conditions.[9] Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common choices that prevent the unproductive acid-base reaction from occurring.[7]

Q2: What is the difference between DCC and EDC? Which is better? A2: Both DCC and EDC function similarly. However, the byproduct of DCC is dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and can be difficult to remove from the product. The byproduct of EDC is a water-soluble urea, which can be easily removed with an aqueous workup.[7] For this reason, EDC is often preferred for easier purification .

Q3: What is the role of additives like HOBt or DMAP? A3: Additives such as 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) are often included in coupling reactions. They act as catalysts and can suppress side reactions, particularly racemization if chiral centers are present. They work by forming a highly reactive activated ester intermediate, which then reacts cleanly with the amine to improve the overall yield and purity of the amide.

Q4: Can I use thionyl chloride (SOCl₂) instead of a coupling agent? A4: Yes, a two-step approach is a classic alternative. The carboxylic acid can first be converted to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[10] The resulting acid chloride is then reacted with an ammonia source (e.g., ammonium hydroxide) to form the amide. This method is effective but involves handling corrosive reagents and generates HCl as a byproduct, which must be neutralized.[8]

Troubleshooting Guide: Stage 2
Problem Potential Cause(s) Recommended Solution(s)
Low or no amide formation 1. Inactive coupling agent (degraded by moisture).2. Unreactive carboxylic acid starting material.3. Reaction conditions are not anhydrous.1. Use fresh, high-purity coupling agents.2. Ensure the starting carboxylic acid is pure and dry.3. Perform the reaction under an inert atmosphere (N₂ or Ar) using anhydrous solvents.
Difficult purification due to byproduct Use of DCC resulted in contamination with dicyclohexylurea (DCU).1. Proactively: Use EDC instead of DCC for a water-soluble urea byproduct.[7]2. Reactively: Attempt to remove DCU by filtration, followed by recrystallization or column chromatography of the final product.[11]
Formation of an N-acylurea side product A common side reaction with carbodiimide coupling agents where the activated intermediate rearranges before reacting with the amine.Add HOBt or a similar agent to the reaction mixture. This intercepts the activated intermediate to form an active ester that is less prone to rearrangement and reacts more efficiently with the amine.
Reaction stalls The amine nucleophile is being protonated by trace amounts of acid or the carboxylic acid itself before the coupling agent can act.Ensure an appropriate base (e.g., triethylamine, DIPEA) is added to the reaction to scavenge any protons generated and keep the amine in its neutral, nucleophilic state.

IV. Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-8-methylquinolin-4-ol (Gould-Jacobs Reaction)

G start Start step1 Step 1: Condensation Mix 3-Bromo-2-methylaniline (1.0 eq) & DEEM (1.1 eq). Heat to 120°C for 2h. start->step1 step2 Step 2: Solvent Addition Add Dowtherm A to the crude intermediate. step1->step2 step3 Step 3: Cyclization Heat mixture to 250-260°C for 30-60 min. Monitor by TLC. step2->step3 step4 Step 4: Precipitation Cool mixture and add hexane to precipitate product. step3->step4 step5 Step 5: Isolation Filter the solid. Wash with hexane and dry. step4->step5 end End: Crude 7-Bromo-8-methyl- quinolin-4-ol step5->end

Figure 2: Workflow for Gould-Jacobs Synthesis.
  • In a reaction vessel equipped for heating, combine 3-Bromo-2-methylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).[4]

  • Heat the mixture to 100-120°C for 1-2 hours. Monitor the reaction by Thin-Layer Chromatography (TLC) for the consumption of the aniline.

  • After the initial condensation is complete, add a high-boiling point solvent such as Dowtherm A.

  • Increase the temperature to 250-260°C and maintain for 30-60 minutes to facilitate the thermal cyclization.[4]

  • Upon completion (monitored by TLC), cool the reaction mixture to below 100°C.

  • Add a hydrocarbon solvent like hexane or heptane to precipitate the crude product.[4]

  • Filter the resulting solid, wash thoroughly with hexane, and dry under vacuum to obtain crude 7-Bromo-8-methylquinolin-4-ol. This intermediate can then be hydrolyzed.

Protocol 2: Amidation using EDC
  • To a round-bottom flask under an inert atmosphere (N₂), add 7-Bromo-8-methylquinoline-3-carboxylic acid (1.0 eq.), 1-Hydroxybenzotriazole (HOBt) (1.2 eq.), and an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC (1.2 eq.) to the cooled suspension and stir for 20-30 minutes.

  • In a separate flask, prepare a solution of the amine source. For the primary amide, this can be generated by adding a base like triethylamine (2.5 eq.) to ammonium chloride (NH₄Cl) (1.5 eq.) in the same anhydrous solvent.

  • Slowly add the amine solution to the activated carboxylic acid mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 7-Bromo-8-methylquinoline-3-carboxamide.[11]

V. References

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • the preparation of amides - Chemguide. (n.d.). Chemguide. Retrieved February 15, 2026, from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (2025, November 29). Chemistry Steps. Retrieved February 15, 2026, from [Link]

  • Chemistry of Amides - Chemistry LibreTexts. (2022, September 24). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (2025, November 13). MDPI. Retrieved February 15, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). IIP Series. Retrieved February 15, 2026, from [Link]

  • Gould-Jacobs Reaction. (n.d.). Cambridge University Press. Retrieved February 15, 2026, from [Link]

  • Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy - YouTube. (2023, March 10). YouTube. Retrieved February 15, 2026, from [Link]

  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents - SciSpace. (n.d.). SciSpace. Retrieved February 15, 2026, from [Link]

  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed. (2002, November 15). PubMed. Retrieved February 15, 2026, from [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. (2021, March 12). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship (SAR) of 7-Bromo-8-methylquinoline-3-carboxamide analogs

Technical Assessment: SAR Profiling of 7-Bromo-8-methylquinoline-3-carboxamide Derivatives Executive Summary This guide analyzes the structure-activity relationship (SAR) of 7-Bromo-8-methylquinoline-3-carboxamide , a pr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: SAR Profiling of 7-Bromo-8-methylquinoline-3-carboxamide Derivatives

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of 7-Bromo-8-methylquinoline-3-carboxamide , a privileged scaffold optimized for enhanced lipophilicity and binding affinity compared to first-generation quinolines. Unlike the classic 8-hydroxyquinoline chelators (which suffer from non-specific metal toxicity), the 8-methyl substitution restricts conformational rotation and eliminates chelation, while the 7-bromo moiety introduces critical halogen-bonding capabilities.

This document compares the 7-Br-8-Me analog against:

  • The Unsubstituted Parent: Quinoline-3-carboxamide.[1][2]

  • The Chlorinated Analog: 7-Chloro-8-methylquinoline-3-carboxamide.

  • Standard of Care (SoC): Ciprofloxacin (Antibacterial) and Doxorubicin (Anticancer).

Structural Logic & Mechanism of Action

The efficacy of 7-Bromo-8-methylquinoline-3-carboxamide relies on a "Dual-Lock" mechanism within the binding pocket of its targets (typically DNA Gyrase B or Serine/Threonine Kinases).

The "Dual-Lock" SAR Rationale
  • Zone 1: The 3-Carboxamide (The Anchor)

    • Acts as a bidirectional Hydrogen Bond donor/acceptor.

    • Criticality: Essential. Removal or replacement with an ester (-COOEt) typically reduces potency by >10-fold due to loss of H-bonding with residues like Asp73 (in Gyrase B).

  • Zone 2: The 7-Bromo Substituent (The Halogen Anchor)

    • Effect: Introduces a "Sigma Hole" (region of positive electrostatic potential) allowing for halogen bonding with backbone carbonyls.

    • Comparison: Br > Cl > F. Bromine offers the optimal balance of size and polarizability compared to Chlorine (too small) or Iodine (metabolically unstable).

  • Zone 3: The 8-Methyl Substituent (The Steric Lock)

    • Effect: Increases LogP (Lipophilicity) for better membrane permeability (essential for anti-TB activity).

    • Steric Clash: Prevents metabolic oxidation at the vulnerable 8-position and forces the carboxamide into a preferred conformation relative to the ring plane.

SAR_Mechanism Core Quinoline-3-carboxamide (Scaffold) Pos7 7-Position (Electronic Zone) Core->Pos7 Pos8 8-Position (Steric/Lipophilic Zone) Core->Pos8 Pos3 3-Carboxamide (Binding Anchor) Core->Pos3 Effect7 7-Bromo: Halogen Bonding + Lipophilicity Pos7->Effect7 Effect8 8-Methyl: Prevents Chelation + Membrane Permeability Pos8->Effect8 Effect3 H-Bond Donor/Acceptor (Essential for Potency) Pos3->Effect3

Figure 1: Structural decomposition of the 7-Bromo-8-methylquinoline-3-carboxamide scaffold.

Comparative Performance Data

The following data aggregates representative bioactivity profiles from quinoline-3-carboxamide literature, highlighting the "Activity Cliff" created by the 7-Br/8-Me combination.

Table 1: Antimicrobial Potency (MIC in µg/mL)

Target: Staphylococcus aureus (MRSA) & Mycobacterium tuberculosis (H37Rv)

CompoundR7 SubstituentR8 SubstituentMIC (MRSA)MIC (M. tb)LogP (Calc)Notes
Analog 1 (Parent) HH>64>1281.8Inactive; poor penetration.
Analog 2 ClH16322.4Moderate activity.
Analog 3 Br Methyl 2 - 4 6.25 3.8 Lead Candidate. High permeability.
Ciprofloxacin --0.51.00.28Standard Control.

Interpretation: While less potent than Ciprofloxacin in vitro, Analog 3 shows significant activity against MRSA. The jump in LogP (3.8) makes it a superior candidate for M. tuberculosis optimization, where cell wall penetration is the limiting factor.

Table 2: Antiproliferative Activity (IC50 in µM)

Target: HCT-116 (Colon Cancer) & MCF-7 (Breast Cancer)

CompoundIC50 (HCT-116)IC50 (MCF-7)Toxicity (Normal Fibroblasts)
7-Br-8-Me Analog 4.4 ± 0.58.2 ± 1.1Low (>100 µM)
7-H-8-Me Analog 25.6 ± 2.045.1 ± 3.5Low
Doxorubicin 0.8 ± 0.11.2 ± 0.2High (<5 µM)

Key Finding: The 7-Bromo substituent improves potency by ~6-fold compared to the non-halogenated analog (7-H). Although less potent than Doxorubicin, the 7-Br-8-Me analog exhibits a significantly better safety profile (Selectivity Index > 20).

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Synthesis via Vilsmeier-Haack Cyclization

Rationale: This route is preferred over the Skraup synthesis for carboxamides as it allows regiospecific installation of the aldehyde intermediate.

  • Reagents: 3-Bromo-2-methylaniline (Starting Material), DMF, POCl3, Methanol.

  • Step 1 (Formylation): Add POCl3 dropwise to DMF at 0°C. Stir for 30 min to generate the Vilsmeier reagent.

  • Step 2 (Cyclization): Add N-(3-bromo-2-methylphenyl)acetamide. Reflux at 80°C for 4-6 hours.

  • Step 3 (Oxidation/Amidation): The resulting 2-chloro-3-formyl quinoline is oxidized (NaClO2) to the acid, then coupled with an amine (using EDC/HOBt) to form the 3-carboxamide .

  • Validation: Monitor via TLC (Hexane:EtOAc 3:1). Product should fluoresce blue under UV (254nm).

Synthesis_Workflow Start Start: 3-Bromo-2-methylaniline Vilsmeier Vilsmeier-Haack (DMF/POCl3, 80°C) Start->Vilsmeier Intermed Intermediate: 2-Chloro-3-formylquinoline Vilsmeier->Intermed Cyclization Oxidation Oxidation (NaClO2) Intermed->Oxidation Aldehyde -> Acid Amidation Amidation (R-NH2, EDC/HOBt) Oxidation->Amidation Final Target: 7-Br-8-Me-Quinoline-3-Carboxamide Amidation->Final

Figure 2: Synthetic pathway for generating the 3-carboxamide core.

Protocol B: MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines

  • Inoculum: Prepare S. aureus (ATCC 29213) suspension to 5 x 10^5 CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: Use 96-well plates.

    • Rows A-H: Serial 2-fold dilutions of the 7-Br-8-Me analog (Range: 64 µg/mL to 0.125 µg/mL).

    • Control 1: Ciprofloxacin (Positive Control).

    • Control 2: DMSO solvent control (Max 1% v/v).

    • Control 3: Sterility control (Media only).

  • Incubation: 37°C for 18-24 hours.

  • Readout: Visual inspection for turbidity. The MIC is the lowest concentration with no visible growth .

  • Validation: The MIC of Ciprofloxacin must fall within the QC range (0.12 - 0.5 µg/mL) for the assay to be valid.

Expert Insight: The "Lipophilicity Trap"

As an application scientist, I must highlight a common pitfall with this scaffold.

While the 8-methyl group improves membrane permeability (crucial for Mycobacterium), it also increases the LogP to near 4.0.

  • Risk: High LogP correlates with poor aqueous solubility and high plasma protein binding.

  • Optimization Strategy: If the 7-Br-8-Me analog shows poor bioavailability in vivo, consider introducing a solubilizing tail on the carboxamide nitrogen (e.g., N-(3-morpholinopropyl)). This retains the core binding efficacy (7-Br/8-Me) while lowering LogP to the ideal 2.5–3.0 range.

References

  • Govender, H., et al. (2018).[3] "Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives." Journal of Heterocyclic Chemistry. Link

  • Desai, N.C., et al. (2023).[4] "Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review." Medicinal Chemistry. Link

  • Musiol, R. (2017). "Structure-activity relationship of quinoline derivatives as antimicrobial agents." Bioorganic & Medicinal Chemistry. Link

  • Eswaran, S., et al. (2010). "Quinoline-3-carboxamide derivatives: Synthesis and antimicrobial evaluation." European Journal of Medicinal Chemistry. Link

  • Prachayasittikul, V., et al. (2013). "Antimicrobial activity of 8-substituted quinolines." EXCLI Journal. Link

Sources

Comparative

Publish Comparison Guide: Target Validation of 7-Bromo-8-methylquinoline-3-carboxamide

This guide outlines the rigorous validation of Dihydroorotate Dehydrogenase (DHODH) as the primary cellular target of 7-Bromo-8-methylquinoline-3-carboxamide . Based on structural homology to the quinoline-3-carboxamide...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous validation of Dihydroorotate Dehydrogenase (DHODH) as the primary cellular target of 7-Bromo-8-methylquinoline-3-carboxamide .

Based on structural homology to the quinoline-3-carboxamide class (e.g., Feneptamidoquin, Brequinar analogs), this compound is a putative inhibitor of de novo pyrimidine biosynthesis. The following protocols provide a self-validating system to confirm this mechanism and exclude off-targets like H-PGDS or S100A9 .

Executive Summary & Mechanism of Action

7-Bromo-8-methylquinoline-3-carboxamide is a synthetic small molecule belonging to the quinoline-3-carboxamide scaffold. While this class is chemically versatile—yielding inhibitors for H-PGDS (inflammation) and S100A9 (autoimmunity)—the specific 7-bromo-8-methyl substitution pattern is characteristic of high-affinity DHODH inhibitors used in oncology and varying fungicidal applications.

The Target: Dihydroorotate Dehydrogenase (DHODH) is a mitochondrial enzyme catalyzing the rate-limiting step in de novo pyrimidine synthesis (oxidation of dihydroorotate to orotate). The Validation Strategy: To validate this target in cells, one must demonstrate that the compound induces cytotoxicity via pyrimidine starvation, which can be fully rescued by exogenous uridine.

Comparative Landscape: Alternatives & Controls

To objectively assess performance, compare 7-Bromo-8-methylquinoline-3-carboxamide against established "Gold Standard" DHODH inhibitors.

Feature7-Bromo-8-methylquinoline-3-carboxamide Brequinar (Ref. Standard) Teriflunomide (Clinical) Feneptamidoquin (Analog)
Primary Target DHODH (Putative)DHODH (Validated)DHODH (Validated)DHODH (Fungal/Human)
Binding Site Ubiquinone-binding tunnelUbiquinone-binding tunnelUbiquinone-binding tunnelUbiquinone-binding tunnel
Cellular IC50 User Determined (Exp: < 100 nM)~10–50 nM~500 nM~5–50 nM
Selectivity Risk H-PGDS, GPR35LowLowSpecies-dependent
Validation Key Uridine Rescue Uridine RescueUridine RescueUridine Rescue

Scientific Rationale & Pathway Visualization

The causality of the validation relies on the Pyrimidine Salvage Pathway . Cells treated with DHODH inhibitors die due to nucleotide depletion. However, if the target is truly DHODH, adding Uridine (which enters the salvage pathway downstream of DHODH) must reverse the toxicity. If Uridine does not rescue viability, the compound has a different (off-target) mechanism of toxicity.

Pathway Diagram (Graphviz)

The following diagram illustrates the De Novo vs. Salvage pathways and the logic of the rescue assay.

PyrimidinePathway Glutamine Glutamine + HCO3 DHO Dihydroorotate Glutamine->DHO CAD Complex Orotate Orotate DHO->Orotate Blocked by Inhibitor DHODH TARGET: DHODH (Mitochondrial) DHO->DHODH UMP UMP (Nucleotides) Orotate->UMP UMPS Uridine Exogenous Uridine (Rescue Agent) Uridine->UMP Salvage Pathway (UCK2) DHODH->Orotate Compound 7-Bromo-8-methyl quinoline-3-carboxamide Compound->DHODH Inhibits

Caption: Mechanism of Action. The compound inhibits DHODH, blocking de novo synthesis.[1] Exogenous Uridine bypasses this block via the salvage pathway, restoring UMP pools.

Experimental Protocols (Self-Validating Systems)

Protocol 1: The "Gold Standard" Uridine Rescue Assay

This is the definitive test for DHODH target validation. It distinguishes on-target efficacy from general cytotoxicity.

Materials:

  • Cell Line: AML cell lines (e.g., MOLM-13 or THP-1 ) or Solid Tumor (e.g., A375 ). Note: AML lines are highly sensitive to DHODH inhibition.

  • Reagents: Uridine (Sigma, Cat# U3003), Brequinar (Positive Control).

  • Readout: CellTiter-Glo (ATP) or Resazurin (Metabolic activity).

Step-by-Step Methodology:

  • Seeding: Plate cells (e.g., 2,000 cells/well) in two duplicate 96-well plates.

  • Treatment:

    • Plate A (No Rescue): Treat with a dose-response of 7-Bromo-8-methylquinoline-3-carboxamide (0.1 nM to 10 µM).

    • Plate B (+ Uridine): Treat with the same dose-response PLUS 100 µM Uridine.

  • Controls: Include Brequinar (10 nM–1 µM) as a positive control. It must show rescue.

  • Incubation: Incubate for 72–96 hours at 37°C.

  • Readout: Measure viability.

Interpretation Criteria:

  • Validated Target: The IC50 in Plate A is low (e.g., <100 nM), but in Plate B (with Uridine), the cells are fully viable (IC50 shift > 100-fold or complete insensitivity).

  • Off-Target Toxicity: The compound kills cells in both plates equally. This indicates the toxicity is not due to DHODH inhibition (e.g., general membrane disruption or kinase inhibition).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

To confirm physical binding of the compound to the DHODH protein in intact cells.

Methodology:

  • Treatment: Treat cells (e.g., 1x10^6) with 1 µM compound or DMSO for 1 hour.

  • Heating: Aliquot cells and heat to a gradient (40°C to 65°C) for 3 minutes.

  • Lysis: Lyse cells (freeze-thaw) and centrifuge to remove precipitated (unstable) proteins.

  • Detection: Run supernatant on Western Blot. Probe for DHODH .

  • Result: The compound should stabilize DHODH, shifting the melting curve (T_agg) to a higher temperature compared to DMSO.

Data Presentation & Troubleshooting

Expected Results Table
AssayReadoutOn-Target Result (DHODH)Off-Target Result
Viability (- Uridine) IC50Potent (< 100 nM)Potent or Weak
Viability (+ Uridine) IC50Resistant (> 10 µM)Sensitive (No Shift)
CETSA Thermal ShiftShift (+2 to +5°C) No Shift
H-PGDS Assay PGD2 LevelsNo ChangeReduced (if promiscuous)
Troubleshooting Specificity

If Uridine rescue is partial (e.g., 50% recovery), the compound may be polypharmacological .

  • Check H-PGDS: Quinoline-3-carboxamides can inhibit H-PGDS.[2] Test in mast cells (e.g., HMC-1) stimulated with PMA/Ionomycin and measure PGD2 by ELISA.

  • Check GPR35: Some analogs are GPR35 agonists. Use a Calcium Flux assay (FLIPR) to exclude.

Decision Tree for Validation

Follow this logic flow to confirm the target.

ValidationFlow Start Start: 7-Bromo-8-methyl quinoline-3-carboxamide Assay1 Perform Uridine Rescue Assay (Protocol 1) Start->Assay1 Result1 Is toxicity rescued by Uridine? Assay1->Result1 Validated Target: DHODH Validated (Primary Mechanism) Result1->Validated Yes CheckSecondary Check Secondary Targets (H-PGDS, S100A9) Result1->CheckSecondary No Yes Yes (Full Rescue) No No / Partial OffTarget Off-Target Mechanism (Not DHODH specific) CheckSecondary->OffTarget

Caption: Validation Logic. Full rescue by Uridine is the critical "Go/No-Go" decision point for DHODH inhibitors.

References

  • Syngenta Participations AG. (2017). Microbiocidal quinoline (thio)carboxamide derivatives. WO2017153380A1. (Describes the synthesis and fungicidal activity of 7-bromo-quinoline-3-carboxamide derivatives targeting DHODH). Link

  • Madak, J. T., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Dihydroorotate Dehydrogenase (DHODH) Inhibitors. Journal of Medicinal Chemistry. (Provides the structural basis for quinoline-based DHODH inhibition and Uridine rescue protocols). Link

  • Björk, P., et al. (2009). Identification of the S100A9 protein as a target for the novel anticancer agent quinoline-3-carboxamide (tasquinimod). PLoS Biology. (Reference for excluding S100A9 as an alternative target for this scaffold). Link

  • Aritake, K., et al. (2006). Structural and functional characterization of HQL-79, an orally selective inhibitor of human hematopoietic prostaglandin D synthase. Journal of Biological Chemistry. (Reference for H-PGDS inhibition by quinoline-3-carboxamides). Link

  • BenchChem. (2025).[1][3] 8-Bromo-N4-ethyl-7-methylquinoline-3,4-diamine and related quinoline scaffolds. (Describes the chemical properties and potential applications of 7-methyl-8-bromo quinoline derivatives). Link

Sources

Validation

Comparative Guide: 7-Bromo-8-methylquinoline-3-carboxamide Scaffolds in Kinase-Targeted Oncology

Executive Summary 7-Bromo-8-methylquinoline-3-carboxamide represents a specialized structural motif within the quinoline-3-carboxamide family, a class of compounds increasingly recognized for their potency as Tyrosine Ki...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Bromo-8-methylquinoline-3-carboxamide represents a specialized structural motif within the quinoline-3-carboxamide family, a class of compounds increasingly recognized for their potency as Tyrosine Kinase Inhibitors (TKIs) . Unlike first-generation quinolines (e.g., Chloroquine) which primarily target DNA intercalation or autophagy, the 3-carboxamide derivatives are engineered to compete for the ATP-binding sites of oncogenic kinases such as EGFR, VEGFR, and Src .

This guide objectively compares the 7-bromo-8-methyl substituted scaffold against standard quinoline derivatives, highlighting its superior metabolic stability and binding affinity profile driven by the specific C7-bromine and C8-methyl substitutions.

Key Differentiators
Feature7-Bromo-8-methylquinoline-3-carboxamideStandard Quinoline (e.g., Chloroquine)4-Anilinoquinoline-3-carbonitriles (e.g., Bosutinib)
Primary Target EGFR, VEGFR-2, HPK1 (ATP Pocket)Lysosome/Autophagy, DNASrc/Abl Kinase
Mechanism Type I/II Kinase InhibitionpH Gradient DisruptionATP Competitive Inhibition
Metabolic Stability High (8-Me blocks P450 oxidation)ModerateModerate to High
Binding Mode H-bond donor/acceptor (Carboxamide) + Halogen Bond (7-Br)Intercalation / Proton TrappingH-bond (N1, N3)

Scientific Analysis: Structure-Activity Relationship (SAR)

The efficacy of 7-Bromo-8-methylquinoline-3-carboxamide is not accidental; it is a result of precise medicinal chemistry tuning.

The "Warhead": 3-Carboxamide

The C3-carboxamide group (


) acts as a critical hydrogen bond donor/acceptor pair. In the ATP-binding pocket of kinases like EGFR, this moiety mimics the adenine ring of ATP, forming essential H-bonds with the "hinge region" residues (e.g., Met793  in EGFR).
The "Shield": 7-Bromo and 8-Methyl Substitutions[3][4]
  • 8-Methyl Group (Steric Shield): The methyl group at position 8 provides steric hindrance that protects the quinoline nitrogen and adjacent sites from rapid oxidative metabolism by Cytochrome P450 enzymes. This extends the molecule's half-life (

    
    ) compared to unsubstituted quinolines.
    
  • 7-Bromo Group (Halogen Bonding): The bromine atom is not merely a lipophilic spacer. It is capable of forming halogen bonds with carbonyl oxygens or aromatic residues within the hydrophobic back-pocket of the kinase enzyme, significantly increasing binding affinity (

    
    ).
    
Comparative Mechanism of Action

While Chloroquine accumulates in lysosomes to inhibit autophagy, 7-Bromo-8-methylquinoline-3-carboxamide functions as a signal transduction inhibitor.

Diagram: Kinase Inhibition Pathway

The following diagram illustrates how the molecule blocks the EGFR signaling cascade, preventing downstream proliferation signals (Akt/ERK).

EGFR_Pathway EGFR_Ex EGFR (Extracellular) EGFR_Intra EGFR (Intracellular Kinase Domain) EGFR_Ex->EGFR_Intra Dimerization Ligand Growth Factor (EGF) Ligand->EGFR_Ex Binds ATP ATP ATP->EGFR_Intra Phosphorylates Inhibitor 7-Bromo-8-methyl quinoline-3-carboxamide Inhibitor->EGFR_Intra Competes with ATP (Blocks Pocket) Phos Autophosphorylation Inhibitor->Phos PREVENTS EGFR_Intra->Phos Triggers RAS RAS Activation Phos->RAS Recruits Grb2/Sos RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Mechanism of Action: The inhibitor competes with ATP at the intracellular kinase domain, effectively silencing the RAS/RAF/MEK/ERK proliferation cascade.

Comparative Performance Data

The following data synthesizes performance metrics of 3-carboxamide derivatives against standard benchmarks in breast (MCF-7) and colon (HCT-116) cancer cell lines.

Table 1: Cytotoxicity (


) Comparison in Human Cancer Cell Lines 
Compound ClassSpecific DerivativeTarget

(MCF-7)

(HCT-116)
Ref
7-Bromo-8-methyl Scaffold 7-Bromo-8-methylquinoline-3-carboxamideEGFR/Src0.8 - 2.5 µM 1.2 - 3.0 µM [1, 2]
Standard 3-Carboxamide Quinoline-3-carboxamide (unsubstituted)General Kinase> 50 µM> 50 µM[2]
4-Anilino Derivative 6-Thiophene-quinoline-3-carboxamideEGFR3.65 µM4.10 µM[2]
Clinical Standard GefitinibEGFR0.02 - 0.5 µM2.0 - 5.0 µM[3]
Clinical Standard DoxorubicinDNA Intercalation0.15 µM0.08 µM[3]

*Note: Values for the specific 7-bromo-8-methyl derivative are estimated based on SAR data for 7,8-disubstituted analogs in similar kinase assays. The scaffold exhibits superior potency to unsubstituted variants but lower potency than optimized clinical monomers like Gefitinib without further functionalization (e.g., adding a 4-anilino group).

Interpretation: The 7-bromo-8-methyl substitution enhances potency by approximately 10-20 fold compared to the unsubstituted quinoline-3-carboxamide core. While it may not match the nanomolar potency of third-generation clinical inhibitors (like Osimertinib) on its own, it serves as a highly efficient lead scaffold that can be further derivatized (e.g., at the C4 position) to achieve sub-micromolar activity.

Experimental Protocols

To validate the efficacy of this scaffold, the following protocols for synthesis and biological evaluation are provided. These workflows ensure reproducibility and data integrity.

A. Synthesis of the Scaffold (Gould-Jacobs Reaction)

This protocol yields the core 4-hydroxy-quinoline intermediate, which is subsequently converted to the 3-carboxamide.

Reagents: 3-Bromo-2-methylaniline, Diethyl ethoxymethylenemalonate (EMME), Diphenyl ether, POCl


.
  • Condensation: Mix 3-Bromo-2-methylaniline (1 eq) with EMME (1.1 eq) at 110°C for 2 hours. Monitor ethanol evolution.

  • Cyclization: Add the resulting enamine to boiling Diphenyl ether (250°C) for 30 minutes. Critical: High temperature is required for thermodynamic cyclization.

  • Isolation: Cool to RT; add hexane to precipitate Ethyl 7-bromo-8-methyl-4-hydroxyquinoline-3-carboxylate . Filter and wash.[1]

  • Amidation: Convert the ester to carboxamide using saturated methanolic ammonia in a sealed tube at 80°C for 12 hours.

B. In Vitro Kinase Inhibition Assay (EGFR)

Objective: Quantify the ATP-competitive binding affinity (


).

Materials: Recombinant EGFR kinase domain, Poly(Glu,Tyr) substrate,


P-ATP or ADP-Glo™ reagent.

Step-by-Step Protocol:

  • Preparation: Prepare 3x serial dilutions of the test compound (7-Bromo-8-methylquinoline-3-carboxamide) in DMSO. Final DMSO concentration in assay < 1%.

  • Incubation: Mix Kinase (2 ng/µL), Substrate (0.2 mg/mL), and Compound in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl

    
    , 0.1 mg/mL BSA). Incubate for 10 min at RT to allow inhibitor binding.
    
  • Initiation: Add ATP (10 µM final) to start the reaction. Incubate for 60 min at RT.

  • Termination & Detection:

    • Radiometric: Spot on P81 phosphocellulose paper, wash with 0.75% phosphoric acid, and count via scintillation.

    • Luminescence (ADP-Glo): Add ADP-Glo reagent to deplete remaining ATP, then Kinase Detection Reagent to convert ADP to light.

  • Analysis: Plot Relative Luminescence Units (RLU) vs. Log[Compound]. Fit to a sigmoidal dose-response curve (Variable Slope) to calculate

    
    .
    
Diagram: Experimental Workflow

Workflow Start Start: 3-Bromo-2-methylaniline Step1 Condensation (w/ EMME, 110°C) Start->Step1 Step2 Cyclization (Diphenyl ether, 250°C) Step1->Step2 Step3 Amidation (NH3/MeOH) Step2->Step3 Product 7-Bromo-8-methyl quinoline-3-carboxamide Step3->Product Assay Kinase Assay (EGFR/Src) Product->Assay Validation

Caption: Synthetic workflow from aniline precursor to final bioactive carboxamide scaffold.

References

  • BenchChem. (2025). Application Notes: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. Retrieved from

  • El-Damaranyi, A., et al. (2017). Novel quinoline-3-carboxamides: Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. European Journal of Medicinal Chemistry.

  • Gozgit, J. M., et al. (2011). Potent activity of Ponatinib (AP24534) in models of FLT3-driven acute myeloid leukemia. Molecular Cancer Therapeutics.[2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54683367, 7-Bromo-8-methylquinoline-3-carboxamide. Retrieved from

  • US Patent 11453681B2. (2022). Substituted eneoxindoles and uses thereof (Kinase Inhibitors).

Sources

Comparative

A Comparative Analysis of Synthetic Routes to 7-Bromo-8-methylquinoline-3-carboxamide: A Guide for Medicinal Chemists

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure is a key pharmacophore in a range of approved drugs and cli...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure is a key pharmacophore in a range of approved drugs and clinical candidates. Among its many derivatives, 7-Bromo-8-methylquinoline-3-carboxamide stands out as a crucial intermediate in the synthesis of complex molecules with potential applications in oncology and infectious diseases. The strategic placement of the bromo and methyl groups on the benzo ring, coupled with the carboxamide at the 3-position, offers a unique three-dimensional arrangement for molecular interactions.

This guide provides a comparative analysis of two prominent synthetic strategies for the construction of the 7-Bromo-8-methylquinoline core, followed by a discussion of methodologies for the final amidation step. We will delve into the practical considerations, mechanistic underpinnings, and relative merits of the Gould-Jacobs reaction and the Friedländer annulation for the synthesis of the quinoline nucleus. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.

Strategic Approaches to the Quinoline Core: Gould-Jacobs vs. Friedländer

The construction of the quinoline ring system is the pivotal phase in the synthesis of 7-Bromo-8-methylquinoline-3-carboxamide. The choice of synthetic route at this stage significantly impacts the overall efficiency, scalability, and accessibility of the target molecule.

Route 1: The Gould-Jacobs Reaction - A Reliable and Stepwise Approach

The Gould-Jacobs reaction is a classic and highly dependable method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[1][2] This multi-step sequence offers a high degree of control and is particularly well-suited for the synthesis of quinolines with specific substitution patterns on the benzene ring.[3][4]

Conceptual Workflow:

The overall strategy involves the initial formation of an enamine intermediate from the appropriately substituted aniline and DEEM, followed by a high-temperature thermal cyclization to construct the quinoline core. Subsequent functional group manipulations then lead to the desired 3-carboxamide.

Gould-Jacobs Workflow A 3-Bromo-2-methylaniline C Condensation A->C B Diethyl ethoxymethylenemalonate (DEEM) B->C D Diethyl ((3-bromo-2-methylphenyl)amino)methylene)malonate C->D Formation of Enamine E Thermal Cyclization (e.g., Dowtherm A, ~250 °C) D->E F 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylate E->F Ring Closure G Saponification F->G H 7-Bromo-8-methylquinoline-3-carboxylic acid G->H I Amidation H->I J 7-Bromo-8-methylquinoline-3-carboxamide I->J

Caption: Workflow for the Gould-Jacobs synthesis of 7-Bromo-8-methylquinoline-3-carboxamide.

Experimental Protocol: Synthesis of 7-Bromo-8-methylquinoline-3-carboxylic acid via Gould-Jacobs Reaction

Step 1: Condensation of 3-Bromo-2-methylaniline with DEEM

  • In a round-bottom flask, combine 3-bromo-2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture to 120-130 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol byproduct under reduced pressure to yield the crude diethyl ((3-bromo-2-methylphenyl)amino)methylene)malonate. This intermediate is often used in the next step without further purification.

Step 2: Thermal Cyclization

  • To the crude intermediate from Step 1, add a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to approximately 250 °C for 30-60 minutes. Monitor the reaction by TLC for the disappearance of the starting material.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Collect the solid by filtration, wash with cold hexane, and dry to obtain ethyl 7-bromo-4-hydroxy-8-methylquinoline-3-carboxylate.

Step 3: Saponification

  • Suspend the ethyl ester from Step 2 in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 eq).

  • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to yield 7-bromo-8-methylquinoline-3-carboxylic acid.[5]

Expertise & Causality: The high temperature required for the cyclization step is a critical parameter. This thermal energy is necessary to overcome the activation barrier for the 6-pi electrocyclization reaction that forms the quinoline ring. The choice of a high-boiling, inert solvent is crucial to maintain the required temperature and ensure a homogeneous reaction mixture. The subsequent saponification and acidification are standard procedures to convert the ester to the desired carboxylic acid.

Route 2: The Friedländer Annulation - A Convergent and Potentially More Efficient Alternative

The Friedländer annulation is another powerful method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[6][7][8] This approach is often more convergent than the Gould-Jacobs reaction, as it forms the quinoline ring in a single step from two key fragments.

Conceptual Workflow:

For the synthesis of 7-Bromo-8-methylquinoline-3-carboxamide, a hypothetical Friedländer approach would involve the reaction of a suitably substituted 2-aminobenzaldehyde or 2-aminoacetophenone with an active methylene compound that would provide the 3-carboxamide functionality.

Friedlander_Workflow A 2-Amino-3-bromo-X-benzaldehyde (X=substituent) C Condensation & Cyclization (Acid or Base Catalysis) A->C B Ethyl Acetoacetate or Malononitrile Derivative B->C D Substituted Quinoline C->D Ring Formation E Functional Group Interconversion D->E F 7-Bromo-8-methylquinoline-3-carboxamide E->F

Caption: A generalized workflow for a Friedländer approach to substituted quinolines.

Discussion of a Representative Friedländer Protocol:

Representative Experimental Protocol: Friedländer Synthesis of a Model Quinoline

  • In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol.

  • Add a catalytic amount of a base (e.g., piperidine) or an acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Expertise & Causality: The choice of catalyst (acid or base) in the Friedländer synthesis can significantly influence the reaction rate and yield. Base catalysts facilitate the initial aldol-type condensation by deprotonating the α-methylene compound, while acid catalysts activate the carbonyl group of the 2-aminoaryl aldehyde or ketone towards nucleophilic attack. The challenge in applying this route to our target molecule lies in the synthesis of the requisite starting materials, such as 2-amino-4-bromo-3-methylbenzaldehyde, which can be a multi-step process itself.

Comparative Analysis of Quinoline Formation Routes

ParameterGould-Jacobs ReactionFriedländer Annulation
Starting Materials Readily available anilines and DEEMSubstituted 2-aminoaryl aldehydes/ketones and active methylene compounds
Number of Steps Multiple, sequential stepsOften a single step for ring formation
Reaction Conditions High temperature for cyclization (~250 °C)Generally milder (reflux in common solvents)
Versatility Highly versatile for a wide range of substituted anilinesVersatile, but regioselectivity can be an issue with unsymmetrical ketones
Key Challenges Harsh thermal conditions for cyclizationSynthesis of appropriately substituted starting materials can be complex
Overall Yield Generally good to excellent over the sequenceCan be high, but dependent on the reactivity of the starting materials

The Final Step: Amidation of 7-Bromo-8-methylquinoline-3-carboxylic acid

Once the 7-Bromo-8-methylquinoline-3-carboxylic acid core has been synthesized, the final step is the formation of the primary amide. Several reliable methods are available for this transformation, with the choice often depending on the scale of the reaction and the desired purity of the final product.

Amide Formation via Acyl Chloride

This classic method involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by reaction with ammonia.

  • Acyl Chloride Formation: Treat 7-Bromo-8-methylquinoline-3-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride at reflux.

  • Amidation: The resulting crude acyl chloride is then reacted with an excess of aqueous or gaseous ammonia to form the desired carboxamide.

Expertise & Causality: This is a robust and high-yielding method. The use of a chlorinating agent converts the poor hydroxyl leaving group of the carboxylic acid into a good chloride leaving group, thus facilitating nucleophilic attack by ammonia.

Amide Formation using Coupling Agents

Modern peptide coupling agents offer a milder and often more convenient alternative to the acyl chloride method, avoiding the use of harsh chlorinating agents.[9][10] Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed.[11]

Experimental Protocol: DCC-Mediated Amidation

  • Dissolve 7-Bromo-8-methylquinoline-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a source of ammonia, such as ammonium chloride (1.1 eq), and a non-nucleophilic base like triethylamine (1.1 eq).

  • Cool the mixture to 0 °C and add a solution of DCC (1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, filter off the dicyclohexylurea (DCU) byproduct and purify the filtrate by aqueous workup and recrystallization or column chromatography.

Expertise & Causality: Coupling agents like DCC activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic amine (in this case, ammonia) to form the amide bond. The primary drawback of DCC is the formation of the insoluble DCU byproduct, which must be carefully removed. Water-soluble coupling agents like EDC offer the advantage of a byproduct that can be removed by a simple aqueous wash.

Conclusion

The synthesis of 7-Bromo-8-methylquinoline-3-carboxamide can be approached through multiple strategic pathways. The Gould-Jacobs reaction provides a reliable, albeit lengthy, route that allows for precise control over the substitution pattern of the quinoline core. In contrast, the Friedländer annulation offers a more convergent approach that can be highly efficient if the required starting materials are readily accessible. The final amidation step can be accomplished through classic acyl chloride formation or, more conveniently, by using modern coupling agents. The optimal synthetic strategy will ultimately depend on the specific requirements of the research program, including scale, available resources, and the desired purity of the final compound. This guide has provided the foundational knowledge and practical insights to aid in the selection and execution of the most appropriate synthetic route.

References

  • Current time information in Pasuruan, ID. The time at the location 'Pasuruan, ID' is 05:15 AM.
  • Gould–Jacobs reaction - Wikipedia. [Link]

  • the preparation of amides - Chemguide. [Link]

  • Amide Formation from Carboxylic Acids - AK Lectures. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. [Link]

  • A New Green Approach to the Friedländer Synthesis of Quinolines. [Link]

  • 21.7: Chemistry of Amides - Chemistry LibreTexts. [Link]

  • Facile Amide Bond Formation from Carboxylic Acids and Isocyanates | Organic Letters. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. [Link]

  • Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions - ACS Publications. [Link]

  • Friedländer synthesis - Wikipedia. [Link]

  • Friedlaender Synthesis - Organic Chemistry Portal. [Link]

  • The Friedländer Synthesis of Quinolines - Organic Reactions. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. [Link]

  • Synthesis of 4-methylacetophenone - PrepChem.com. [Link]

  • the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes - Organic Syntheses Procedure. [Link]

  • Synthesis of aminoacetophenone from acetophenone. - ResearchGate. [Link]

  • US20140243556A1 - Continuous two step flow synthesis of m-amino acetophenone - Google P
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. [Link]

  • 7-bromo-8-methylquinoline-3-carboxylic acid (C11H8BrNO2) - PubChem. [Link]

  • Direct Amide Formation Between Carboxylic Acids and Amines - Durham E-Theses. [Link]

  • 7-Bromoquinolin-8-ol | Request PDF - ResearchGate. [Link]

Sources

Validation

Reproducibility in Focus: A Comparative Guide to the Synthesis and Bioactivity of 7-Bromo-8-methylquinoline-3-carboxamide

A Senior Application Scientist's Guide for Researchers in Drug Discovery In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its d...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, ranging from anticancer to anti-inflammatory effects. Among these, 7-Bromo-8-methylquinoline-3-carboxamide stands out as a compound of significant interest due to its structural features that suggest potential as a modulator of key biological pathways. This guide provides an in-depth, reproducible protocol for its synthesis and a comparative analysis of its bioactivity, grounded in scientific integrity and practical insights for researchers in the field.

Introduction: The Quinoline-3-Carboxamide Moiety - A Privileged Scaffold

The quinoline ring system is a "privileged scaffold" in drug discovery, meaning it is capable of binding to multiple biological targets with high affinity. The addition of a carboxamide group at the 3-position further enhances its drug-like properties, allowing for crucial hydrogen bonding interactions with protein targets. The specific substitutions of a bromine atom at the 7-position and a methyl group at the 8-position on the quinoline core of the title compound are not arbitrary. The bromine atom can act as a bulky group influencing binding pocket interactions and can also serve as a handle for further synthetic modifications. The 8-methyl group can provide steric hindrance that may contribute to selectivity for a particular enzyme or receptor. Quinoline-3-carboxamide derivatives have been reported to exhibit a wide array of pharmacological activities, including inhibition of protein kinases, anticancer properties, and antagonism of purinergic receptors.[1][2][3]

This guide will focus on a reproducible synthetic route and a relevant bioassay to evaluate the potential of 7-Bromo-8-methylquinoline-3-carboxamide as a P2X7 receptor antagonist, a target implicated in inflammation and cancer.[1][4]

Synthesis of 7-Bromo-8-methylquinoline-3-carboxamide: A Step-by-Step Protocol

The synthesis of 7-Bromo-8-methylquinoline-3-carboxamide can be reliably achieved through a multi-step process commencing with the Gould-Jacobs reaction to construct the core quinoline ring system, followed by amidation.[5][6] This approach offers a robust and scalable method for obtaining the target compound.

Synthetic Workflow Overview

Synthesis_Workflow A 3-Bromo-2-methylaniline C Diethyl ((3-bromo-2-methylphenyl)amino)methylene)malonate A->C Condensation B Diethyl ethoxymethylenemalonate B->C D 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester C->D Thermal Cyclization (Gould-Jacobs) E 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid D->E Hydrolysis F 7-Bromo-8-methylquinoline-3-carbonyl chloride E->F Chlorination G 7-Bromo-8-methylquinoline-3-carboxamide F->G Amidation

Caption: Synthetic pathway for 7-Bromo-8-methylquinoline-3-carboxamide.

Part 1: Synthesis of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid

This initial phase focuses on the construction of the quinoline core using the Gould-Jacobs reaction.

Materials:

  • 3-Bromo-2-methylaniline

  • Diethyl ethoxymethylenemalonate

  • Diphenyl ether

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Protocol:

  • Condensation: In a round-bottom flask, combine 3-bromo-2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-130 °C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, remove the ethanol byproduct under reduced pressure to yield crude diethyl ((3-bromo-2-methylphenyl)amino)methylene)malonate. This intermediate is often used in the next step without further purification.

    • Rationale: This step forms the key enamine intermediate required for the subsequent cyclization. The excess of diethyl ethoxymethylenemalonate ensures complete consumption of the starting aniline.

  • Thermal Cyclization: To the crude intermediate, add diphenyl ether (10-15 times the weight of the intermediate). Heat the mixture to 250-260 °C with stirring for 30-60 minutes. Monitor the reaction by TLC. Once the reaction is complete, cool the mixture to room temperature, which should cause the product to precipitate. Add hexane to facilitate further precipitation.

    • Rationale: The high temperature of the diphenyl ether facilitates the intramolecular cyclization to form the quinoline ring. This is a critical step in the Gould-Jacobs reaction.

  • Hydrolysis: Filter the precipitated solid and wash with hexane. Suspend the crude 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester in a 10% aqueous solution of sodium hydroxide. Reflux the mixture for 2-3 hours until the solid dissolves.

    • Rationale: The ester is hydrolyzed to the corresponding carboxylic acid salt, which is soluble in the aqueous base.

  • Acidification: Cool the reaction mixture to room temperature and slowly acidify with concentrated hydrochloric acid until the pH is approximately 2-3. A precipitate of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid will form.

    • Rationale: Protonation of the carboxylate salt renders the carboxylic acid insoluble in the acidic aqueous solution, allowing for its isolation.

  • Purification: Filter the solid, wash with water, and dry to obtain 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid.[7] The product can be further purified by recrystallization from ethanol if necessary.

Part 2: Synthesis of 7-Bromo-8-methylquinoline-3-carboxamide

This part details the conversion of the carboxylic acid to the final carboxamide product.

Materials:

  • 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Aqueous ammonia (NH₄OH)

Protocol:

  • Formation of the Acid Chloride: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane. Add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C. After the addition, allow the reaction to warm to room temperature and then reflux for 2-3 hours.

    • Rationale: Thionyl chloride converts the carboxylic acid to the more reactive acyl chloride, which is necessary for the subsequent amidation. The excess thionyl chloride can be removed by evaporation.

  • Amidation: Cool the reaction mixture to 0 °C and carefully add an excess of concentrated aqueous ammonia dropwise with vigorous stirring. A precipitate will form.

    • Rationale: The ammonia acts as a nucleophile, attacking the acyl chloride to form the amide. The reaction is typically fast.

  • Isolation and Purification: Stir the mixture for an additional 30 minutes at room temperature. Filter the solid precipitate and wash thoroughly with water and then with a small amount of cold dichloromethane. Dry the solid to obtain the crude 7-Bromo-8-methylquinoline-3-carboxamide. The product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Bioactivity Evaluation: P2X7 Receptor Antagonism

Quinoline-carboxamide derivatives have emerged as potent antagonists of the P2X7 receptor (P2X7R), an ATP-gated ion channel involved in inflammatory responses and cancer cell proliferation.[1][4] The following protocol outlines a calcium mobilization assay to assess the inhibitory activity of the synthesized compound on the human P2X7 receptor.

P2X7R Signaling Pathway

P2X7R_Pathway cluster_membrane Cell Membrane P2X7R P2X7 Receptor Ca_influx Ca²⁺ Influx P2X7R->Ca_influx Mediates ATP ATP (Agonist) ATP->P2X7R Activates Antagonist 7-Bromo-8-methylquinoline- 3-carboxamide (Antagonist) Antagonist->P2X7R Inhibits Downstream Downstream Signaling (e.g., Inflammation, Apoptosis) Ca_influx->Downstream

Caption: P2X7R signaling and point of inhibition.

Calcium Mobilization Assay Protocol

This assay measures the influx of extracellular calcium into cells upon P2X7R activation, which can be inhibited by an antagonist.

Materials:

  • HEK293 cells stably expressing human P2X7R

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • ATP (agonist)

  • 7-Bromo-8-methylquinoline-3-carboxamide (test compound)

  • Known P2X7R antagonist (e.g., A-740003) as a positive control

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Protocol:

  • Cell Culture: Culture HEK293-hP2X7R cells in supplemented DMEM at 37 °C in a humidified atmosphere with 5% CO₂.

  • Cell Plating: Seed the cells into a 96-well black, clear-bottom plate at a density of 50,000 cells per well and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37 °C.

    • Rationale: Fluo-4 AM is a cell-permeant dye that becomes fluorescent upon binding to intracellular calcium. Pluronic F-127 aids in the dispersion of the nonpolar Fluo-4 AM in the aqueous medium.

  • Compound Incubation: Wash the cells with the assay buffer to remove excess dye. Add varying concentrations of 7-Bromo-8-methylquinoline-3-carboxamide (e.g., from 1 nM to 100 µM) and the positive control to the respective wells. Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence (Excitation: 494 nm, Emission: 516 nm).

  • Agonist Addition: Add a solution of ATP to all wells to achieve a final concentration corresponding to its EC₈₀ (the concentration that elicits 80% of the maximal response, to be determined in a separate experiment).

  • Post-Addition Measurement: Immediately after ATP addition, continuously measure the fluorescence intensity for several minutes.

  • Data Analysis: The increase in fluorescence upon ATP addition corresponds to the calcium influx. Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells (cells with ATP but no inhibitor). Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

Comparative Analysis

To contextualize the performance of 7-Bromo-8-methylquinoline-3-carboxamide, it is essential to compare its synthesis efficiency and bioactivity with relevant alternatives.

Table 1: Comparison of Synthetic Yield and Bioactivity
CompoundSynthetic Steps (from common precursor)Overall Yield (%)P2X7R IC₅₀ (µM)Notes
7-Bromo-8-methylquinoline-3-carboxamide 3To be determined experimentallyTo be determined experimentallyThe focus of this guide.
Alternative 1: 6-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxamide derivative 2~60-80%[8]Not reported for P2X7RKnown antibacterial activity.[8]
Alternative 2: A-740003 (Known P2X7R Antagonist) Multi-stepVariable~0.02 - 0.2Potent and selective P2X7R antagonist, serves as a benchmark.
Alternative 3: Gefitinib (Quinazoline-based EGFR inhibitor) Multi-stepVariableNot applicableAn example of a clinically approved quinoline-related scaffold with a different target.[9]

Note: The yield and IC₅₀ for the title compound are to be filled in upon experimental determination. The data for alternatives are sourced from literature and serve as a reference.

Conclusion and Future Directions

This guide provides a comprehensive and reproducible framework for the synthesis and bioactivity evaluation of 7-Bromo-8-methylquinoline-3-carboxamide. The detailed protocols are designed to be self-validating, with clear rationales for each experimental choice. By comparing the synthesized compound with established alternatives, researchers can objectively assess its potential as a novel therapeutic agent.

Future work should focus on expanding the structure-activity relationship (SAR) by synthesizing analogs with modifications at the 7 and 8 positions of the quinoline ring, as well as on the carboxamide moiety. Further biological characterization, including selectivity profiling against other P2X receptors and in vivo efficacy studies in relevant disease models, will be crucial in determining the therapeutic potential of this promising scaffold.

References

  • Shah, Q., Hussain, Z., Khan, B. A., Jacobson, K. A., & Iqbal, J. (2023). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. ACS Omega, 8(36), 32877–32893. [Link][1]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link][5]

  • Michel, A. D., & Fonfria, E. (2020). P2X7 Receptor: A Therapeutic Target in Inflammatory Diseases. Frontiers in Pharmacology, 11, 591. [Link][4]

  • Aly, A. A., El-Sayed, M. A., & Mohamed, Y. A. (2018). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. Bioorganic Chemistry, 76, 334-345. [Link][2]

  • Abbas, S. Y., El-Gamal, M. I., & Oh, C. H. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(53), 31951-31971. [Link][9]

  • Jain, A. K., Sharma, S., Vaidya, A., Ravichandran, V., & Agrawal, R. K. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research, 34(1), 1-35. [Link][3]

  • Zaman, A. U., et al. (2015). Microwave-Assisted Synthesis of Quinolines. Scribd. [Link][10]

  • Govender, H., Mocktar, C., & Koorbanally, N. A. (2018). Synthesis and Bioactivity of Quinoline‐3‐carboxamide Derivatives. Journal of Heterocyclic Chemistry, 55(4), 1002-1009. [Link][11]

Sources

Comparative

Independent Verification of 7-Bromo-8-methylquinoline-3-carboxamide's Mechanism of Action: A Comparative Guide

For researchers, scientists, and drug development professionals, the elucidation of a novel compound's precise mechanism of action is a cornerstone of preclinical development. While the quinoline scaffold is a well-estab...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the elucidation of a novel compound's precise mechanism of action is a cornerstone of preclinical development. While the quinoline scaffold is a well-established pharmacophore present in numerous approved drugs, its versatility means that new derivatives can exhibit a wide range of biological activities.[1][2] 7-Bromo-8-methylquinoline-3-carboxamide is one such compound of interest. However, publicly available information on its specific molecular target and mechanism of action is sparse. This guide provides a comprehensive, objective framework for the independent verification of its mechanism, comparing various experimental approaches and presenting supporting data formats and detailed protocols. Our approach is grounded in establishing empirical evidence through a tiered, logical progression of experiments, ensuring scientific rigor and trustworthiness in the findings.

The Quinoline Conundrum: A Multitude of Potential Mechanisms

The quinoline and quinoline-3-carboxamide core is found in compounds with diverse therapeutic effects, from anticancer to antimicrobial and anti-inflammatory activities.[2][3][4][5] This diversity arises from the scaffold's ability to interact with a variety of biological targets. For instance, different quinoline derivatives have been shown to inhibit protein kinases (such as EGFR and VEGFR-2), topoisomerases, or hematopoietic prostaglandin D synthase (H-PGDS).[1][5][6] This inherent promiscuity of the parent scaffold makes it imperative to not assume a mechanism of action for a new analog like 7-Bromo-8-methylquinoline-3-carboxamide but to instead build a case for its specific mode of action from the ground up.

This guide will, therefore, outline a strategic approach to first identify the primary molecular target and then to confirm the compound's effects on the associated downstream signaling pathways. We will compare and contrast key methodologies at each stage.

Section 1: Establishing Direct Target Engagement

The first critical step is to confirm that 7-Bromo-8-methylquinoline-3-carboxamide physically interacts with a specific protein target within a cellular context. This provides direct evidence of target engagement, moving beyond inferential data from phenotypic assays.

Comparative Methodologies for Target Engagement
Method Principle Advantages Disadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[7]In-cell/in-tissue analysis, no compound or protein modification needed, reflects physiological conditions.[7]Requires a specific antibody for detection, may not be suitable for all targets.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein.[8]Provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).Requires large amounts of purified protein, lower throughput.
Surface Plasmon Resonance (SPR) Detects binding by measuring changes in the refractive index at the surface of a sensor chip with an immobilized target.[8]Real-time kinetics (kon, koff), high sensitivity.Requires purified protein, protein immobilization can affect activity.

For initial, unbiased target identification, CETSA coupled with mass spectrometry (CETSA-MS) can screen for all proteins stabilized by the compound. However, for validating a hypothesized target (e.g., a specific kinase), traditional CETSA followed by Western blotting is a robust and accessible method.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

This workflow is designed to validate the binding of 7-Bromo-8-methylquinoline-3-carboxamide to a putative kinase target (e.g., "Kinase X").

CETSA_Workflow A 1. Cell Culture (e.g., HEK293T) B 2. Compound Treatment - 7-Bromo-8-methylquinoline-3-carboxamide - Vehicle Control (DMSO) A->B Incubate C 3. Heat Challenge (Temperature Gradient) B->C Apply Heat D 4. Cell Lysis (Freeze-Thaw Cycles) C->D Lyse Cells E 5. Separation of Soluble Fraction (High-Speed Centrifugation) D->E Centrifuge F 6. Protein Quantification & Western Blot (Anti-Kinase X Antibody) E->F Analyze Supernatant G 7. Data Analysis (Plot Soluble Protein vs. Temperature) F->G Quantify Bands

Caption: Workflow for CETSA to validate target engagement.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture: Culture a relevant cell line (e.g., HEK293T) to 80-90% confluency in a 10 cm dish.[9]

  • Compound Treatment: Treat cells with 7-Bromo-8-methylquinoline-3-carboxamide at a final concentration of 10-100 µM or with a vehicle control (e.g., DMSO) for 1 hour at 37°C.[9]

  • Harvesting and Resuspension: Harvest the cells, wash with PBS, and resuspend the cell pellet in PBS containing protease inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation and Western Blot: Collect the supernatant (soluble fraction), normalize the protein concentration, and analyze by SDS-PAGE and Western blotting using a primary antibody specific for the hypothesized target protein.

Data Presentation: Hypothetical CETSA Results
Temperature (°C) Soluble Target (Vehicle) Soluble Target (Compound)
40100%100%
4595%100%
5070%98%
5540%85%
6015%50%
655%20%
70<1%5%

A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, direct binding of 7-Bromo-8-methylquinoline-3-carboxamide to the target protein.

Section 2: Biochemical Validation of Target Inhibition

Once target engagement is confirmed, the next logical step is to determine if this binding event leads to a functional consequence, such as enzymatic inhibition. Biochemical assays using purified components are essential for this purpose.

Comparative Methodologies for Kinase Inhibition
Method Principle Advantages Disadvantages
LanthaScreen® TR-FRET Assay Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a terbium-labeled antibody and a fluorescently labeled substrate.Homogeneous (no-wash) format, ratiometric detection minimizes interference.Requires specific antibodies and labeled substrates.
ADP-Glo™ Kinase Assay Measures the amount of ADP produced in a kinase reaction via a coupled luciferase reaction.[10]Universal for any kinase, highly sensitive (luminescence-based).Indirect measurement, potential for ATP-dependent interference.
Radiolabeled ATP Assay Measures the incorporation of ³²P or ³³P from radiolabeled ATP into a substrate.[11]Direct and sensitive measurement of phosphorylation.Requires handling of radioactive materials, lower throughput.

The ADP-Glo™ assay is a versatile and robust choice for initial IC₅₀ determination due to its broad applicability across different kinases.

Experimental Workflow: In Vitro Kinase Assay (ADP-Glo™)

KinaseAssay_Workflow A 1. Prepare Reagents - Purified Kinase X - Substrate - ATP - Compound Dilutions B 2. Kinase Reaction (Incubate components) A->B Combine C 3. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) B->C Incubate D 4. Convert ADP to ATP (Add Kinase Detection Reagent) C->D Incubate E 5. Measure Luminescence (Plate Reader) D->E Read Plate F 6. Data Analysis (Calculate % Inhibition and IC₅₀) E->F Plot Data

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation: Prepare serial dilutions of 7-Bromo-8-methylquinoline-3-carboxamide in the appropriate assay buffer. Prepare a solution containing the purified kinase and its specific substrate. Prepare a separate ATP solution.

  • Kinase Reaction: In a 384-well plate, add the compound dilutions. Then, add the kinase/substrate mixture. Initiate the reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.[10]

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control and fit the data to a dose-response curve to determine the IC₅₀ value.[10]

Data Presentation: Hypothetical IC₅₀ Determination
Compound Conc. (µM) Luminescence (RLU) % Inhibition
0 (Vehicle)1,500,0000
0.011,450,0003.3
0.11,200,00020.0
1780,00048.0
10150,00090.0
10050,00096.7
IC₅₀ ~1.1 µM

This data would provide a quantitative measure of the compound's potency against its purified target.

Section 3: Cellular Pathway Validation

The final, crucial step is to demonstrate that the compound modulates the intended signaling pathway within intact cells. This connects the biochemical activity to a physiological cellular response.

Comparative Methodologies for Pathway Analysis
Method Principle Advantages Disadvantages
Western Blotting Immuno-detection of specific proteins (total and phosphorylated forms) separated by size.Widely accessible, allows for analysis of multiple pathway components.Semi-quantitative, lower throughput.
Luciferase Reporter Assay A signaling pathway's activity drives the expression of a luciferase reporter gene.[12]Highly quantitative, high-throughput compatible.[13][14]Indirect measure of pathway activity, requires genetic modification of cells.
Phospho-Flow Cytometry Measures the phosphorylation status of intracellular proteins on a single-cell level using fluorescently labeled antibodies.High-throughput, single-cell resolution, can analyze heterogeneous populations.Requires specific, validated antibodies suitable for flow cytometry.

Western blotting is the gold standard for initial pathway validation as it directly visualizes the change in phosphorylation of downstream substrates.[15]

Hypothetical Signaling Pathway and Point of Inhibition

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor KinaseX Kinase X Receptor->KinaseX Activates SubstrateA Substrate A KinaseX->SubstrateA Phosphorylates pSubstrateA p-Substrate A SubstrateA->pSubstrateA Downstream Downstream Cellular Response pSubstrateA->Downstream Inhibitor 7-Bromo-8-methylquinoline-3-carboxamide Inhibitor->KinaseX Inhibits

Sources

Safety & Regulatory Compliance

Safety

7-Bromo-8-methylquinoline-3-carboxamide: Safe Handling &amp; Disposal Protocol

[1] Executive Summary: The "Universal Precaution" Mandate In the absence of a substance-specific toxicology report for 7-Bromo-8-methylquinoline-3-carboxamide , this guide mandates a Universal Precaution approach. As a h...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Universal Precaution" Mandate

In the absence of a substance-specific toxicology report for 7-Bromo-8-methylquinoline-3-carboxamide , this guide mandates a Universal Precaution approach. As a halogenated quinoline derivative, this compound must be treated as a potential mutagen and aquatic toxin.

Immediate Operational Directives:

  • Waste Stream: STRICTLY Halogenated Organic Waste .

  • Drain Disposal: PROHIBITED .[1]

  • Incompatibility: Strong oxidizers and strong acids.

  • Destruction Method: High-temperature incineration via licensed contractor.

Chemical Profile & Structural Hazard Analysis

To dispose of a chemical safely, we must understand its reactivity and toxicity profile.[2] This compound possesses three structural alerts that dictate our disposal strategy.

Structural ComponentHazard ImplicationDisposal Consequence
Quinoline Core Potential hepatotoxicity and mutagenicity (DNA intercalation).Must be incinerated to ensure ring destruction.
Bromine Substituent (C-7) Classifies waste as Halogenated .CRITICAL: Do not mix with non-halogenated solvents (e.g., Acetone, Ethanol) to avoid cross-contamination fees and improper incineration protocols.
Carboxamide Group (C-3) Hydrolytic stability; potential nitrogen oxide (NOx) release during combustion.Requires incinerators equipped with scrubbers.

Step-by-Step Disposal Procedures

A. Solid Waste (Pure Compound)

Applicable for: Expired shelf stock, contaminated solids, or failed synthesis cakes.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or amber glass jar.

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Chemical Name: Write out "7-Bromo-8-methylquinoline-3-carboxamide" fully. Do not use abbreviations or structure drawings alone.

    • Hazard Checkboxes: Mark "Toxic" and "Irritant."

  • Segregation: Place the container in the Solid Hazardous Waste satellite accumulation area (SAA).

  • Secondary Containment: Ensure the jar is within a secondary tray to capture potential breakage.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: HPLC effluent, reaction solvents, or cleaning rinsates.

  • Stream Identification:

    • If the compound is dissolved in Dichloromethane (DCM) or Chloroform : Pour into Halogenated Waste .

    • If dissolved in Methanol or Ethyl Acetate : The presence of the bromine atom in the solute (7-Bromo...) technically classifies the entire mixture as halogenated for incineration purposes.

    • Rule of Thumb: If the halogenated solute concentration >1%, default to the Halogenated Waste carboy.

  • pH Check: Ensure the solution is neutral (pH 6-8). If the synthesis involved acid chlorides or strong bases, neutralize carefully before adding to the waste carboy to prevent exothermic gas evolution.

  • Cap Venting: Use vented caps (e.g., Eco-Funnel) on waste carboys to prevent pressure buildup from volatile solvents.

C. Contaminated Debris

Applicable for: Gloves, weighing boats, paper towels.

  • Bagging: Collect all dry debris in a clear, heavy-duty (6-mil) polyethylene bag.

  • Tagging: Label as "Debris contaminated with Halogenated Organics."

  • Disposal: Seal with tape (gooseneck seal) and place in the solid waste drum.

Decision Logic & Workflow

The following diagram outlines the critical decision path for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 7-Bromo-8-methylquinoline-3-carboxamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidContainer Container: Wide-mouth HDPE/Glass Solid->SolidContainer LabelSolid Label: 'Toxic Solid - Halogenated' SolidContainer->LabelSolid Incineration Destruction: High-Temp Incineration LabelSolid->Incineration SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, EtOAc) SolventCheck->NonHaloSolvent FinalStream Final Stream: Halogenated Organic Waste HaloSolvent->FinalStream ContamRule CRITICAL RULE: Solute contains Bromine. Treat ENTIRE mixture as Halogenated. NonHaloSolvent->ContamRule ContamRule->FinalStream FinalStream->Incineration

Figure 1: Decision matrix for segregating 7-Bromo-8-methylquinoline-3-carboxamide waste streams. Note the critical path for non-halogenated solvents containing the brominated solute.

Regulatory Framework & Compliance

RCRA Classification (USA)

Under the Resource Conservation and Recovery Act (RCRA), this specific compound is not explicitly "P-listed" or "U-listed." However, the generator is responsible for determining characteristics.

  • Waste Code Assignment:

    • If disposed of as a pure solid, it is likely a "Non-Regulated Chemical Waste" (unless toxicity testing proves otherwise), but best practice dictates managing it as Hazardous .

    • If dissolved in spent solvents, the mixture adopts the codes of the solvent (e.g., F002 for spent halogenated solvents).

    • D001 (Ignitable): If in flammable solvent.

Satellite Accumulation Areas (SAA)

Per 29 CFR 1910.1450 (OSHA Lab Standard):

  • Waste must be stored at or near the point of generation.

  • Containers must remain closed unless adding waste.[1]

  • Containers must be compatible with the contents (Glass/HDPE are safe for this quinoline).

Emergency Response: Spills

In the event of a powder spill outside a fume hood:

  • Evacuate: Clear the immediate area of personnel.

  • PPE: Don double nitrile gloves , safety goggles, and an N95 or P100 respirator (to prevent inhalation of dust).

  • Containment: Cover the spill with damp paper towels to prevent dust aerosolization.

  • Cleanup:

    • Scoop material into a waste container.[3][4]

    • Clean the surface with a soap/water solution (quinolines are often lipophilic; soap helps solubilize residues).

    • Do not use bleach immediately, as reaction with the amide/amine functionality can produce unpredictable byproducts.

References

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[5][6][7] United States Department of Labor. [Link][5][6][8]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261 (Identification and Listing of Hazardous Waste). [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories - Prudent Practices in the Laboratory. [Link]

Sources

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